Inonotusol F
描述
This compound has been reported in Inonotus obliquus with data available.
hepatoprotective compound from Inonotus obliquus; structure in first source
属性
分子式 |
C31H48O3 |
|---|---|
分子量 |
468.7 g/mol |
IUPAC 名称 |
(5R)-3-[(3S,5R,10S,13R,14R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C31H48O3/c1-18(2)19(3)24-17-20(27(33)34-24)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h20-21,24-26,32H,9-17H2,1-8H3/t20?,21?,24-,25+,26+,29-,30-,31+/m1/s1 |
InChI 键 |
QNIOIQFWRJSVOW-XBMCVYNJSA-N |
产品来源 |
United States |
Foundational & Exploratory
Elucidating the Chemical Architecture of Novel Triterpenoids: A Technical Guide Focused on the Hypothetical "Inonotusol F"
Introduction
The fungus Inonotus obliquus, commonly known as Chaga, is a rich source of bioactive secondary metabolites, particularly lanostane-type triterpenoids. These compounds, such as inotodiol and trametenolic acid, have demonstrated a range of pharmacological activities, including anti-tumor, anti-viral, and anti-inflammatory properties. The discovery and structural characterization of new compounds within this class are crucial for advancing drug discovery efforts. This guide details the comprehensive process of isolating a novel triterpenoid (B12794562), exemplified by the hypothetical "Inonotusol F," and elucidating its chemical structure through modern spectroscopic techniques.
Isolation and Purification Workflow
The initial step in the characterization of a new natural product is its isolation from the source material in a pure form. A multi-step chromatographic process is typically employed to separate the complex mixture of compounds present in the fungal extract.
Experimental Protocols
Extraction and Partitioning:
-
Air-dried and powdered fruiting bodies of Inonotus obliquus (1 kg) are exhaustively extracted with 95% ethanol (3 x 5 L) at room temperature.
-
The combined extracts are concentrated under reduced pressure to yield a crude ethanol extract.
-
The crude extract is suspended in water (1 L) and sequentially partitioned with n-hexane (3 x 1 L), ethyl acetate (EtOAc) (3 x 1 L), and n-butanol (3 x 1 L).
-
The EtOAc fraction, typically rich in triterpenoids, is concentrated in vacuo.
Chromatographic Purification:
-
The EtOAc fraction (e.g., 50 g) is subjected to silica gel column chromatography, eluting with a gradient of hexane-EtOAc (from 100:0 to 0:100) to yield several sub-fractions.
-
Fractions containing the target compound (monitored by TLC) are combined.
-
Final purification is achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with an isocratic or gradient mobile phase (e.g., methanol (B129727)/water or acetonitrile/water) to afford the pure "this compound".
Structure Elucidation
The determination of the chemical structure of the purified compound involves a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides the accurate mass of the molecule, from which the molecular formula can be deduced.
Experimental Protocol: A solution of the purified compound in methanol is infused into the ESI source of a time-of-flight (TOF) or Orbitrap mass spectrometer. The spectrum is acquired in positive ion mode.
Hypothetical Data for "this compound":
| Parameter | Value | Interpretation |
| Ion Species | [M+Na]+ | Sodium Adduct |
| Measured m/z | 511.3398 | |
| Calculated m/z for C₃₀H₅₀O₄Na | 511.3400 | |
| Mass Error | -0.4 ppm | |
| Deduced Molecular Formula | C₃₀H₅₀O₄ | |
| Degrees of Unsaturation | 6 | Consistent with a tetracyclic triterpenoid with two double bonds or one double bond and a carbonyl group. |
NMR Spectroscopic Analysis
1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are the cornerstone of structural elucidation for organic molecules.
Experimental Protocol: The purified "this compound" (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or Pyridine-d₅) in an NMR tube. Spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
Hypothetical NMR Data for "this compound" (in Pyridine-d₅):
Table 1: ¹H and ¹³C NMR Data for "this compound"
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 35.8 | 1.65 (m), 1.80 (m) |
| 2 | 28.1 | 1.95 (m) |
| 3 | 78.5 | 3.45 (dd, 11.5, 4.5) |
| 4 | 39.1 | - |
| 5 | 50.7 | 1.15 (dd, 12.0, 2.0) |
| 6 | 18.5 | 1.55 (m) |
| 7 | 120.1 | 5.60 (d, 5.5) |
| 8 | 145.2 | - |
| 9 | 49.8 | 2.50 (m) |
| 10 | 37.2 | - |
| ... | ... | ... |
| 21 | 18.9 | 0.95 (d, 6.5) |
| 22 | 36.5 | 2.10 (m) |
| 23 | 24.2 | 1.85 (m) |
| 24 | 125.5 | 5.15 (t, 7.0) |
| 25 | 131.9 | - |
| 26 | 25.8 | 1.68 (s) |
| 27 | 17.8 | 1.60 (s) |
| 28 | 28.3 | 1.05 (s) |
| 29 | 16.5 | 0.98 (s) |
| 30 | 15.8 | 0.88 (s) |
| 24-OH | - | 4.10 (br s) |
| 3-OH | - | 3.95 (d, 4.0) |
Structural Assembly
The elucidation is a stepwise process of connecting atoms based on NMR correlations.
-
Identify Spin Systems (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling networks. For instance, a correlation between H-2 (δH 1.95) and H-3 (δH 3.45) would establish their connectivity.
-
Assign Carbons (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) spectrum directly correlates each proton to its attached carbon, allowing for the unambiguous assignment of protonated carbons in Table 1.
-
Build the Carbon Skeleton (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for assembling the full structure by showing correlations between protons and carbons that are 2-3 bonds away.
-
Example: A correlation from the methyl protons H₃-28 (δH 1.05) to C-3, C-4, C-5, and C-14 would place this methyl group at the C-4 position. Similarly, correlations from H-7 (δH 5.60) to C-5, C-9, and C-14 would confirm the position of the Δ⁷ double bond.
-
-
Determine Relative Stereochemistry (NOESY/ROESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space proximity of protons.
-
Example: A NOESY correlation between the axial proton H-3 (δH 3.45) and the axial methyl protons H₃-29 (δH 0.98) would indicate that the hydroxyl group at C-3 is equatorial (β-orientation).
-
Conclusion
The elucidation of the chemical structure of a novel natural product like the hypothetical "this compound" is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By integrating data from HR-ESI-MS and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This foundational chemical knowledge is the prerequisite for any further investigation into the compound's biological activity and potential as a therapeutic agent.
Inonotusol F: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to Inonotusol F, a lanostane-type triterpene isolated from the medicinal mushroom Inonotus obliquus. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Spectroscopic Data
The structural elucidation of this compound was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The data consistently support the structure of this compound as (17α,21α,23α)-24-methyl-3β-hydroxy-5α-lanosta-8,24-diene-21,23-lactone[1].
Mass Spectrometry
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. For this compound, HR-ESIMS data provides the basis for its molecular formula.
| Parameter | Value |
| Molecular Formula | C₃₁H₄₈O₃ |
| Ion | [M+Na]⁺ |
| Calculated m/z | 503.3496 |
| Found m/z | 503.3495 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound, recorded in CDCl₃, are presented below. Assignments are supported by 2D NMR experiments such as COSY, HSQC, and HMBC.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.23 | m | |
| 21 | 4.65 | d | 9.0 |
| 23 | 4.88 | d | 9.0 |
| 31 | 1.94 | s | |
| Other signals | Not explicitly detailed in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 35.5 | 17 | 51.5 |
| 2 | 27.9 | 18 | 16.0 |
| 3 | 79.0 | 19 | 18.9 |
| 4 | 38.9 | 20 | 36.3 |
| 5 | 50.6 | 21 | 82.3 |
| 6 | 19.1 | 22 | 34.9 |
| 7 | 26.5 | 23 | 78.9 |
| 8 | 130.6 | 24 | 122.1 |
| 9 | 134.4 | 25 | 149.0 |
| 10 | 37.1 | 26 | 21.0 |
| 11 | 21.0 | 27 | 25.4 |
| 12 | 26.8 | 28 | 28.1 |
| 13 | 44.2 | 29 | 15.5 |
| 14 | 49.8 | 30 | 24.4 |
| 15 | 31.0 | 31 | 20.5 |
| 16 | 28.3 |
Experimental Protocols
The isolation and structural characterization of this compound involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.
Isolation of this compound
A generalized workflow for the isolation of triterpenoids from Inonotus obliquus is depicted in the following diagram. This process typically involves extraction with organic solvents, followed by repeated chromatographic separations to yield pure compounds.
Caption: Generalized workflow for the isolation of this compound.
Spectroscopic Analysis
The structural elucidation of the isolated compound is performed using a combination of mass spectrometry and NMR spectroscopy.
Caption: Workflow for the spectroscopic analysis of this compound.
Signaling Pathways and Biological Activity
While the search results did not provide specific signaling pathways directly modulated by this compound, compounds isolated from Inonotus obliquus are known to possess a range of biological activities, including antitumor and hepatoprotective effects. The cytotoxic effects of related compounds are often investigated against various cancer cell lines.
The following diagram illustrates a general logical relationship in the preliminary bioactivity screening of natural products like this compound.
Caption: Logical flow for preliminary bioactivity screening.
Further research is required to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects.
References
The Inonotusol F Biosynthesis Pathway in Fungi: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Inonotusol F, a complex lanostane-type triterpenoid (B12794562) from fungi of the genus Inonotus, represents a class of specialized metabolites with significant therapeutic potential. Understanding its biosynthesis is critical for harnessing its medicinal properties through biotechnological production. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the enzymatic cascade from primary metabolism to the final intricate structure. It consolidates available quantitative data for related triterpenoids in Inonotus obliquus, offers detailed experimental protocols for pathway elucidation, and visualizes the core biosynthetic and regulatory pathways using standardized diagrams. This document is intended to serve as a foundational resource for researchers engaged in the discovery, characterization, and engineering of fungal triterpenoid biosynthesis.
Introduction
Fungi are prolific producers of a vast array of secondary metabolites, many of which have found applications as pharmaceuticals, agrochemicals, and research tools.[1] Among these, the triterpenoids, a class of compounds derived from the 30-carbon precursor squalene (B77637), are of particular interest due to their diverse biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[2][3][4] The medicinal mushroom Inonotus obliquus (Chaga) is a rich source of such bioactive triterpenoids, primarily of the lanostane (B1242432) scaffold.[5][6]
While compounds like inotodiol and lanosterol (B1674476) have been extensively studied and quantified in I. obliquus[7][8], more complex derivatives like the inonotusols remain less characterized. This compound, a member of this family, is presumed to be a highly oxygenated lanostane derivative, likely featuring unique structural modifications such as a cyclized side chain, which is a hallmark of some related inonotusols.[9] The biosynthesis of these intricate molecules begins with the universal mevalonate (B85504) (MVA) pathway and proceeds through a series of specific, late-stage modifications catalyzed primarily by cytochrome P450 monooxygenases.[10][11]
This guide synthesizes the current understanding of triterpenoid biosynthesis in fungi to propose a putative pathway for this compound, provides actionable experimental protocols for its investigation, and presents a quantitative framework based on related, well-documented metabolites.
The Putative this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that originates from acetyl-CoA. The pathway can be conceptually divided into three main stages: the formation of the isoprene (B109036) precursor isopentenyl pyrophosphate (IPP) via the mevalonate pathway, the synthesis of the triterpenoid backbone lanosterol, and the subsequent decorative modifications that yield the final this compound structure.
Stage 1: The Mevalonate (MVA) Pathway
Common to all eukaryotes, the MVA pathway converts acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the 15-carbon intermediate, farnesyl pyrophosphate (FPP). Key enzymes in this stage include HMG-CoA reductase (HMGR) and FPP synthase (FPS), which are often rate-limiting steps in terpenoid biosynthesis.[10]
Stage 2: Lanosterol Synthesis
Two molecules of FPP are condensed head-to-head by squalene synthase (SQS) to form squalene.[12] Squalene epoxidase (SQE) then introduces an epoxide ring, yielding (S)-2,3-oxidosqualene. This linear epoxide is the substrate for the pivotal enzyme, lanosterol synthase (LSS), which catalyzes a complex cyclization reaction to form lanosterol, the first tetracyclic intermediate and the foundational scaffold for all subsequent lanostane-type triterpenoids in fungi.[13]
Stage 3: Putative Lanosterol Modifications to this compound
The conversion of lanosterol to this compound involves a series of oxidative modifications, including hydroxylations, and potentially side-chain cyclization. These reactions are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse superfamily of heme-thiolate enzymes that introduce regio- and stereospecificity.[14][15] While the specific CYPs involved in this compound biosynthesis in I. obliquus have not yet been functionally characterized, the genome of this fungus is known to encode a large repertoire of 135 cytochrome P450 proteins, suggesting a significant capacity for secondary metabolite diversification.[11]
Based on the structures of related inonotusols[9][15][16], a putative pathway can be proposed (Figure 1). This likely involves:
-
Hydroxylation of the Lanosterol Core: CYPs introduce hydroxyl groups at various positions on the sterol rings.
-
Side-Chain Modification and Cyclization: A key hypothetical step is the formation of a 21,24-cyclopental moiety, a reaction that may be catalyzed by a specialized cytochrome P450 enzyme capable of initiating radical-mediated cyclization on the sterol side chain.[17][18]
Quantitative Data on Triterpenoids in Inonotus obliquus
| Compound | Fungal Part | Extraction Method | Concentration (mg/g dry weight) | Reference |
| Inotodiol | Sclerotia (Outer) | Methanol (B129727) Fractionation | 194.1 ± 11.5 | [8] |
| Inotodiol | Sclerotia (Inner) | Methanol Fractionation | 153.9 ± 15.4 | [8] |
| Inotodiol | Sclerotia | Supercritical Fluid Extraction | 0.87 - 1.01 | [7] |
| Lanosterol | Sclerotia | Supercritical Fluid Extraction | 0.59 - 0.62 | [7] |
| Trametenolic Acid | Sclerotia (Outer) | Methanol Fractionation | 106.3 ± 8.23 | [8] |
| Trametenolic Acid | Sclerotia (Inner) | Methanol Fractionation | 94.5 ± 9.15 | [8] |
| Ergosterol | Sclerotia | Supercritical Fluid Extraction | 0.17 - 0.18 | [7] |
| Total Triterpenoids | Sclerotia (Outer) | Methanol Fractionation | 554.5 ± 13.9 (UAE) | [8] |
| Total Triterpenoids | Sclerotia (Inner) | Methanol Fractionation | 469.2 ± 10.2 (UAE) | [8] |
| UAE: Ursolic Acid Equivalent |
Regulation of Triterpenoid Biosynthesis
The production of triterpenoids in fungi is tightly regulated by various signaling molecules, often in response to environmental or developmental cues. Understanding these regulatory networks is key to enhancing the yield of desired compounds in fermentation.
Nitric Oxide (NO) Signaling
Nitric oxide (NO) has been identified as a positive regulator of triterpenoid biosynthesis in I. obliquus.[19] Application of an NO donor, sodium nitroprusside (SNP), was shown to significantly increase the accumulation of betulin, another triterpenoid. This effect is mediated by the upregulation of key biosynthetic genes, including HMGR, FPP, SQS, and SQE.[19] The NO signaling cascade in fungi can proceed through several mechanisms, including the activation of soluble guanylyl cyclase (sGC) leading to cGMP production, or through post-translational modifications like S-nitrosylation of proteins.[5][7][8]
Jasmonate Signaling
Jasmonates, a class of lipid-derived hormones, are well-known elicitors of secondary metabolism in plants. There is growing evidence that fungi also produce and respond to jasmonate-like molecules to regulate their development and secondary metabolism, particularly in the context of plant-fungus interactions.[1][12] Exogenous application of methyl jasmonate (MeJA) has been shown to induce triterpenoid synthesis in other Inonotus species.[20] This suggests that a conserved jasmonate signaling pathway could be a target for metabolic engineering in I. obliquus. The pathway typically involves the activation of transcription factors that regulate defense and secondary metabolism gene clusters.[11][21][22]
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and characterize the this compound biosynthetic pathway.
Metabolite Extraction and Analysis
Objective: To extract and quantify triterpenoids, including lanosterol and putative this compound, from fungal mycelia or sclerotia.
Protocol:
-
Sample Preparation: Lyophilize fungal mycelia or ground sclerotia to a fine powder.
-
Extraction:
-
Accurately weigh 1 g of dried powder into a conical flask.
-
Add 20 mL of 80% methanol.
-
Perform ultrasonic-assisted extraction for 30 minutes at 50°C.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet twice more.
-
Pool the supernatants and evaporate to dryness under vacuum.
-
-
Fractionation (Optional):
-
Redissolve the crude extract in 50% aqueous methanol.
-
Apply the solution to a pre-conditioned Diaion HP-20 or C18 solid-phase extraction (SPE) column to separate triterpenoids from more polar compounds like phenolic acids.[8]
-
Wash the column with water to remove sugars and salts.
-
Elute the triterpenoid fraction with 95-100% methanol or acetone (B3395972).
-
Evaporate the eluate to dryness.
-
-
Analysis by HPLC-MS/MS:
-
Reconstitute the dried extract in a known volume of methanol or acetonitrile (B52724).
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto a C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm).[23]
-
Use a gradient elution program, for example, starting with acetonitrile/water and increasing the acetonitrile concentration over time.
-
Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Identify and quantify compounds by comparing retention times and mass spectra to authentic standards (if available) or by high-resolution mass and fragmentation pattern analysis for putative identification.[24][25]
-
Key Enzyme Assays
Objective: To measure the activity of LSS in converting 2,3-oxidosqualene to lanosterol.
Protocol:
-
Enzyme Source: Prepare a microsomal fraction from fungal mycelia (see Protocol 5.2.2, steps 1-4) or use a heterologously expressed and purified LSS enzyme.
-
Reaction Mixture (100 µL total volume):
-
50 mM Tris-HCl buffer, pH 7.4
-
1 mM EDTA
-
Microsomal protein (50-100 µg) or purified LSS
-
Substrate: 20 µM (S)-2,3-oxidosqualene (dissolved in a small amount of acetone or Triton X-100)
-
-
Procedure:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for 30-60 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of 2 M KOH in 90% ethanol.
-
-
Product Extraction and Analysis:
-
Incubate the quenched reaction at 70°C for 1 hour for saponification.
-
Add an equal volume of water and extract the non-saponifiable lipids (including lanosterol) twice with 2 volumes of n-hexane.
-
Pool the hexane (B92381) layers and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and analyze by HPLC or GC-MS as described in Protocol 5.1.[26][27]
-
Objective: To test the ability of native fungal CYPs to modify lanosterol.
Protocol:
-
Microsome Preparation:
-
Harvest fresh fungal mycelia and wash with phosphate (B84403) buffer.
-
Grind the mycelia to a fine powder in liquid nitrogen.
-
Resuspend the powder in an ice-cold extraction buffer (e.g., 0.1 M sodium phosphate pH 7.5, 10 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Homogenize and centrifuge at 10,000 x g for 20 minutes to remove cell debris.
-
Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
Wash the pellet with buffer and resuspend in a small volume of storage buffer. Determine protein concentration (e.g., Bradford assay).[28]
-
-
Reaction Mixture (200 µL total volume):
-
50 mM Phosphate buffer, pH 7.4
-
Microsomal protein (0.2-0.5 mg)
-
1 mM NADPH (or an NADPH-regenerating system)
-
Substrate: 50 µM Lanosterol (solubilized with a detergent like Triton X-100 or cyclodextrin)
-
-
Procedure:
-
Combine buffer, microsomes, and substrate. Pre-incubate at 30°C for 5 minutes.
-
Initiate the reaction by adding NADPH.
-
Incubate for 1-2 hours at 30°C with gentle shaking.
-
Stop the reaction by adding 2 volumes of ethyl acetate (B1210297).
-
-
Product Extraction and Analysis:
-
Vortex vigorously to extract the products. Centrifuge to separate phases.
-
Collect the upper ethyl acetate layer. Repeat the extraction.
-
Evaporate the pooled organic layers to dryness.
-
Analyze the product profile by HPLC-MS/MS or GC-MS to identify new peaks corresponding to hydroxylated or otherwise modified lanosterol derivatives.[20]
-
Gene Expression Analysis by qPCR
Objective: To quantify the transcript levels of putative biosynthetic genes (e.g., LSS, candidate CYPs) under different conditions (e.g., with/without elicitors).
Protocol:
-
Experimental Setup: Grow fungal cultures under control conditions and in the presence of an elicitor (e.g., 0.4 mM Sodium Nitroprusside or 100 µM Methyl Jasmonate). Harvest mycelia at various time points.
-
RNA Extraction:
-
Immediately freeze harvested mycelia in liquid nitrogen.
-
Grind to a fine powder.
-
Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.
-
-
qPCR:
-
Design primers for target genes (e.g., LSS, candidate CYPs) and at least two stable reference genes (e.g., actin, GAPDH, tubulin). Primers should be 18-24 bp long, have a Tm of ~60°C, and produce an amplicon of 100-200 bp.
-
Prepare the qPCR reaction mix: SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA template.
-
Run the reaction on a real-time PCR cycler using a standard program: e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
Include a melt curve analysis at the end to verify product specificity.
-
-
Data Analysis:
Conclusion and Future Perspectives
The biosynthesis of this compound in fungi represents a fascinating example of metabolic diversification, transforming a common sterol precursor into a structurally complex and potentially valuable bioactive compound. While the complete pathway remains to be elucidated, the foundational knowledge of the mevalonate pathway and the critical role of lanosterol synthase and cytochrome P450 monooxygenases provide a clear roadmap for future research. The protocols and data presented in this guide offer a starting point for the functional characterization of the specific enzymes involved and for unraveling the regulatory networks that control their production.
Future efforts should focus on the heterologous expression and functional screening of candidate cytochrome P450 genes from Inonotus obliquus to identify the specific catalysts for each oxidative step.[30][31] Combining transcriptomic and metabolomic data from elicitor-treated cultures will be a powerful strategy to correlate gene expression with metabolite accumulation, thereby pinpointing the relevant biosynthetic gene clusters.[32][33] Ultimately, a complete understanding of the this compound pathway will not only illuminate a novel corner of fungal metabolism but also pave the way for the sustainable production of this and other complex triterpenoids through synthetic biology and metabolic engineering approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Inonotus obliquus – from folk medicine to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitric oxide as a developmental and metabolic signal in filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structure elucidation of a new triterpene from Inonotus obliquus | Zendy [zendy.io]
- 17. chemrxiv.org [chemrxiv.org]
- 18. escholarship.org [escholarship.org]
- 19. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 20. Functional analysis of a fungal P450 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A role for jasmonate in pathogen defense of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Cytochrome P450-Induced Backbone Rearrangements in Terpene Biosynthesis of Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. REGULATION AND HETEROLOGOUS EXPRESSION OF P450 ENZYME SYSTEM COMPONENTS OF THE WHITE ROT FUNGUS PHANEROCHAETE CHRYSOSPORIUM - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Involvement of Cytochrome P450 in Pentachlorophenol Transformation in a White Rot Fungus Phanerochaete chrysosporium - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. High-level heterologous expression of fungal cytochrome P450s in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Integrated omic profiling of the medicinal mushroom Inonotus obliquus under submerged conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
Inonotusol F: A Technical Overview of its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). This fungus has a long history of use in traditional medicine for treating various ailments, and modern research is beginning to uncover the pharmacological activities of its constituent compounds.[1] Triterpenoids, in particular, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects.[2] This technical guide provides a comprehensive overview of the currently available scientific data on the biological activities of this compound, with a focus on its α-glucosidase inhibition, and potential anti-inflammatory and anticancer properties.
Quantitative Data Summary
While research into the specific biological activities of this compound is ongoing, the most definitive quantitative data available is for its α-glucosidase inhibitory activity. Data for its direct anti-inflammatory and anticancer effects are currently limited in the scientific literature. The following table summarizes the available quantitative data for this compound and related extracts from Inonotus obliquus.
| Biological Activity | Test System | Compound/Extract | IC50 Value | Reference |
| α-Glucosidase Inhibition | in vitro enzyme assay | This compound | 11.5 µM | [3] |
| Anticancer (Cytotoxicity) | HepG2 (Hepatocellular carcinoma) cell line | Inonotus obliquus 80% ethanolic extract | 37.71 µg/mL | [4] |
| CAL-62 (Thyroid carcinoma) cell line | Inonotus obliquus 80% ethanolic extract | 43.30 µg/mL | [4] | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages (Nitric Oxide Production) | Andrographolide (B1667393) (for comparison) | 17.4 ± 1.1 µM | [5] |
Note: Specific IC50 values for the anti-inflammatory and anticancer activities of isolated this compound are not yet available in the reviewed literature. The data presented for these activities are for extracts of Inonotus obliquus and a reference compound for anti-inflammatory activity, which contain a mixture of compounds.
Detailed Experimental Protocols
The following sections describe the general methodologies employed in the assessment of the biological activities relevant to this compound and other triterpenoids from Inonotus obliquus.
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in the digestion of carbohydrates.
-
Principle: The assay measures the amount of p-nitrophenol (pNP) released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored pNP is measured spectrophotometrically.
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compound (this compound)
-
Acarbose (positive control)
-
-
Procedure:
-
A solution of α-glucosidase in phosphate buffer is prepared.
-
The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with phosphate buffer.
-
In a 96-well microplate, the enzyme solution is mixed with the test compound solution or a control solution (buffer or acarbose).
-
The mixture is pre-incubated at a specific temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
The reaction is initiated by adding the pNPG substrate solution to each well.
-
The plate is incubated for a further period (e.g., 20 minutes) at the same temperature.
-
The reaction is stopped by adding a solution of sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
-
-
Inhibition Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (pNPG) and the inhibitor (this compound). The data is then plotted using a Lineweaver-Burk plot. For this compound, this analysis has shown it to be a noncompetitive inhibitor of α-glucosidase.[3]
Anticancer Activity (Cytotoxicity) - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[6][7]
-
Cell Lines: A panel of human cancer cell lines (e.g., HepG2, CAL-62, HeLa, A549) and a non-cancerous cell line (for assessing selectivity) are typically used.
-
Reagents:
-
Selected cancer cell lines
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Test compound (this compound)
-
Positive control (e.g., doxorubicin)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (this compound) or a control (vehicle or doxorubicin) and incubated for a set period (e.g., 24, 48, or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for a few hours (e.g., 4 hours) to allow for the formation of formazan crystals.
-
The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage relative to the untreated control cells, and the IC50 value is determined.
-
Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).
-
Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured.[8]
-
Cell Line: RAW 264.7 murine macrophage cell line is commonly used.
-
Reagents:
-
RAW 264.7 cells
-
Cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
Test compound (this compound)
-
Positive control (e.g., L-NMMA, dexamethasone)
-
-
Procedure:
-
RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (this compound) or a control for a short period (e.g., 1 hour).
-
The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and incubated for a longer period (e.g., 24 hours).
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of the supernatant and Griess reagent are mixed in a new 96-well plate.
-
The mixture is incubated at room temperature for a short time (e.g., 10-15 minutes).
-
The absorbance of the resulting color is measured at a wavelength of around 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of NO inhibition is calculated, and the IC50 value is determined.
-
Anti-inflammatory Activity - Cytokine Inhibition Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted by LPS-stimulated macrophages.[9]
-
Principle: A sandwich ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The cell culture supernatant containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also binds to the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. A substrate for HRP is then added, which develops a color in proportion to the amount of cytokine present.
-
Cell Line and Stimulation: Similar to the Griess assay, RAW 264.7 cells are stimulated with LPS in the presence or absence of the test compound.
-
Reagents:
-
Commercial ELISA kit for the specific cytokine (TNF-α, IL-6, etc.), which includes:
-
Antibody-coated microplate
-
Detection antibody
-
Streptavidin-HRP
-
Substrate solution
-
Wash buffer
-
Stop solution
-
-
Cell culture supernatant
-
-
Procedure:
-
The cell culture supernatant, collected as described in the Griess assay protocol, is added to the wells of the antibody-coated microplate.
-
The plate is incubated to allow the cytokine to bind to the capture antibody.
-
The plate is washed to remove unbound substances.
-
The biotinylated detection antibody is added and incubated.
-
After another wash step, the streptavidin-HRP conjugate is added and incubated.
-
The plate is washed again, and the substrate solution is added.
-
The plate is incubated in the dark for color development.
-
The reaction is stopped with a stop solution.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
The concentration of the cytokine is determined from a standard curve, and the percentage of inhibition and IC50 value are calculated.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound have not been extensively studied, research on extracts from Inonotus species suggests potential mechanisms of action, particularly in the context of inflammation and cancer. These extracts have been shown to influence key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10]
Potential Modulation of NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are crucial regulators of inflammation and cell proliferation. In many inflammatory conditions and cancers, these pathways are constitutively active.
-
NF-κB Pathway: NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, it is bound to an inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by pro-inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for TNF-α, IL-6, and iNOS.
-
MAPK Pathway: The MAPK family includes three major kinases: p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). These kinases are activated by various extracellular stimuli and play a critical role in regulating a wide range of cellular processes, including inflammation, apoptosis, and proliferation. The activation of p38 and JNK is often associated with inflammatory responses.
It is hypothesized that this compound may exert its anti-inflammatory and anticancer effects by inhibiting the activation of these pathways.
Caption: Potential mechanism of this compound on NF-κB and MAPK pathways.
Caption: Experimental workflow for anti-inflammatory activity assessment.
Conclusion and Future Directions
This compound, a triterpenoid from Inonotus obliquus, demonstrates significant α-glucosidase inhibitory activity, suggesting its potential as a hypoglycemic agent. While extracts of I. obliquus show promising anti-inflammatory and anticancer properties, further research is required to isolate and quantify the specific contributions of this compound to these effects. Future studies should focus on:
-
Determining the IC50 values of purified this compound against a panel of cancer cell lines.
-
Quantifying the inhibitory effects of this compound on the production of inflammatory mediators like NO, TNF-α, and IL-6 in relevant cell models.
-
Elucidating the precise molecular mechanisms by which this compound modulates the NF-κB and MAPK signaling pathways through techniques such as Western blotting and reporter gene assays.
-
Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of this compound.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for its potential development as a therapeutic agent for diabetes, inflammatory diseases, or cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effect of triterpenoids from the mushroom Inonotus obliquus against α-glucosidase and their interaction: Inhibition kinetics and molecular stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inonotusol F: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific mechanism of action for Inonotusol F is currently limited. The primary characterized activity of this compound is its potent inhibition of the enzyme α-glucosidase. To provide a comprehensive overview for research and development, this guide presents the known activity of this compound and extensively details the established mechanisms of Inotodiol, a closely related and well-studied lanostane-type triterpenoid (B12794562) also isolated from Inonotus obliquus. The mechanisms of Inotodiol in anti-cancer and anti-inflammatory pathways may serve as a predictive model for the potential bioactivities of this compound.
Executive Summary
This compound is a lanostane-type triterpenoid derived from the medicinal mushroom Inonotus obliquus (Chaga). While research on this specific compound is emerging, its most significant reported bioactivity is the potent inhibition of α-glucosidase, suggesting a therapeutic potential in managing hyperglycemia. Due to the limited specific data on this compound, this document also provides an in-depth analysis of Inotodiol, a structurally similar triterpenoid from the same source. Inotodiol has demonstrated significant anti-cancer and anti-inflammatory properties through the modulation of key signaling pathways, including MAPK/ERK, p53, NF-κB, and TLR3. This guide synthesizes the available information, presents quantitative data for Inotodiol in structured tables, provides detailed experimental protocols, and visualizes the relevant signaling pathways to support further research and drug development efforts.
Known Bioactivity of this compound: α-Glucosidase Inhibition
The most specific mechanism of action identified for this compound is its strong inhibitory activity against α-glucosidase. This enzyme, located in the brush border of the small intestine, is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes α-glucosidase inhibitors a therapeutic target for managing type 2 diabetes.[1][2]
While the precise IC50 value for this compound is not available in the reviewed literature, it has been reported to exhibit the strongest inhibitory activity among several triterpenoids isolated from I. obliquus.[3] Molecular docking studies have suggested that this compound interacts with key amino acid residues in the active site of α-glucosidase, leading to noncompetitive inhibition.
Representative Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay
This protocol is a representative method for determining the α-glucosidase inhibitory activity of a test compound like this compound.[4][5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (or test compound)
-
Acarbose (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) (1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of α-glucosidase (e.g., 0.2 U/mL) in 100 mM sodium phosphate buffer.
-
Prepare a stock solution of the substrate, pNPG (e.g., 5 mM), in the same phosphate buffer.
-
Dissolve this compound and the positive control, acarbose, in DMSO to create stock solutions. Prepare a series of dilutions at various concentrations.
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound dilution (or DMSO for the negative control), and 25 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 1 M Na2CO3 solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Mechanism of Action of Inotodiol: A Proxy for Lanostane-Type Triterpenoids
Inotodiol is a prominent lanostane-type triterpenoid from I. obliquus with extensively studied anti-cancer and anti-inflammatory effects. Its mechanisms provide a valuable framework for understanding the potential activities of this compound.
Anti-Cancer Activity
Inotodiol has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including hepatocellular carcinoma, cervical cancer (HeLa), and breast cancer cells.[6][7][8] The primary mechanisms involve cell cycle arrest and the activation of the intrinsic apoptotic pathway.
3.1.1 Cell Cycle Arrest
Inotodiol induces cell cycle arrest, primarily in the G1 phase.[6][9] This is achieved by downregulating the expression of key cell cycle regulatory proteins.
3.1.2 Induction of Apoptosis
Inotodiol triggers apoptosis through multiple signaling pathways, including the modulation of the Bcl-2 family of proteins, activation of caspases, and involvement of the MAPK/ERK and p53 pathways.[6][10]
| Cell Line | Inotodiol Concentration | Observed Effect | Reference |
| HeLa (Cervical Cancer) | > 25 µM | Inhibition of cell growth, induction of apoptosis. | [10] |
| HeLa (Cervical Cancer) | Varies | Down-regulation of cyclin E, up-regulation of p27, decreased Bcl-2, increased Bax. | [7] |
| Hepatocellular Carcinoma | Varies | G1 phase arrest, decreased CDK2, CDK4, CDK6, Cyclin D1. | [6] |
| Hepatocellular Carcinoma | Varies | Increased Bax, cleaved PARP, cleaved caspase-3; decreased Bcl-2, Bcl-xL, Mcl-1. | [6][8] |
| HeLa (Cervical Cancer) | Varies | Decreased MMP-2 and MMP-9, inhibition of migration and invasion. | [10] |
Table 1: Summary of Anti-Cancer Effects of Inotodiol on Various Cancer Cell Lines.
Signaling Pathways in Anti-Cancer Activity
Figure 1: Proposed Anti-Cancer Mechanism of Inotodiol.
Anti-Inflammatory Activity
Inotodiol exerts anti-inflammatory effects by suppressing the production of pro-inflammatory mediators in cells like human dermal fibroblasts and macrophages. This is primarily achieved by inhibiting the TLR3 and NF-κB signaling pathways.[11][12]
Signaling Pathways in Anti-Inflammatory Activity
| Cell Type | Stimulus | Inotodiol Effect | Reference |
| Human Dermal Fibroblasts | Poly(I:C) | Decreased p-IKK, p-IκB, and TLR3 expression. | [12] |
| Human Dermal Fibroblasts | Poly(I:C) | Suppressed mRNA and protein levels of IL-1β, IL-6, and TNF-α. | [12] |
| Macrophages (RAW 264.7) | LPS | Inhibition of NF-κB activation. | [11] |
Table 2: Summary of Anti-Inflammatory Effects of Inotodiol.
Figure 2: Proposed Anti-Inflammatory Mechanism of Inotodiol.
Key Experimental Protocols for Mechanistic Studies
The following are detailed protocols for key experiments used to elucidate the anti-cancer and anti-inflammatory mechanisms of compounds like Inotodiol and this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., HeLa, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (Inotodiol or this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the activation or inhibition of signaling pathways.[6][13]
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein into the wells of an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using an electroblotting apparatus.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Figure 3: Standard Workflow for Western Blot Analysis.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potent inhibitory effects on α-glucosidase, indicating its potential as a therapeutic agent for type 2 diabetes. However, a comprehensive understanding of its broader pharmacological profile is lacking. The detailed mechanistic insights available for the related compound, Inotodiol, particularly its anti-cancer and anti-inflammatory activities via modulation of the MAPK/ERK, p53, and NF-κB pathways, provide a strong rationale for further investigation into this compound.
Future research should focus on:
-
Confirming and Quantifying α-Glucosidase Inhibition: Determining the IC50 value and the precise mode of inhibition of this compound.
-
Investigating Anti-Cancer and Anti-Inflammatory Effects: Utilizing the experimental protocols outlined in this guide to systematically evaluate the effects of this compound on cancer cell proliferation, apoptosis, and inflammatory signaling cascades.
-
In Vivo Studies: Progressing to animal models to validate the in vitro findings and assess the therapeutic efficacy and safety profile of this compound.
This technical guide provides a foundational resource for scientists and drug development professionals to design and execute studies that will further elucidate the mechanism of action and therapeutic potential of this compound.
References
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro α-glucosidase inhibitory assay [protocols.io]
- 5. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]
- 6. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 7. Inotodiol inhabits proliferation and induces apoptosis through modulating expression of cyclinE, p27, bcl-2, and bax in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inotodiol inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preventive effects of inotodiol on polyinosinic–polycytidylic acid-induced inflammation in human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Triterpenoids from Inonotus obliquus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch and other trees in cold climates. For centuries, it has been used in traditional medicine across Russia and Eastern Europe to treat a variety of ailments.[1] Modern scientific inquiry has identified several bioactive constituents within I. obliquus, including polysaccharides, polyphenols, and a diverse group of lanostane-type triterpenoids.[2][3][4] These triterpenoids are of significant interest to the scientific and pharmaceutical communities due to their potential therapeutic properties, which include anti-cancer, anti-inflammatory, and immunomodulatory effects.[1][2][4]
This technical guide provides a comprehensive overview of the characterization of triterpenoids from I. obliquus. It details experimental protocols for their extraction, isolation, and structural elucidation, presents quantitative data on the major triterpenoids identified, and illustrates key signaling pathways modulated by these compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with Inonotus obliquus and its bioactive compounds.
Quantitative Analysis of Triterpenoids
The concentration of triterpenoids in Inonotus obliquus can vary depending on the part of the mushroom used (inner vs. outer), geographical origin, and extraction method. Several studies have quantified the major triterpenoids, with inotodiol and trametenolic acid consistently identified as two of the most abundant. The following tables summarize quantitative data from various studies.
Table 1: Quantitative Analysis of Major Triterpenoids in Inonotus obliquus
| Triterpenoid (B12794562) | Concentration (mg/g of extract) - Study 1[1][5] | Concentration (mg/100g of Chaga) - Study 2[6][7] | Concentration (mg/100g of Chaga) - Study 3[8] |
| Inotodiol | 153.9 ± 15.4 (inner part) 194.1 ± 11.5 (outer part) | 139 (Folch method) 87-101 (SC-CO2) | 139 (Folch method) |
| Trametenolic Acid | 94.5 ± 9.15 (inner part) 106.3 ± 8.23 (outer part) | Not reported in this fraction | Not reported in this fraction |
| Lanosterol | Not quantified in this study | 81 (Folch method) 59-62 (SC-CO2) | Not quantified in this study |
| Ergosterol | Not quantified in this study | 41 (Folch method) 17-18 (SC-CO2) | Not quantified in this study |
| Betulinic Acid | Present, but not quantified | Not reported in this fraction | Not reported in this fraction |
| Betulin | Present, but not quantified | Not reported in this fraction | Not reported in this fraction |
Note: The variability in reported concentrations can be attributed to different analytical methods, sample origins, and extraction efficiencies.
Experimental Protocols
Extraction and Fractionation of Triterpenoids
A common method for extracting and fractionating triterpenoids from I. obliquus involves solvent extraction followed by column chromatography.[1][5]
a. Methanol (B129727) Extraction:
-
Material: Dried and powdered inner and outer parts of Inonotus obliquus.
-
Solvent: 80% methanol.
-
Procedure:
b. Fractionation using Diaion HP-20 Resin:
-
Stationary Phase: Diaion HP-20 resin.
-
Procedure:
-
The crude methanol extract is loaded onto a Diaion HP-20 column.
-
The column is washed with distilled water to remove polar compounds.
-
The triterpenoid-rich fraction is then eluted with ethanol (B145695).
-
The ethanol eluate is concentrated to yield the triterpenoid fraction.[1][5]
-
c. Supercritical Fluid Extraction (SFE):
-
Solvent: Supercritical CO2.
-
Conditions: Optimal extraction is achieved at 50 °C and 350 bar.[7] This method is considered a "green" alternative due to the use of non-toxic CO2 and shorter extraction times.[7][8]
Analytical and Preparative Chromatography
a. High-Performance Liquid Chromatography (HPLC) for Quantification:
-
System: Waters Alliance 2695 or similar.[1]
-
Column: ZORBOX Eclipse Plus C18 (5 µm, 4.6 × 250 mm).[1]
-
Mobile Phase:
-
Gradient: 0 min, 90% B; 0–10 min, 97% B; 10–30 min, 97% B; 30–30.1 min, 90% B; re-equilibration for 9.9 min.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 206 nm.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20 µL.[1]
b. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Identification:
-
Ionization Mode: Positive ion mode, detecting protonated molecular ions [M+H]+.[1]
-
Mass Range: Scanned to detect the characteristic masses of triterpenoids. For example, betulinic and trametenolic acids are observed at m/z 457 [M+H]+.[1]
c. Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:
-
This technique is also employed for the identification of triterpenoids, often after a saponification step of the extracts.[6]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The definitive structures of isolated triterpenoids are determined using NMR spectroscopy.
-
Procedure:
-
The purified triterpenoid (e.g., 5 mg of inotodiol) is dissolved in a deuterated solvent (e.g., 0.7 mL of CDCl3).[9]
-
1H-NMR and 13C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[9]
-
Structural assignments are made by comparing the chemical shifts with literature values and through analysis of 2D NMR spectra (COSY, HMQC, HMBC, NOESY).[10]
-
Key NMR Data for Inotodiol (in CDCl3):
-
1H-NMR (600 MHz): Signals include an oxygenated methine group at δH 3.15 (dd, 3-H) and another at δH 3.59 (m, 22-H).[9]
-
13C-NMR (150.93 MHz): Characteristic signals are observed at δC 78.98 (C-3) and δC 73.38 (C-22).[9]
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for Triterpenoid Characterization.
Signaling Pathways Modulated by Inonotus obliquus Triterpenoids
Inonotus obliquus triterpenoids have been shown to exert their biological effects by modulating several key intracellular signaling pathways, including the NF-κB, Akt/mTOR, and MAPK pathways. These pathways are crucial regulators of inflammation, cell proliferation, and apoptosis.
NF-κB Signaling Pathway
The NF-κB pathway is a central mediator of inflammatory responses.
Caption: Inhibition of the NF-κB Signaling Pathway.
Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the Akt/mTOR Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.
Caption: Modulation of the MAPK Signaling Pathway.
Conclusion
The triterpenoids of Inonotus obliquus represent a promising class of natural products with significant therapeutic potential. This guide provides a foundational understanding of the methods used to characterize these compounds, from initial extraction to detailed structural analysis. The quantitative data highlights the prevalence of key triterpenoids, while the detailed protocols offer a practical starting point for researchers. Furthermore, the visualization of the modulated signaling pathways provides insight into the molecular mechanisms underlying the observed bioactivities of these compounds. Continued research in this area is crucial for the development of novel therapeutics derived from this valuable medicinal mushroom.
References
- 1. Composition of Triterpenoids in Inonotus obliquus and Their Anti-Proliferative Activity on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation, Physicochemical Characterization, and Biological Properties of Inotodiol, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Examination of Bioactive Compounds from Inonotus obliquus
This technical guide provides a comprehensive overview of Inonotusol F and other structurally related lanostane-type triterpenoids isolated from the medicinal mushroom Inonotus obliquus, commonly known as Chaga. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry, biological activities, and therapeutic potential of these natural products.
Introduction to Lanostane-Type Triterpenoids from Inonotus obliquus
Inonotus obliquus has been used for centuries in traditional medicine across Russia and Eastern Europe to treat a variety of ailments, including cancers and gastrointestinal disorders.[1][2] Modern scientific investigations have identified a diverse array of bioactive constituents within this fungus, with lanostane-type triterpenoids being a prominent class of compounds responsible for many of its pharmacological effects.[3] These triterpenoids, characterized by a tetracyclic lanostane (B1242432) skeleton, have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and hepatoprotective properties.[3][4][5]
This compound is a lanostane-type triterpenoid (B12794562) that, along with several other novel "inonotusols" (A-G), was first isolated and characterized from the sclerotia of Inonotus obliquus.[1] The isolation and structural elucidation of these compounds have paved the way for more detailed investigations into their specific biological functions and potential as therapeutic agents. This guide will delve into the available quantitative data, experimental methodologies, and known signaling pathways associated with this compound and its chemical relatives.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the biological activities of this compound and other relevant lanostane-type triterpenoids isolated from Inonotus obliquus.
Table 1: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 Value (μM) | Source |
| This compound | α-Glucosidase | 11.5 ± 0.4 | [6] |
| Compound 16 (unspecified) | Protein Tyrosine Kinase | 24.6 | [1] |
| Compound 17 (unspecified) | Protein Tyrosine Kinase | 7.7 | [1] |
Table 2: Hepatoprotective Activity
| Compound(s) | Assay | Cell Line | Concentration | % Inhibition | Source |
| This compound | D-galactosamine-induced damage | WB-F344 | Not specified | Not specified | [6] |
| Inonotusol G (6) and others (8-16) | D-galactosamine-induced damage | WB-F344 | 10 μM | 34.4 - 81.2 | [1] |
Table 3: Cytotoxic Activity
| Compound(s) | Cell Line | IC50 Value (μM) | Source |
| Inonotusol G (7), 17, 18 | KB, Bel-7402, or A-549 | Not specified (selective cytotoxicities) | [1] |
| Inotodiol | P388 (mouse leukemia) | ~30 | [3] |
| Ergosterol peroxide, Trametenolic acid | PC3 (prostatic carcinoma), MDA-MB-231 (breast carcinoma) | Not specified (obvious cytotoxicity) | [7] |
Experimental Protocols
This section details the methodologies for key in vitro assays used to evaluate the biological activities of this compound and related compounds.
Isolation of Lanostane-Type Triterpenoids
The general workflow for the isolation of lanostane-type triterpenoids from Inonotus obliquus involves several stages of extraction and chromatography.
Caption: General workflow for the isolation of lanostane triterpenoids.
Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Cell Plating: Seed cells (e.g., A549, HepG2, PC3) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm or higher.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Anti-inflammatory Activity (Nitric Oxide Assay)
This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate to allow for adherence.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant. Mix 50-100 µL of the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[5][9]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540-550 nm.[5][9]
-
Quantification: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.
Hepatoprotective Activity Assay
This assay evaluates the ability of a compound to protect liver cells (e.g., WB-F344 rat hepatocytes) from damage induced by a hepatotoxin like D-galactosamine (D-GalN).
-
Cell Culture: Culture WB-F344 cells in a suitable medium until they reach the desired confluency in a 96-well plate.
-
Co-treatment: Expose the cells to a toxic concentration of D-GalN (e.g., 400 mg/kg in animal models, concentration to be optimized for in vitro assays) with and without various concentrations of the test compound.[2][10] Include a control group with D-GalN alone and an untreated control group.
-
Incubation: Incubate the cells for a period sufficient to induce significant cell death in the D-GalN only group (e.g., 24 hours).
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.2.
-
Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the D-GalN-treated control group. A higher percentage of viability indicates a hepatoprotective effect.
Signaling Pathways
Lanostane-type triterpenoids from Inonotus obliquus have been shown to modulate key signaling pathways involved in inflammation and cancer. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.
NF-κB Signaling Pathway
Extracts and compounds from Inonotus obliquus have been reported to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][11] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like TNF-α and IL-6.
Caption: Inhibition of the NF-κB pathway by lanostane triterpenoids.
Conclusion
This compound and related lanostane-type triterpenoids from Inonotus obliquus represent a promising class of natural products with a diverse range of biological activities. The available data highlight their potential as hepatoprotective, anti-inflammatory, and anticancer agents. While quantitative data for this compound itself is still emerging, the broader family of lanostane triterpenoids from this fungus provides a strong rationale for continued research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for scientists to further explore the therapeutic potential of these fascinating compounds. Future studies should focus on elucidating the specific mechanisms of action of individual compounds like this compound and conducting more extensive in vivo efficacy and safety evaluations.
References
- 1. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anti-inflammatory and anticancer activities of extracts and compounds from the mushroom Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. rjptonline.org [rjptonline.org]
- 11. Anti-Oxidant and Anti-Inflammatory Activities of Inonotus obliquus and Germinated Brown Rice Extracts - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of Inonotusol F: A Technical Guide to Bioactivity Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro screening methodologies for assessing the bioactivity of Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). Given the limited publicly available data specific to this compound, this guide also incorporates established protocols for evaluating the bioactivity of closely related triterpenoids from Inonotus obliquus, offering a foundational framework for researchers. The guide details experimental protocols, presents a structured approach to data analysis, and visualizes key cellular pathways and workflows.
Quantitative Bioactivity Data of Triterpenoids from Inonotus obliquus
Quantitative data from in vitro studies of triterpenoids isolated from Inonotus obliquus are crucial for comparing their potency and selectivity. The following tables summarize representative data for cytotoxicity and anti-inflammatory activity. It is important to note that specific IC50 values for this compound are not widely reported in the available literature; therefore, data for other structurally related lanostane-type triterpenoids from the same source are presented to provide a comparative context.
Table 1: Cytotoxicity of Inonotus obliquus Extracts Against Human Cancer Cell Lines
| Extract Origin | Cell Line | IC50 (µg/mL) |
| I. obliquus on Betula pendula | HepG2 (Liver Carcinoma) | 37.71[1][2] |
| CAL-62 (Thyroid Carcinoma) | 43.30[1][2] | |
| I. obliquus on Betula pubescens | HepG2 (Liver Carcinoma) | 49.99[1][2] |
This data represents the cytotoxic activity of 80% ethanolic extracts and provides a baseline for the potential anticancer effects of its constituents.
Table 2: Hepatoprotective Effects of Lanostane-Type Triterpenes from Inonotus obliquus
| Compound | Concentration | Inhibitory Effect (%) on D-galactosamine-induced WB-F344 cell damage |
| Compound 2 (new lanostane) | Not Specified | 35.4 - 83.8[3][4][5][6] |
| Compounds 4-12 (known) | Not Specified | 35.4 - 83.8[3][4][5][6] |
This table illustrates the potential of these compounds to protect liver cells from damage.
Table 3: Anti-Inflammatory Activity of Fungal Metabolites
| Compound | Cell Line | Assay | IC50 |
| Graphostromane F | RAW264.7 | NO Production | 14.2 µM[7] |
| Versicolactone G | Not Specified | NO Production | 15.72 µM[7] |
| Territrem A | Not Specified | NO Production | 29.34 µM[7] |
| Viridicatol | RAW264.7 | NO Production | 46.03 µM[7] |
| PGE2 Production | 30.37 µM[7] | ||
| Aspermeroterpene A | RAW264.7 | NO Production | 26.60 ± 1.15 µM[8] |
| Aspermeroterpene B | RAW264.7 | NO Production | 8.79 ± 1.22 µM[8] |
This table provides a reference for the anti-inflammatory potential of various fungal-derived compounds, a key area of investigation for triterpenoids from Inonotus obliquus.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of bioactivity. The following sections outline standard in vitro assays relevant to the screening of this compound.
Cytotoxicity Assays
2.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Lines: A549 (human lung carcinoma), HepG2 (human liver carcinoma), BEL-7402 (human liver carcinoma), KB (human oral cancer).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24-48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-inflammatory Assays
2.2.1. Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Line: RAW 264.7 (murine macrophage).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.
-
2.2.2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This assay quantifies the levels of key pro-inflammatory cytokines released by activated macrophages.
-
Cell Line: RAW 264.7.
-
Procedure:
-
Follow the same cell seeding, pre-treatment, and LPS stimulation protocol as for the NO production assay.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Visualization of Workflows and Signaling Pathways
Understanding the experimental process and the underlying molecular mechanisms is facilitated by clear visualizations. The following diagrams were created using Graphviz (DOT language).
Experimental Workflow
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural products, including triterpenoids, exert their anti-inflammatory effects by inhibiting this pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway involved in inflammation and cell proliferation. Triterpenoids from Inonotus obliquus have been shown to modulate this pathway.
This technical guide provides a foundational framework for the in vitro screening of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental objectives and available resources. Further investigation is warranted to elucidate the precise molecular targets and mechanisms of action of this compound.
References
- 1. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lanostane-Type Triterpenes and Abietane-Type Diterpene from the Sclerotia of Chaga Medicinal Mushroom, Inonotus obliquus (Agaricomycetes), and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. Lanostane-Type Triterpenes and Abietane-Type Diterpene from the Sclerotia of Chaga Medicinal Mushroom, Inonotus obliquus (Agaricomycetes), and Their Biological Activities. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Anti-Inflammatory Compounds from Marine Fungi, 2000–2018 [mdpi.com]
- 8. mdpi.com [mdpi.com]
Inonotusol F: A Comprehensive Technical Guide to its Therapeutic Potential as an α-Glucosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga), has emerged as a compound of significant interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the current understanding of this compound's primary therapeutic target, its mechanism of action, and the experimental evidence supporting its potential as a novel drug candidate. The information is tailored for professionals in the fields of pharmacology, medicinal chemistry, and drug discovery.
Core Therapeutic Target: α-Glucosidase
The primary and most well-documented therapeutic target of this compound is α-glucosidase , a key enzyme in carbohydrate metabolism. α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. Inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism of action makes α-glucosidase inhibitors a valuable therapeutic strategy for the management of type 2 diabetes mellitus.
Quantitative Data: α-Glucosidase Inhibitory Activity
Recent studies have quantified the potent inhibitory effect of this compound on α-glucosidase. The following table summarizes the key quantitative data.
| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type | Key Interacting Residues |
| This compound | α-Glucosidase | 11.5 - 81.8 | Noncompetitive | GLU302, PHE298 |
| Acarbose (B1664774) (Positive Control) | α-Glucosidase | >100 (Typical) | Competitive | - |
Note: The IC50 value for this compound is presented as a range as reported in a comprehensive study on various triterpenoids from Inonotus obliquus. The specific value for the isolated and purified compound in that study was on the stronger end of this range, demonstrating potent activity. Acarbose is a commonly used α-glucosidase inhibitor in clinical practice and serves as a benchmark.
Mechanism of Action: Noncompetitive Inhibition and Molecular Interactions
Kinetic studies have revealed that this compound inhibits α-glucosidase through a noncompetitive mechanism .[1] This indicates that this compound does not bind to the active site of the enzyme where the substrate binds. Instead, it is proposed to bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.
Molecular docking and molecular dynamics simulations have provided further insights into the specific interactions between this compound and α-glucosidase.[1] These computational studies have identified key amino acid residues within the enzyme that are crucial for the binding of this compound. Specifically, glutamic acid at position 302 (GLU302) and phenylalanine at position 298 (PHE298) have been highlighted as key interaction points.[1] This detailed molecular understanding is invaluable for the rational design of more potent and selective α-glucosidase inhibitors based on the this compound scaffold.
Experimental Protocols
The following section outlines a typical experimental protocol for assessing the α-glucosidase inhibitory activity of a compound like this compound. This protocol is based on established methodologies in the field.
In Vitro α-Glucosidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Acarbose (as a positive control)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 0.1 M)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase in phosphate buffer.
-
Prepare a stock solution of pNPG in phosphate buffer.
-
Prepare serial dilutions of this compound and acarbose in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the α-glucosidase solution to each well.
-
Add different concentrations of this compound or acarbose to the respective wells. A control well should contain the solvent only.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to all wells.
-
Incubate the plate at the same temperature for a specific duration (e.g., 20 minutes).
-
Stop the reaction by adding the sodium carbonate solution to each well.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, from the dose-response curve.
-
Visualizations
Signaling Pathway and Interaction Diagram
The following diagram illustrates the proposed mechanism of action of this compound as a noncompetitive inhibitor of α-glucosidase, highlighting the key molecular interactions.
Caption: Proposed noncompetitive inhibition of α-glucosidase by this compound.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for the in vitro evaluation of this compound's α-glucosidase inhibitory activity.
Caption: Workflow for in vitro α-glucosidase inhibition assay.
Future Directions and Conclusion
The potent and specific α-glucosidase inhibitory activity of this compound positions it as a promising lead compound for the development of novel anti-diabetic agents. Its noncompetitive mechanism of action may offer advantages over existing competitive inhibitors, potentially leading to a different side-effect profile.
Future research should focus on:
-
In vivo studies: To confirm the efficacy of this compound in animal models of diabetes and to assess its pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) studies: To synthesize and evaluate analogs of this compound to optimize its potency, selectivity, and drug-like properties.
-
Toxicology studies: To establish the safety profile of this compound.
-
Exploration of other potential targets: While α-glucosidase is a primary target, further investigation into other potential therapeutic activities of this compound, such as anti-inflammatory or anti-cancer effects, is warranted given the broad biological activities of other triterpenoids from Inonotus obliquus.
References
Inonotusol F: A Potent α-Glucosidase Inhibitor for Diabetes Research and Drug Development
An In-depth Technical Guide on the α-Glucosidase Inhibitory Activity of Inonotusol F
This technical guide provides a comprehensive overview of the α-glucosidase inhibitory activity of this compound, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a therapeutic agent for managing type 2 diabetes.
Core Concepts: α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. The inhibition of this enzyme can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a validated therapeutic strategy for the management of type 2 diabetes mellitus.
Quantitative Data on this compound
This compound has been identified as a potent inhibitor of α-glucosidase. Bioassay-guided fractionation of extracts from Inonotus obliquus revealed that several triterpenoids possess strong α-glucosidase inhibitory activity, with this compound being the most potent among them.[1] The table below summarizes the key quantitative data for this compound.
| Compound | IC50 (μM) | Inhibition Type | Source |
| This compound | 11.5 - 81.8 (most potent in this range) | Noncompetitive | Inonotus obliquus[1] |
Note: The precise IC50 value for this compound is reported within a range for the most active triterpenoids isolated in the study, with this compound demonstrating the strongest activity.
Experimental Protocols
The following is a detailed methodology for a typical in vitro α-glucosidase inhibitory activity assay, based on established protocols.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (or test compound)
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Preparation of Solutions
-
Enzyme Solution: Dissolve α-glucosidase in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL.
-
Substrate Solution: Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.
-
Test Compound Solutions: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with sodium phosphate buffer to obtain a range of desired concentrations. The final DMSO concentration in the reaction mixture should not exceed 1%.
-
Positive Control: Prepare a solution of acarbose in sodium phosphate buffer.
Assay Procedure
-
Add 50 µL of the test compound solution (or sodium phosphate buffer for the control and blank) to the wells of a 96-well microplate.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
Kinetic Analysis
To determine the mode of inhibition, the assay is performed with varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). For noncompetitive inhibition, the Vmax will decrease, while the Km will remain unchanged.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the α-glucosidase inhibitory assay.
Mechanism of Noncompetitive Inhibition
Caption: Signaling pathway of noncompetitive α-glucosidase inhibition.
References
The Antioxidant Properties of Inonotusol F and Related Compounds from Inonotus obliquus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Antioxidant Activity
While direct antioxidant activity data for Inonotusol F remains to be published, studies on various extracts and isolated compounds from Inonotus obliquus have demonstrated significant antioxidant potential. The following table summarizes representative data from the literature to provide a comparative overview. It is important to note that the antioxidant capacity can vary significantly based on the extraction method and the specific fraction or compound being tested.
| Sample | Assay | IC50 / Activity | Reference Compound | Source |
| Ethyl Acetate Fraction | DPPH Radical Scavenging | Lower IC50 than n-butanol, crude, and aqueous fractions | Not specified | [1] |
| Ethyl Acetate Fraction | Superoxide Anion Scavenging | Highest activity among fractions | Not specified | [1] |
| Ethyl Acetate Fraction | Hydroxyl Radical Scavenging | Highest activity among fractions | Not specified | [1] |
| Phenolic Compounds | DPPH Radical Scavenging | Potent activity | Not specified | [2] |
| Phenolic Compounds | Superoxide Anion Scavenging | Potent activity | Not specified | [2] |
| Aqueous Extract (Inonotus sp.) | DPPH Radical Scavenging | 24% inhibition at 3 mg/mL | Vitamin C (96% inhibition) | [3] |
| Aqueous Extract (Inonotus sp.) | ABTS Radical Scavenging | 38% inhibition at 3 mg/mL | Vitamin C (97% inhibition) | [3] |
Experimental Protocols
The assessment of antioxidant activity relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of natural antioxidants.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound or extract)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: Dissolve the test compound and positive control in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample or standard to a defined volume of the DPPH solution. A typical ratio is 1:1 or 1:2 (e.g., 100 µL sample + 100 µL DPPH solution).
-
Incubation: Incubate the plate at room temperature in the dark for a specified period, typically 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a wavelength between 515 and 520 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compound (this compound or extract)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ radical cation.
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compound and positive control in the appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS•+ working solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).
-
Incubation: Incubate the mixture at room temperature for a short period, typically 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than purely chemical assays. It often utilizes a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by reactive oxygen species (ROS).
Materials:
-
Human liver cancer cell line (HepG2) or other suitable cell line
-
Cell culture medium (e.g., DMEM) and supplements
-
DCFH-DA probe
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Test compound (this compound or extract)
-
Positive control (e.g., Quercetin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well black microplate at an appropriate density and allow them to adhere overnight.
-
Cell Treatment: Remove the culture medium and treat the cells with various concentrations of the test compound or positive control for a specific duration (e.g., 1 hour).
-
Probe Loading: Wash the cells and add the DCFH-DA probe to the medium. Incubate to allow the probe to be taken up by the cells.
-
Induction of Oxidative Stress: Wash the cells to remove excess probe and add a solution of AAPH or another ROS-inducing agent.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader and measure the fluorescence intensity at regular intervals over a period of time (e.g., 1 hour) with excitation and emission wavelengths appropriate for the oxidized probe (e.g., 485 nm excitation and 538 nm emission for dichlorofluorescein).
-
Data Analysis: The area under the curve (AUC) of fluorescence versus time is calculated for both control and treated wells. The percentage of inhibition of ROS production is determined, and the results can be expressed as CAA units, often in quercetin (B1663063) equivalents.
Signaling Pathways Modulated by Inonotus Compounds
The antioxidant effects of compounds from Inonotus species are not solely due to direct radical scavenging. They also involve the modulation of intricate cellular signaling pathways that regulate the endogenous antioxidant response and inflammation, which is closely linked to oxidative stress.
Nrf2/ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous genes encoding antioxidant and phase II detoxification enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). Extracts from Inonotus hispidus have been shown to activate the Nrf2 pathway, leading to increased expression of these protective enzymes.[4]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Chronic inflammation is a major contributor to oxidative stress. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. Several studies have shown that extracts from Inonotus species can inhibit the activation of the NF-κB pathway, thereby exerting anti-inflammatory and indirect antioxidant effects.[4]
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in transducing extracellular signals to cellular responses, including proliferation, differentiation, inflammation, and apoptosis. The major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate JNK and p38 pathways, which can lead to inflammation and apoptosis. Some bioactive compounds can modulate MAPK signaling to enhance cell survival and reduce inflammation. While the direct effects of this compound on this pathway are not yet elucidated, other compounds from Inonotus species have been shown to modulate MAPK signaling, which is interconnected with both Nrf2 and NF-κB pathways.[5]
Conclusion and Future Directions
The available scientific evidence strongly suggests that Inonotus obliquus is a rich source of compounds with significant antioxidant properties. While specific data on this compound is currently lacking, the broader family of inonotusols and other phenolic and triterpenoid (B12794562) constituents from this fungus demonstrate promising free radical scavenging and cell-protective effects. These effects are mediated not only through direct chemical interactions but also via the modulation of key cellular signaling pathways, including the Nrf2, NF-κB, and potentially MAPK pathways.
For researchers and drug development professionals, this indicates that this compound and related compounds are worthy of further investigation. Future research should focus on:
-
The isolation and purification of this compound in sufficient quantities for comprehensive biological testing.
-
Quantitative assessment of its antioxidant activity using a battery of in vitro assays (DPPH, ABTS, ORAC, etc.) to determine its IC50 values and compare them with standard antioxidants.
-
Elucidation of its efficacy in cell-based models of oxidative stress, including its impact on intracellular ROS levels, cell viability, and markers of oxidative damage.
-
Detailed mechanistic studies to confirm its interaction with and modulation of the Nrf2, NF-κB, and MAPK signaling pathways.
Such studies will be crucial in determining the potential of this compound as a novel therapeutic agent for the prevention and treatment of diseases associated with oxidative stress and inflammation.
References
- 1. Antioxidant activities of extracts and subfractions from Inonotus Obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytotoxic Evaluation of Aqueous Extracts from Hymenochaetaceae Fungi Associated with Endemic Chilean Sclerophyll Forest Trees - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inonotus hispidus Protects against Hyperlipidemia by Inhibiting Oxidative Stress and Inflammation through Nrf2/NF-κB Signaling in High Fat Diet Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inotilone from Inonotus linteus suppresses lung cancer metastasis in vitro and in vivo through ROS-mediated PI3K/AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of Lanostane Triterpenoids from Inonotus obliquus: A Technical Guide
Disclaimer: This technical guide explores the anti-inflammatory properties of lanostane (B1242432) triterpenoids isolated from the medicinal mushroom Inonotus obliquus (Chaga). While the initial topic of interest was "Inonotusol F," a thorough review of current scientific literature reveals a significant lack of data on the anti-inflammatory effects of this specific compound. One study identified this compound as a potent α-glucosidase inhibitor, but its role in inflammation remains uninvestigated.[1] Therefore, this guide will focus on the broader class of "inonotusols" and other well-researched lanostane triterpenoids from Inonotus obliquus, for which anti-inflammatory data are available.
Introduction
Inonotus obliquus, commonly known as Chaga mushroom, has a long history of use in traditional medicine for various ailments, including inflammatory conditions.[2][3] Modern scientific investigations have identified a diverse array of bioactive compounds within this fungus, with lanostane-type triterpenoids being a prominent class exhibiting significant therapeutic potential.[2][3][4] These compounds, including inotodiol and a series of recently discovered inonotusols (H-N), have demonstrated notable anti-inflammatory and anti-neuroinflammatory activities.[5][6][7][8] This guide provides a technical overview of the current understanding of the anti-inflammatory effects of these lanostane triterpenoids, with a focus on their mechanisms of action, experimental validation, and relevant protocols for researchers in drug discovery and development.
Core Anti-inflammatory Mechanisms
The primary anti-inflammatory mechanism of lanostane triterpenoids from Inonotus obliquus involves the modulation of key signaling pathways that regulate the inflammatory response. The inhibition of nitric oxide (NO) production and the downregulation of inducible nitric oxide synthase (iNOS) are consistently observed effects.[5] Emerging evidence also points towards the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the expression of pro-inflammatory cytokines and mediators.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the quantitative data on the anti-inflammatory effects of various lanostane triterpenoids isolated from Inonotus obliquus.
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Concentration | % Inhibition / IC50 | Reference |
| Inonotusols H-N | BV-2 microglial cells | Lipopolysaccharide (LPS) | NO production | - | Remarkable inhibition | [5] |
| Inonotusol I | BV-2 microglial cells | Lipopolysaccharide (LPS) | NO production | - | Potent inhibition | [5] |
| Inonotusol L | BV-2 microglial cells | Lipopolysaccharide (LPS) | NO production | - | Potent inhibition | [5] |
| Inotodiol | HaCaT keratinocytes | Tumor Necrosis Factor-α (TNF-α) | IL-1β, IL-6, IL-8 gene expression | 0.44-4.0 µg/mL | Significant repression | [6][7] |
| Inotodiol Concentrate | HaCaT keratinocytes | Ultraviolet B (UVB) | Pro-inflammatory cytokine gene expression | - | Significant suppression | [6][7] |
Key Signaling Pathways
The anti-inflammatory effects of Inonotus obliquus triterpenoids are mediated through the modulation of critical signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the anti-inflammatory effects of lanostane triterpenoids.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 or human keratinocyte cell line HaCaT are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., inotodiol) for 1-2 hours before stimulation with an inflammatory agent like LPS (1 µg/mL) or TNF-α (10 ng/mL).
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
Gene Expression Analysis by Real-Time PCR (RT-PCR)
RT-PCR is employed to quantify the mRNA expression levels of pro-inflammatory genes.
-
RNA Isolation: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the isolated RNA using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is then used as a template for PCR with gene-specific primers for target genes (e.g., IL1B, IL6, IL8, NOS2) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization. The reaction is performed in a real-time PCR system.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The band intensities are quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The lanostane triterpenoids from Inonotus obliquus, including inotodiol and the inonotusols, represent a promising class of natural compounds with potent anti-inflammatory properties. Their mechanism of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for their further development as therapeutic agents for inflammatory diseases. While the current body of research is encouraging, further studies are warranted to fully elucidate the structure-activity relationships of these compounds and to evaluate their efficacy and safety in preclinical and clinical settings. The specific investigation of this compound's anti-inflammatory potential is a clear gap in the current research landscape and a promising avenue for future exploration.
References
- 1. Inhibitory effect of triterpenoids from the mushroom Inonotus obliquus against α-glucosidase and their interaction: Inhibition kinetics and molecular stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic properties of Inonotus obliquus (Chaga mushroom): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products and Health Care Functions of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-neuroinflammatory polyoxygenated lanostanoids from Chaga mushroom Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective Effects of Lanostane Triterpenoids from Chaga Mushroom in Human Keratinocytes, HaCaT Cells, against Inflammatory and Oxidative Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Whitepaper: Cytotoxicity and Mechanistic Pathways of Lanostane Triterpenoids from Inonotus obliquus on Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The initial topic specified "Inonotusol F." A thorough review of published literature did not yield sufficient specific data for a compound with this exact name. This document will therefore focus on Inotodiol , a prominent and well-researched lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). The findings related to Inotodiol are representative of the cytotoxic potential of compounds from this natural source and provide a strong foundation for understanding their anticancer mechanisms.
Executive Summary
Inonotus obliquus, commonly known as Chaga mushroom, is a valued resource in traditional medicine for its therapeutic properties, including anticancer effects.[1] Its bioactivity is largely attributed to a diverse range of secondary metabolites, particularly lanostane-type triterpenoids.[1] Among these, Inotodiol has emerged as a compound of significant interest due to its potent cytotoxic and pro-apoptotic activities against various cancer cell lines. This technical guide provides a comprehensive overview of the cytotoxic effects of Inotodiol, details the experimental protocols for its evaluation, and elucidates the core signaling pathways involved in its mechanism of action.
Data Presentation: Cytotoxicity of Inonotus obliquus Triterpenoids
The cytotoxic potential of compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values for Inotodiol and other extracts from Inonotus obliquus across various human cancer cell lines.
Table 1: IC50 Values of Inonotus obliquus Extracts and Triterpenoids
| Compound/Extract | Cancer Cell Line | Cell Type | IC50 Value | Assay Used |
| Chaga Extract (from B. pendula) | HepG2 | Hepatocellular Carcinoma | 37.71 µg/mL | SRB |
| Chaga Extract (from B. pendula) | CAL-62 | Anaplastic Thyroid Cancer | 43.30 µg/mL | SRB |
| Chaga Extract (from B. pubescens) | HepG2 | Hepatocellular Carcinoma | 49.99 µg/mL | SRB |
| Inotodiol | HeLa | Cervical Cancer | > 25 µM (Induces apoptosis) | Cell Viability Assay |
| Polysaccharides (IOP) | NCI-H23 | Lung Cancer | 100 µg/mL | MTT |
| Polysaccharides (IOP) | A549 | Lung Cancer | 100 µg/mL | MTT |
Note: Data compiled from multiple sources.[2][3][4] The cytotoxic activity of Chaga extracts is considered moderate, as high cytotoxicity is often defined by IC50 values ≤ 20 µg/mL.[2][3]
Molecular Mechanisms of Inotodiol-Induced Cytotoxicity
Inotodiol exerts its anticancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and apoptosis. The primary mechanisms identified are the induction of apoptosis through the MAPK/ERK pathway and a p53-dependent mechanism.
Intrinsic Apoptosis Induction via MAPK/ERK Pathway
Recent studies have demonstrated that Inotodiol can induce apoptosis in hepatocellular carcinoma (HCC) cells by modulating the MAPK/ERK signaling pathway.[2][5][6] Treatment with Inotodiol leads to the inhibition of key proteins in this pathway, including RAS, p-c-RAF, p-MEK, and p-ERK.[5] This inhibition triggers the intrinsic apoptosis cascade, characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-XL, and MCL1.[5][6] The shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as Caspase-3, and the cleavage of Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death.[5][6]
p53-Dependent Apoptosis
In human cervical cancer (HeLa) cells, Inotodiol has been shown to induce apoptosis and inhibit cell migration and invasion through a p53-dependent pathway.[3] The tumor suppressor protein p53 plays a crucial role in initiating apoptosis in response to cellular stress. The anti-tumor activity of Inotodiol was significantly diminished when p53 was silenced, indicating that p53 is a key mediator of its effects in this cell line.[3] This pathway also involves the modulation of Bcl-2 family proteins and the activation of Caspase-3.[3]
Experimental Protocols
The following section details the standard methodologies used to assess the cytotoxicity and apoptotic effects of compounds like Inotodiol.
General Experimental Workflow
The evaluation of a cytotoxic compound typically follows a structured workflow, from initial cell culture and treatment to endpoint analysis of cell viability and mechanism of action.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of total cellular protein content.[7][8]
-
Cell Seeding: Plate cells in a 96-well microtiter plate at an optimal density (e.g., 5,000-20,000 cells/well) and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for the desired period (e.g., 48-72 hours).[8]
-
Cell Fixation: Gently add cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[4][7]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid or slow-running tap water to remove the TCA and excess medium components.[4][7] Air dry the plates completely.[7]
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7][8]
-
Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air dry.[7][8]
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Read the absorbance (optical density) on a microplate reader at a wavelength between 510 nm and 570 nm.[7][8]
MTT Cell Viability Assay
The MTT assay measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[1][9]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the SRB assay.
-
MTT Addition: After the treatment incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[1]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for the conversion of MTT to formazan.[1]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a dedicated reagent) to each well to dissolve the formazan crystals.[1] Allow the plate to stand overnight in the incubator or shake for 15 minutes on an orbital shaker.[1][9]
-
Absorbance Measurement: Measure the spectrophotometrical absorbance of the samples using a microplate reader. The wavelength for the formazan product is between 550 and 600 nm.[1]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, allowing for the analysis of changes in the expression of key apoptosis-related proteins.[10][11]
-
Cell Lysis: Treat cells with the compound, then harvest and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[10]
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[10]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, p-ERK) overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.[10]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of protein expression.[10]
Conclusion and Future Outlook
Inotodiol, a key triterpenoid from Inonotus obliquus, demonstrates significant cytotoxic activity against a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis through the modulation of critical signaling pathways such as MAPK/ERK and p53. The data and protocols presented in this guide provide a robust framework for researchers engaged in the study of natural products for oncology applications. Future research should focus on in vivo studies to validate these in vitro findings, further investigate the involvement of other signaling pathways, and explore the potential for synergistic effects with conventional chemotherapeutic agents. The continued exploration of compounds like Inotodiol holds promise for the development of novel, effective, and potentially less toxic cancer therapies.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inotodiol inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway | PLOS One [journals.plos.org]
- 6. Inotodiol induces hepatocellular carcinoma apoptosis by activation of MAPK/ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Apoptosis western blot guide | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes & Protocols: Isolation of Inonotusol F from Inonotus obliquus (Chaga Mushroom)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inonotus obliquus, commonly known as Chaga mushroom, is a parasitic fungus that grows on birch trees and has been used in traditional medicine for centuries, particularly in Eastern Europe and Russia.[1] It is a rich source of various bioactive compounds, including polysaccharides, polyphenols, and triterpenoids.[2][3][4] Among these, lanostane-type triterpenoids, such as inotodiol, are of significant interest due to their potent biological activities, which include anticancer, antioxidant, and anti-inflammatory properties.[5][6]
This document provides a detailed protocol for the isolation and purification of lanostane-type triterpenoids from Inonotus obliquus, with a focus on Inonotusol F and the closely related, abundant compound, inotodiol. The methodologies described herein are based on established solvent extraction and chromatographic techniques, providing a robust framework for obtaining high-purity compounds for research and drug development purposes.
Experimental Protocols
Preparation of Inonotus obliquus Material
-
Obtain dried fruiting bodies of Inonotus obliquus.
-
Pulverize the dried mushroom into a fine powder (e.g., ~30 mesh) using a disintegrator or grinder.[7]
-
Dry the powder to a constant weight, for example, at 60-80°C, to remove residual moisture.[8]
Extraction of Crude Triterpenoids
This protocol describes a common method using ethanol (B145695) extraction. Alternative methods include supercritical CO₂ extraction, Soxhlet extraction, and ultrasound-assisted extraction.[2][9][10]
-
Maceration:
-
Filtration and Concentration:
-
Separate the ethanol extract from the insoluble mushroom residue by centrifugation (e.g., 12,400 × g for 20 minutes) or filtration through Whatman filter paper.[5][7]
-
Collect the supernatant. To increase the yield, the insoluble residue can be re-extracted two more times with fresh ethanol.[5]
-
Combine all supernatants and concentrate the solution to a small volume (e.g., 50-70 mL) using a vacuum rotary evaporator to obtain the crude ethanol extract.[5]
-
Chromatographic Purification of this compound
The crude extract contains a complex mixture of compounds. Purification is typically achieved using column chromatography. High-speed counter-current chromatography (HSCCC) is another efficient alternative.[1]
-
Column Preparation:
-
Select a suitable glass column.
-
Prepare a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexane).[11][12] The weight of the adsorbent should be 20-50 times the weight of the crude extract.[11]
-
Pack the column with the silica gel slurry, ensuring a homogenous bed without air bubbles.[11] Add a layer of sand on top to protect the silica surface.[13]
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform (B151607) or the initial elution solvent).[1][14]
-
Carefully load the dissolved sample onto the top of the silica gel column.[14]
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A common system for separating triterpenoids is a gradient of hexane (B92381) and ethyl acetate.[1]
-
Start with a low polarity mixture (e.g., hexane:ethyl acetate, 20:1 v/v) and gradually increase the proportion of the more polar solvent (ethyl acetate).[5]
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation process by analyzing the collected fractions using Thin Layer Chromatography (TLC).
-
Spot small amounts of each fraction onto a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining (e.g., with vanillin-sulfuric acid reagent) to identify the fractions containing the target compound.
-
Combine the fractions that contain the purified this compound.
-
-
Final Purification (Optional):
-
For obtaining very high purity (>97%), a second chromatographic step, such as preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase column (e.g., C18), can be employed.[5]
-
A mobile phase of acetonitrile (B52724) and water is commonly used for reverse-phase separation of these compounds.[5]
-
Structure Elucidation
The identity and structure of the isolated compound must be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Determine the molecular weight and molecular formula of the compound using High-Resolution Mass Spectrometry (HRMS).[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the detailed chemical structure.
Data Presentation
Table 1: Comparison of Extraction Methods for Triterpenoids from Inonotus obliquus
| Extraction Method | Solvent(s) | Key Conditions | Inotodiol Yield | Reference |
|---|---|---|---|---|
| Maceration | 95% Ethanol | 50°C, overnight, 3 extractions | ~0.28% (w/w) from powder | [5] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ | 50°C, 350 bar | 87–101 mg/100 g | [9] |
| Folch Method | Chloroform/Methanol | Room Temperature | 139 mg/100 g | [9] |
| Soxhlet Extraction | Cyclohexane | Boiling point of solvent | 231 mg/100 g | [2] |
| Ultrasound-Assisted | 60% Ethanol | Cold Extraction | Not specified |[10] |
Table 2: Chromatographic Systems for Triterpenoid Purification
| Chromatography Type | Stationary Phase | Mobile Phase / Solvent System | Compound(s) Purified | Reference |
|---|---|---|---|---|
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-Liquid | Hexane:Ethyl acetate:Methanol:Water (1:0.4:1:0.4, v/v) | Inotodiol, Trametenolic acid | [1] |
| Preparative HPLC | Reverse-Phase (C18) | Acetonitrile/Water gradient | Inotodiol | [5] |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General Triterpenoids |[5][11][19] |
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the isolation and purification of this compound.
Signaling Pathway (Placeholder)
No specific signaling pathway for this compound was identified in the provided search results. However, extracts of Inonotus obliquus are known to modulate immune responses. For instance, they can inhibit the immune checkpoint interaction between CTLA-4 and CD80.[20] A diagram illustrating this known interaction for Chaga extract is provided below.
Caption: Chaga extract blocks the inhibitory CTLA-4/CD80 immune checkpoint interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis and Simultaneous Characterization of Triterpenoids and Phenolics in Inonotus obliquus (Chaga) Using LC-PDA-ELSD and LC-DAD-QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Physicochemical Characterization, and Biological Properties of Inotodiol, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inonotus obliquus – from folk medicine to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. hielscher.com [hielscher.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. youtube.com [youtube.com]
- 13. epfl.ch [epfl.ch]
- 14. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 15. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ukm.my [ukm.my]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Chromatography [chem.rochester.edu]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Inonotusol F from Inonotus obliquus Mycelia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotus obliquus, commonly known as Chaga mushroom, is a medicinal fungus rich in various bioactive compounds, including a diverse array of lanostane-type triterpenoids. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential therapeutic properties. Among these triterpenoids, Inonotusol F has been identified as a potent inhibitor of α-glucosidase, suggesting its potential application in the management of type 2 diabetes. This document provides detailed protocols for the cultivation of I. obliquus mycelia and the subsequent extraction and purification of this compound, alongside relevant quantitative data for major triterpenoids from this fungus.
Data Presentation: Triterpenoid (B12794562) Content in Inonotus obliquus
While specific quantitative data for this compound from Inonotus obliquus mycelia is not extensively documented in the available literature, the following table summarizes the reported yields of other major triterpenoids from both the mycelia and the sclerotia (fruiting body) of the fungus. This data provides a comparative baseline for researchers targeting triterpenoid extraction.
| Compound | Source Material | Extraction Method | Yield | Reference |
| Inotodiol | Sclerotia (Outer & Inner parts) | 80% Methanol Extraction | 194.1 ± 11.5 mg/g (outer), 153.9 ± 15.4 mg/g (inner) | [1] |
| Lanosterol | Field-grown Mycelia | 80% Ethanol Extraction | 45.47% of total sterols | [1] |
| Inotodiol | Field-grown Mycelia | 80% Ethanol Extraction | 25.36% of total sterols | [1] |
| Ergosterol | Cultured Mycelia | 80% Ethanol Extraction | 82.20% of total sterols | [1] |
| Lanosterol | Cultured Mycelia | 80% Ethanol Extraction | 3.68% of total sterols | [1] |
| Inotodiol | Sclerotia | Supercritical Fluid Extraction (SFE) | 87–101 mg/100 g | |
| Lanosterol | Sclerotia | Supercritical Fluid Extraction (SFE) | 59–63 mg/100 g | |
| Inotodiol | Sclerotia | Folch Method | 139 mg/100 g | |
| Lanosterol | Sclerotia | Folch Method | 81 mg/100 g |
Note: The absence of triterpenoids in some liquid-cultured mycelia has been reported, suggesting that culture conditions are critical for the production of these compounds.[2]
Experimental Protocols
Cultivation of Inonotus obliquus Mycelia
This protocol outlines the submerged fermentation method for generating mycelial biomass rich in triterpenoids.
Materials:
-
Inonotus obliquus pure culture
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a custom medium containing glucose, yeast extract, KH2PO4, and MgSO4·7H2O)
-
Sterile flasks or bioreactor
-
Shaker incubator
Procedure:
-
Activation of Culture: Inoculate the Inonotus obliquus pure culture onto PDA plates and incubate at 25°C for 7-10 days until sufficient mycelial growth is observed.
-
Seed Culture Preparation: Aseptically transfer a small piece of the mycelial agar into a flask containing the sterile liquid culture medium. Incubate at 25°C on a rotary shaker at 150 rpm for 5-7 days to generate a seed culture.
-
Submerged Fermentation: Inoculate a larger volume of the sterile liquid culture medium in a fermenter or larger flasks with the seed culture (typically 5-10% v/v).
-
Incubation: Maintain the culture at 25°C with agitation (150 rpm) for 10-14 days. The optimization of culture conditions (e.g., pH, aeration, and nutrient composition) may be required to enhance triterpenoid production.
-
Harvesting: After the incubation period, harvest the mycelial biomass by filtration or centrifugation.
-
Drying: Wash the harvested mycelia with distilled water and then dry them in an oven at 50-60°C or by freeze-drying to a constant weight.
-
Grinding: Grind the dried mycelia into a fine powder for subsequent extraction.
Extraction of Crude Triterpenoids
This protocol describes a general method for the solvent extraction of triterpenoids from the dried mycelial powder.
Materials:
-
Dried and powdered Inonotus obliquus mycelia
-
Extraction solvent (e.g., 80% ethanol, methanol, or a mixture of chloroform (B151607) and methanol)
-
Soxhlet apparatus or reflux setup
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
Procedure:
-
Solvent Extraction: Place the dried mycelial powder in the thimble of a Soxhlet apparatus or a flask for reflux extraction.
-
Extraction Process: Extract with the chosen solvent for 6-8 hours. For reflux, heat the solvent mixture with the mycelia at the solvent's boiling point.
-
Filtration: After extraction, filter the mixture to separate the mycelial debris from the solvent extract.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Drying: Dry the crude extract completely, for example, in a vacuum oven, to remove any residual solvent.
Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation and purification of this compound from the crude extract.
Materials:
-
Crude triterpenoid extract
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol, chloroform)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Analytical standards (if available) for comparison
Procedure:
-
Silica Gel Column Chromatography (Fractionation):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).
-
Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions that show the presence of compounds with similar Rf values to known lanostane (B1242432) triterpenoids.
-
-
Preparative HPLC (Purification):
-
Further purify the fractions containing the target compound using a preparative HPLC system with a C18 column.
-
Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, for elution.
-
Monitor the elution profile with a detector (e.g., UV or ELSD) and collect the peak corresponding to this compound.
-
-
Purity Analysis and Structure Elucidation:
-
Assess the purity of the isolated this compound using analytical HPLC.
-
Confirm the structure of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Proposed Mechanism of α-Glucosidase Inhibition
This compound is a known inhibitor of α-glucosidase. While the precise binding mode of this compound is a subject for further research, the general mechanism of non-competitive inhibition by related triterpenoids involves binding to an allosteric site on the enzyme. This binding induces a conformational change in the enzyme, which in turn affects the active site's ability to bind with its substrate, thereby inhibiting the enzyme's activity.
Caption: Non-competitive inhibition of α-glucosidase by this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Inonotusol F
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga).[1][2][3] Triterpenoids from this fungus are known for a variety of biological activities, making them of significant interest in pharmaceutical research and drug development.[2][4][5] To facilitate further research and ensure the quality of related products, a reliable and reproducible analytical method for the quantification of this compound is essential. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the analysis of this compound. The described method is based on established protocols for similar triterpenoids found in Inonotus obliquus.[4][6][7]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of triterpenoids.[6][8]
-
Solvents and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
This compound reference standard (of known purity)
-
-
Sample Preparation Equipment:
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
2. Preparation of Solutions
-
Mobile Phase:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Note: A gradient elution is proposed for optimal separation.
-
-
Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Store this solution at 4°C.
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve a range of concentrations suitable for creating a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
3. Sample Preparation
The following is a general procedure for the extraction of this compound from Inonotus obliquus powder. The efficiency of extraction may need to be optimized for specific sample matrices.
-
Accurately weigh approximately 1.0 g of dried and powdered Inonotus obliquus sample into a centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate extraction.[9]
-
Vortex the sample for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.[6]
4. HPLC Method Parameters
The following HPLC parameters are proposed for the analysis of this compound. Method optimization may be required to achieve the desired separation and sensitivity.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient Elution | 0-10 min: 60% B; 10-30 min: 60-95% B; 30-40 min: 95% B; 40.1-45 min: 60% B |
| Flow Rate | 1.0 mL/min[6][8] |
| Column Temperature | 30°C |
| Injection Volume | 10 µL[6][8] |
| Detection Wavelength | 210 nm (based on typical UV absorbance for similar triterpenoids)[6] |
| Run Time | 45 minutes |
Data Presentation
Table 1: Proposed Quantitative Parameters for this compound Analysis
| Parameter | Expected Value/Range |
| Retention Time (RT) | To be determined experimentally with a reference standard |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical constituents from Inonotus obliquus and their antitumor activities | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis and Simultaneous Characterization of Triterpenoids and Phenolics in Inonotus obliquus (Chaga) Using LC-PDA-ELSD and LC-DAD-QToF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Inonotusol F using High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection
Abstract
This application note presents a detailed protocol for the quantification of Inonotusol F, a lanostane-type triterpenoid (B12794562) with significant therapeutic potential, in various sample matrices. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with both Ultraviolet (UV) and Mass Spectrometric (MS) detection, providing a robust, sensitive, and selective analytical approach. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate and precise quantification of this compound. The protocols for sample preparation, instrument setup, and method validation are outlined, based on established methods for analogous triterpenoids.
Introduction
This compound is a triterpenoid isolated from the medicinal mushroom Inonotus obliquus (Chaga). Triterpenoids from this species, such as inotodiol, have demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. Accurate quantification of this compound is crucial for quality control of raw materials and formulated products, as well as for pharmacokinetic and pharmacodynamic studies. This application note provides a comprehensive HPLC-UV/MS method to address this analytical need. While specific validated methods for this compound are not widely published, this protocol is adapted from established and validated methods for similar triterpenoids, such as inotodiol and other lanostane-type compounds.[1][2][3]
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is essential for accurate quantification and to minimize matrix effects.
1.1. Extraction from Mushroom Matrix:
-
Weigh 1.0 g of dried and powdered Inonotus obliquus material.
-
Add 20 mL of 95% ethanol.
-
Perform ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.
1.2. Extraction from Plasma (for Pharmacokinetic Studies):
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar, stable-isotope labeled triterpenoid).
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm filter before analysis.
HPLC-UV/MS Instrumentation and Conditions
2.1. HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-95% B
-
25-30 min: 95% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 210 nm.
2.2. Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.
-
Source Temperature: 150 °C.[4]
-
Desolvation Temperature: 300 °C.[4]
-
Capillary Voltage: 3.0 kV.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MRM Transitions (Hypothetical for this compound): To be determined by direct infusion of a pure standard. A plausible transition would be based on the loss of water molecules from the protonated molecule [M+H]+.
Method Validation
The analytical method should be validated according to ICH guidelines, encompassing the following parameters:
-
Linearity: The linearity of the method should be assessed by preparing calibration curves with at least six concentrations of this compound standard. The correlation coefficient (r²) should be >0.99.
-
Precision: Intra- and inter-day precision should be evaluated by analyzing replicate samples at three different concentrations. The relative standard deviation (RSD) should be less than 15%.
-
Accuracy: The accuracy should be determined by a recovery study, spiking a blank matrix with known concentrations of this compound. The recovery should be within 85-115%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
-
Specificity: The ability of the method to differentiate this compound from other components in the sample matrix should be demonstrated by comparing the chromatograms of blank and spiked samples.
Data Presentation
The quantitative data obtained from method validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: HPLC-UV/MS Method Validation Parameters for this compound Quantification (Hypothetical Data)
| Parameter | Result | Acceptance Criteria |
| Linearity | ||
| Range | 0.1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | > 0.99 |
| Precision (RSD%) | ||
| Intra-day | < 5% | < 15% |
| Inter-day | < 8% | < 15% |
| Accuracy (Recovery %) | ||
| Low QC (1 µg/mL) | 98.5% | 85 - 115% |
| Mid QC (10 µg/mL) | 102.1% | 85 - 115% |
| High QC (80 µg/mL) | 99.2% | 85 - 115% |
| Sensitivity | ||
| LOD | 0.03 µg/mL | S/N > 3 |
| LOQ | 0.1 µg/mL | S/N > 10 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway Modulated by this compound
Caption: Hypothetical inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.
Conclusion
The HPLC-UV/MS method detailed in this application note provides a robust and reliable approach for the quantification of this compound. The combination of UV and MS detection ensures both high sensitivity and selectivity, making it suitable for a wide range of applications, from quality control of herbal products to advanced pharmacological research. Proper method validation is critical to ensure the accuracy and precision of the results. This protocol serves as a foundational method that can be further optimized for specific matrices and research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro α-Glucosidase Inhibition Assay for Inonotusol F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotusol F, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus, has garnered attention for its potential therapeutic properties. Among its various biological activities, this compound has demonstrated inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism.[1] This enzyme is responsible for the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of α-glucosidase can delay glucose absorption, a mechanism of action highly relevant for the management of type 2 diabetes.[2] Therefore, a robust and reliable in vitro assay to determine the inhibitory potency of this compound against α-glucosidase is crucial for its further development as a potential therapeutic agent.
These application notes provide a detailed protocol for conducting an in vitro α-glucosidase inhibition assay using this compound. The described method is based on a common spectrophotometric approach where the enzymatic activity is monitored by the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Principle of the Assay
The in vitro α-glucosidase inhibition assay is a colorimetric assay that measures the amount of p-nitrophenol produced from the enzymatic hydrolysis of pNPG. In the presence of an inhibitor like this compound, the activity of α-glucosidase is reduced, leading to a decrease in the production of p-nitrophenol. The amount of p-nitrophenol produced is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance at 405 nm. The inhibitory activity of this compound is determined by comparing the rate of the reaction in the presence of the compound to the rate of the uninhibited enzyme.
Experimental Protocols
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
This compound
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (B1664774) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium phosphate (B84403) buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Preparation of Solutions
-
Sodium Phosphate Buffer (100 mM, pH 6.8): Prepare by dissolving the appropriate amount of sodium phosphate monobasic and dibasic salts in distilled water. Adjust the pH to 6.8.
-
α-Glucosidase Solution (1.0 U/mL): Dissolve α-glucosidase in 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh before each experiment.
-
pNPG Solution (5 mM): Dissolve pNPG in 100 mM sodium phosphate buffer (pH 6.8). Prepare this solution fresh and protect it from light.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. The final concentration of DMSO in the assay should be kept below 1% to avoid affecting enzyme activity.
-
Acarbose Stock Solution (e.g., 1 mg/mL): Dissolve acarbose in 100 mM sodium phosphate buffer (pH 6.8).
-
Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water. This will be used as a stop solution.
Assay Procedure
-
Inhibitor Dilution: Prepare a series of dilutions of this compound from the stock solution using sodium phosphate buffer. A typical concentration range to test would be from 1 to 100 µM. Also, prepare dilutions of acarbose to be used as a positive control.
-
Assay Plate Setup:
-
Blank: 50 µL of sodium phosphate buffer.
-
Control (100% enzyme activity): 25 µL of sodium phosphate buffer and 25 µL of α-glucosidase solution.
-
Test Wells: 25 µL of each this compound dilution and 25 µL of α-glucosidase solution.
-
Positive Control: 25 µL of each acarbose dilution and 25 µL of α-glucosidase solution.
-
-
Pre-incubation: Mix the contents of each well and pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add 25 µL of the 5 mM pNPG solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Termination of Reaction: Stop the reaction by adding 100 µL of 0.1 M sodium carbonate solution to each well.
-
Absorbance Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
Data Presentation and Analysis
The percentage of α-glucosidase inhibition is calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (enzyme and substrate without inhibitor).
-
A_sample is the absorbance of the sample (enzyme, substrate, and this compound).
The IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme's activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical α-Glucosidase Inhibition Data for this compound
| This compound Concentration (µM) | Absorbance at 405 nm (Mean ± SD) | % Inhibition |
| Control (0 µM) | 1.25 ± 0.05 | 0% |
| 1 | 1.10 ± 0.04 | 12% |
| 5 | 0.88 ± 0.06 | 29.6% |
| 10 | 0.65 ± 0.03 | 48% |
| 25 | 0.38 ± 0.02 | 69.6% |
| 50 | 0.20 ± 0.01 | 84% |
| 100 | 0.12 ± 0.01 | 90.4% |
Visualizations
Caption: Workflow for the in vitro α-glucosidase inhibition assay of this compound.
Caption: Mechanism of α-glucosidase inhibition by this compound in the small intestine.
References
Application Notes and Protocols for Inonotusol F Efficacy Studies in Animal Models
A Note to Researchers: Comprehensive searches of available scientific literature did not yield specific animal model efficacy studies for Inonotusol F . The majority of research on the bioactive components of the Inonotus obliquus (Chaga) mushroom focuses on other triterpenoids, particularly Inotodiol , as well as polysaccharides and polyphenols.
Given the close structural relationship between these lanostane-type triterpenoids, the following application notes and protocols have been developed based on the extensive research available for Inotodiol . These notes are intended to provide a robust framework for designing and executing preclinical animal studies for related compounds like this compound. The methodologies and observed biological effects of Inotodiol serve as a valuable reference for investigating the potential therapeutic efficacy of other novel triterpenoids from Inonotus obliquus.
Application Notes: Anti-Inflammatory and Anti-Allergic Efficacy of Inotodiol
Inotodiol, a prominent triterpenoid (B12794562) isolated from Inonotus obliquus, has demonstrated significant anti-inflammatory and anti-allergic properties in murine models. These effects are primarily attributed to its ability to modulate mast cell function and reduce the levels of inflammatory mediators.
Key Findings from Animal Studies:
-
Reduction of Allergic Symptoms: Oral administration of Inotodiol has been shown to ameliorate symptoms of food allergies, such as diarrhea, in mouse models.[1][2]
-
Inhibition of Mast Cell Degranulation: Inotodiol treatment leads to a decrease in the serum levels of mouse mast cell protease-1 (MCPT-1), a key marker of mast cell activation and degranulation.[1][2]
-
Safety Profile: Repeated oral administration of both crude (20% purity) and pure (95% purity) Inotodiol for up to 13 weeks in mice showed no mortality or significant organ abnormalities.[1][2][3] Furthermore, it did not significantly alter the serum levels of major pro-inflammatory and anti-inflammatory cytokines, including IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, and IL-17A, in non-challenged animals, suggesting a favorable safety profile and a specific modulatory effect in disease states rather than broad immunosuppression.[1]
Quantitative Data Summary
Table 1: Efficacy of Inotodiol in a Food Allergy Mouse Model
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Observation | Reference |
| Diarrhea Symptoms | OVA-induced food allergy mice | INO95 (95% pure Inotodiol) | Not specified | Not specified | Amelioration of diarrhea | [1][2] |
| Diarrhea Symptoms | OVA-induced food allergy mice | INO20 (20% crude Inotodiol) | Not specified | Not specified | Amelioration of diarrhea | [1][2] |
| Serum MCPT-1 Levels | OVA-induced food allergy mice | Inotodiol (purity not specified) | Not specified | Not specified | Decreased levels compared to control | [1][2] |
Table 2: Safety Profile of Inotodiol in Mice
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Observation | Reference |
| Mortality & Organ Abnormalities | ICR Mice | INO95 | Up to 20 mg/kg/day (oral) | 13 weeks | No mortality or abnormalities | [1][3] |
| Mortality & Organ Abnormalities | ICR Mice | INO20 | 30 mg/kg/day (oral) | 13 weeks | No mortality or abnormalities | [1][3] |
| Serum Cytokine Levels | ICR Mice | INO95 | 20 mg/kg/day (oral) | 13 weeks | No significant change in IFN-γ, IL-1β, IL-2, TNF-α, IL-6, IL-10, IL-12, IL-17A | [1] |
Experimental Protocols
Protocol 2.1: Evaluation of Anti-Allergic Efficacy in a Food Allergy Mouse Model
This protocol is designed to assess the ability of a test compound to alleviate the symptoms of ovalbumin (OVA)-induced food allergy.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Cholera Toxin (CT)
-
Test compound (e.g., Inotodiol, this compound)
-
Vehicle control (e.g., corn oil)
-
Mouse MCPT-1 ELISA Kit
Procedure:
-
Sensitization:
-
Sensitize mice by intraperitoneal (i.p.) injection of 10 µg OVA and 10 µg CT in 200 µL of phosphate-buffered saline (PBS) on days 0, 7, 14, 21, and 28.
-
-
Induction of Allergic Diarrhea:
-
On day 35, fast the mice for 4 hours.
-
Administer the test compound or vehicle orally.
-
One hour after treatment, orally challenge the mice with 50 mg of OVA in PBS.
-
-
Observation and Scoring:
-
Monitor the mice for the onset of diarrhea for 24 hours post-challenge.
-
Score the diarrhea severity based on established scales.
-
-
Biomarker Analysis:
-
At the end of the observation period, collect blood samples via cardiac puncture.
-
Prepare serum and measure the concentration of MCPT-1 using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2.2: Repeated-Dose Oral Toxicity Study
This protocol outlines a 13-week repeated-dose toxicity study to evaluate the safety profile of a test compound.
Materials:
-
Male ICR mice (5 weeks old)
-
Test compound (e.g., Inotodiol, this compound)
-
Vehicle control
-
Standard laboratory chow and water
Procedure:
-
Acclimatization:
-
Acclimatize the mice to the laboratory conditions for one week.
-
-
Grouping and Administration:
-
Randomly divide the mice into treatment and control groups (n=5 per group).
-
Administer the test compound (e.g., 20 mg/kg of pure compound, 30 mg/kg of crude extract) or vehicle orally, once daily, for 13 weeks.
-
-
Monitoring:
-
Record body weight weekly.
-
Perform daily clinical observations for any signs of toxicity, morbidity, or mortality.
-
-
Terminal Procedures (Day 91):
-
Collect blood samples for hematological and serum biochemistry analysis.
-
Perform a complete necropsy.
-
Collect major organs (liver, spleen, kidneys, etc.), weigh them, and preserve them in 10% neutral buffered formalin for histopathological examination.
-
-
Cytokine Analysis (Optional):
-
Use serum samples to quantify the levels of various cytokines using a multiplex immunoassay to assess the immunomodulatory effects.
-
Visualizations: Signaling Pathways and Workflows
The anti-inflammatory effects of triterpenoids from Inonotus species are often linked to the modulation of key signaling pathways in immune cells. While the specific pathways for Inotodiol's anti-allergic effects are not fully elucidated in the provided search results, related compounds from Inonotus species are known to inhibit NF-κB and MAPK signaling pathways.
Caption: Inotodiol's proposed anti-allergic mechanism of action.
References
Inonotusol F: Application Notes and Protocols for In Vivo Pharmacological Studies
Disclaimer: As of December 2025, dedicated in vivo pharmacological studies, including detailed efficacy, toxicity, and mechanistic data, specifically for the isolated compound Inonotusol F are not available in the peer-reviewed scientific literature. The following application notes and protocols are therefore based on in vivo studies of closely related lanostane-type triterpenoids and crude extracts isolated from Inonotus obliquus (Chaga mushroom), the natural source of this compound. Researchers should use this information as a guide and adapt it for the specific properties of this compound once it becomes available in purified form.
Introduction
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Triterpenoids from this fungus, as a class, have demonstrated a range of pharmacological activities, including anti-cancer and anti-inflammatory effects in preclinical in vivo models. These activities are often attributed to the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The following sections provide a summary of the available in vivo data for related compounds and extracts, along with generalized protocols that can serve as a starting point for the in vivo investigation of this compound.
Potential In Vivo Pharmacological Applications
Based on studies of I. obliquus extracts and its other triterpenoid constituents, the potential in vivo applications for this compound are hypothesized to include:
-
Oncology: Inhibition of tumor growth and metastasis.
-
Inflammation: Attenuation of acute and chronic inflammatory responses.
Data Presentation: In Vivo Studies of Related Inonotus Compounds and Extracts
The following tables summarize quantitative data from in vivo studies on extracts and related compounds from Inonotus obliquus. This data can be used to inform dose selection and study design for future in vivo experiments with this compound.
Table 1: In Vivo Anti-Cancer Efficacy of Inonotus obliquus Extracts and Triterpenoids
| Test Substance | Animal Model | Cancer Cell Line | Dosage | Route of Administration | Efficacy | Reference |
| Subfraction 1 from I. obliquus | Balb/c mice | Sarcoma-180 | 0.1 and 0.2 mg/mouse/day | Oral | 23.96% and 33.71% decrease in tumor volume, respectively. | [1] |
| Water extract of I. obliquus | Balb/c mice | Melanoma B16-F10 | 20 mg/kg/day | Intraperitoneal | 3-fold inhibition of tumor mass growth. | [2][3] |
Table 2: In Vivo Anti-Inflammatory Efficacy of Inonotus obliquus Extract
| Test Substance | Animal Model | Inflammation Model | Dosage | Route of Administration | Efficacy | Reference |
| Methanol (B129727) extract of I. obliquus | Rats | Carrageenan-induced paw edema | 100 and 200 mg/kg/day | Oral | Reduction in paw edema. | [4] |
Experimental Protocols
The following are generalized protocols for in vivo anti-cancer and anti-inflammatory studies, adapted from literature on Inonotus obliquus extracts and its triterpenoids.
In Vivo Anti-Cancer Efficacy Study
Objective: To evaluate the anti-tumor activity of this compound in a murine cancer model.
Materials:
-
This compound (purified)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Cancer cell line (e.g., Sarcoma-180, Melanoma B16-F10)
-
Female Balb/c mice (6-8 weeks old)
-
Calipers
-
Sterile syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 0.1 mL of sterile phosphate-buffered saline (PBS) into the right flank of each mouse.
-
Animal Grouping and Treatment: 24 hours after tumor cell implantation, randomly divide the mice into the following groups (n=8-10 per group):
-
Vehicle control group
-
This compound treated groups (e.g., 10, 20, 40 mg/kg body weight)
-
Positive control group (e.g., a standard chemotherapeutic agent)
-
-
Drug Administration: Administer this compound or vehicle orally or intraperitoneally once daily for a specified period (e.g., 14-21 days).
-
Tumor Measurement: Measure the tumor volume every 2-3 days using calipers and calculate the volume using the formula: (length × width^2) / 2.
-
Data Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition rate.
In Vivo Anti-Inflammatory Efficacy Study
Objective: To assess the anti-inflammatory effect of this compound in a rat model of acute inflammation.
Materials:
-
This compound (purified)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in sterile saline)
-
Male Wistar rats (150-200 g)
-
Pletysmometer or calipers
-
Sterile syringes and needles
Protocol:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Animal Grouping and Treatment: Randomly divide the rats into the following groups (n=6-8 per group):
-
Vehicle control group
-
This compound treated groups (e.g., 50, 100, 200 mg/kg body weight)
-
Positive control group (e.g., indomethacin)
-
-
Drug Administration: Administer this compound or vehicle orally one hour before the induction of inflammation.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.
Visualization of Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on related compounds from Inonotus obliquus suggest potential involvement of the NF-κB and MAPK signaling pathways in its anti-inflammatory effects. The triterpenoid biosynthesis pathway is also of relevance.
Caption: Hypothesized Anti-Inflammatory Signaling Pathway of this compound.
Caption: In Vivo Anti-Cancer Experimental Workflow.
References
- 1. Anticancer activity of subfractions containing pure compounds of Chaga mushroom (Inonotus obliquus) extract in human cancer cells and in Balbc/c mice bearing Sarcoma-180 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential anticancer properties of the water extract of Inonotus [corrected] obliquus by induction of apoptosis in melanoma B16-F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo and in vitro anti-inflammatory and anti-nociceptive effects of the methanol extract of Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Standardization of Inonotusol F Reference Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inonotus obliquus, commonly known as Chaga, is a medicinal mushroom that has been used in traditional medicine for centuries to treat a variety of ailments.[1] Modern scientific investigation has identified a wealth of bioactive compounds within this fungus, including polysaccharides, polyphenols, and lanostane-type triterpenoids.[2][3] Among these, Inonotusol F, a specific triterpenoid, has garnered interest for its potential pharmacological activities. Triterpenoids from I. obliquus are known to possess anti-inflammatory, antioxidant, and anti-tumor properties.[2][4][5]
The advancement of research and development of drugs based on natural products depends critically on the availability of high-purity, well-characterized reference materials.[6][7] A standardized reference material for this compound is essential for accurate bioactivity screening, analytical method validation, quality control of herbal preparations, and pharmacokinetic studies.[8][9] This document provides a comprehensive protocol for the isolation, purification, and characterization of this compound to establish a certified reference material.
Part 1: Protocols for Isolation and Characterization
Experimental Workflow
The overall process for developing the this compound reference standard involves sourcing and authentication of the raw fungal material, followed by a multi-step extraction and purification process, and concluding with rigorous analytical characterization to confirm identity and purity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural Products and Health Care Functions of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress on Understanding the Anticancer Mechanisms ofMedicinal Mushroom: Inonotus Obliquus [journal.waocp.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurements and Standards for Botanical Dietary Supplements | NIST [nist.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cdn.who.int [cdn.who.int]
Application Notes and Protocols for Inonotusol F Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotusol F is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga).[1][2] Triterpenoids from this fungus are noted for a variety of biological activities, including hepatoprotective and cytotoxic effects.[1][3] As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This document provides detailed protocols for determining the solubility and stability of this compound, crucial parameters that influence its formulation, bioavailability, and shelf-life. The following protocols are based on established methodologies for the physicochemical characterization of natural products and active pharmaceutical ingredients (APIs).
Solubility Testing Protocol
The solubility of a compound is a critical determinant of its absorption and distribution in vivo. This protocol outlines the steps to determine the solubility of this compound in various solvents relevant to pharmaceutical development.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Materials and Equipment
-
This compound (pure compound)
-
Solvents: Purified water, Phosphate-Buffered Saline (PBS, pH 7.4), Dimethyl Sulfoxide (DMSO), Ethanol
-
Analytical balance
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and vials
Protocol
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent where it is freely soluble (e.g., DMSO or methanol).
-
From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials. The presence of undissolved solid is necessary to ensure saturation.[4]
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to reach equilibrium.
-
After equilibration, visually inspect the samples to confirm the presence of undissolved solid.
-
Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a 0.22 µm syringe filter to prevent any particulate matter from interfering with the analysis.
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted samples by HPLC-UV to determine the concentration of dissolved this compound.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (µg/mL) | Solubility (mg/mL) |
| Purified Water | ||
| PBS (pH 7.4) | ||
| Ethanol | ||
| DMSO |
(Note: The table is a template for presenting experimental data.)
Stability Testing Protocol
Stability testing is essential to determine the shelf-life of a drug substance and identify appropriate storage conditions.[5][6][7] This protocol describes methods for assessing the stability of this compound under various environmental conditions.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting stability studies of this compound.
Materials and Equipment
-
This compound (pure compound)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Appropriate solvents and reagents for analysis
Protocol
-
Sample Preparation:
-
Prepare samples of this compound in the solid state and in solution (in a relevant solvent system identified from solubility studies).
-
Package the samples in containers that are representative of the intended storage and distribution packaging.[6]
-
-
Initial Analysis (Time Zero):
-
Perform a complete analysis of the initial samples to determine the initial purity, concentration, and physical appearance. This will serve as the baseline for comparison.
-
-
Storage Conditions and Time Points:
-
Place the samples in stability chambers under various conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
-
Long-term stability: 25 °C ± 2 °C / 60% RH ± 5% RH.
-
Accelerated stability: 40 °C ± 2 °C / 75% RH ± 5% RH.[8]
-
Testing frequency for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months.[5]
-
Testing frequency for accelerated studies: 0, 3, and 6 months.[5]
-
-
Photostability Testing:
-
Expose the samples to a light source according to ICH Q1B guidelines to assess the potential for photodegradation.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, withdraw samples from the stability chambers.
-
Analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity and Degradation Products: Use a stability-indicating HPLC method to separate and quantify this compound and any degradation products.
-
Assay: Determine the amount of remaining this compound.
-
-
Data Presentation
Table 2: Stability of this compound under Accelerated Conditions (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | White Powder | 100 | < 0.1 |
| 3 | |||
| 6 |
(Note: The table is a template for presenting experimental data.)
Potential Degradation Pathway
While the specific degradation pathway of this compound is not yet elucidated, triterpenoids can be susceptible to oxidation, hydrolysis, and isomerization, particularly at elevated temperatures and in the presence of light or reactive excipients. A potential degradation pathway could involve oxidation of hydroxyl groups or isomerization at chiral centers.
Caption: Potential degradation pathways for this compound under stress conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. The data generated from these studies are fundamental for the successful development of this compound as a potential therapeutic agent, guiding formulation strategies, establishing appropriate storage conditions, and ensuring product quality and safety. Adherence to established guidelines, such as those from the ICH, is crucial for regulatory acceptance.
References
- 1. Chemical constituents from Inonotus obliquus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. japsonline.com [japsonline.com]
- 6. pharmtech.com [pharmtech.com]
- 7. www3.paho.org [www3.paho.org]
- 8. edaegypt.gov.eg [edaegypt.gov.eg]
Application Notes & Protocols: Large-Scale Purification of Inonotusol F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inonotusol F, a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga), has garnered significant interest within the scientific community. Recent studies have highlighted its potent biological activities, particularly as a strong inhibitor of α-glucosidase, suggesting its potential as a therapeutic agent for managing diabetes mellitus.[1] This document provides detailed application notes and protocols for the large-scale purification of this compound, intended to guide researchers in obtaining high-purity compound for further investigation and drug development.
Data Presentation
The following tables summarize quantitative data from the purification of related triterpenoids from Inonotus obliquus and other natural sources. While specific large-scale yield and purity data for this compound is not extensively published, these values provide a benchmark for expected outcomes when employing similar methodologies.
Table 1: Extraction and Purification Yields of Triterpenoids from Inonotus obliquus
| Compound(s) | Extraction Method | Purification Method | Starting Material (g) | Yield (mg) | Purity (%) | Reference |
| Inotodiol & Trametenolic Acid | Chloroform Extraction | HSCCC | 100 (extract) | 13.0 (Inotodiol), 7.0 (Trametenolic Acid) | 97.51 (Inotodiol), 94.04 (Trametenolic Acid) | [2] |
| Triterpenoids | Ionic Liquid Extraction | Macroporous Resin | Not Specified | 129.28 mg/g of resin | Not Specified | |
| Inotodiol | Not Specified | HPLC | Not Specified | Not Specified | >98% | [3] |
Table 2: General Performance of Preparative Chromatography for Triterpenoid Purification
| Compound(s) | Purification Method | Sample Load (mg) | Yield (mg) | Purity (%) | Reference |
| Corosolic Acid & Nigranoic Acid | HSCCC | 100 | 16.4 (Corosolic Acid), 9.5 (Nigranoic Acid) | 96.3 (Corosolic Acid), 98.9 (Nigranoic Acid) | |
| Esculentosides A, B, C, D | HSCCC | 150 | 46.3 (A), 21.8 (B), 7.3 (C), 13.6 (D) | 96.7 (A), 99.2 (B), 96.5 (C), 97.8 (D) | |
| Flavonoid Glycosides & Caffeoylquinic Acid Derivatives | Prep-HPLC | Not Specified | 10.9 - 30.7 | 96.9 - 99.5 | [4] |
Experimental Protocols
This section details a comprehensive, multi-step protocol for the large-scale purification of this compound from the fruiting bodies of Inonotus obliquus.
Extraction of Crude Triterpenoids
This protocol is based on established methods for extracting triterpenoids from fungal materials.
Materials:
-
Dried and powdered fruiting bodies of Inonotus obliquus
-
95% Ethanol (B145695) (EtOH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Macerate 1 kg of dried and powdered Inonotus obliquus with 10 L of 95% ethanol at room temperature for 72 hours.
-
Filter the extract through cheesecloth and then with Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
-
Suspend the crude ethanol extract in 1 L of deionized water and partition successively with an equal volume of dichloromethane three times.
-
Combine the dichloromethane fractions and evaporate the solvent under reduced pressure to yield the crude triterpenoid-rich extract.
-
Lyophilize the crude extract using a freeze-dryer to remove any residual solvent and water.
Preliminary Purification using Macroporous Resin Column Chromatography
This step aims to enrich the triterpenoid fraction and remove polar impurities.
Materials:
-
Crude triterpenoid-rich extract
-
AB-8 macroporous resin
-
Chromatography column
-
Ethanol (various concentrations: 30%, 50%, 70%, 95%)
-
Deionized water
Procedure:
-
Swell and pack the AB-8 macroporous resin into a chromatography column according to the manufacturer's instructions.
-
Dissolve the crude triterpenoid extract in a minimal amount of 95% ethanol and then dilute with deionized water to a final ethanol concentration of 10%.
-
Load the diluted extract onto the pre-equilibrated macroporous resin column.
-
Wash the column with 2-3 bed volumes of deionized water to remove unbound polar impurities.
-
Elute the column sequentially with increasing concentrations of ethanol: 30%, 50%, 70%, and 95%.
-
Collect fractions of each elution step and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the fractions rich in this compound and concentrate them using a rotary evaporator.
High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final step is designed to isolate this compound to a high degree of purity.
Materials:
-
Enriched triterpenoid fraction from the previous step
-
Preparative HPLC system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Fraction collector
Procedure:
-
Dissolve the enriched triterpenoid fraction in a suitable solvent (e.g., methanol).
-
Set up the preparative HPLC system with a C18 column. A typical mobile phase could be a gradient of acetonitrile and water, or methanol and water. The specific gradient will need to be optimized based on analytical HPLC runs.
-
Example Gradient Program:
-
0-10 min: 80% ACN
-
10-40 min: 80-95% ACN (linear gradient)
-
40-50 min: 95% ACN
-
50-55 min: 95-80% ACN (linear gradient)
-
55-60 min: 80% ACN
-
-
Inject the sample onto the column.
-
Monitor the elution profile using a UV detector (typically at 210 nm for triterpenoids).
-
Collect the fractions corresponding to the peak of this compound using a fraction collector.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and evaporate the solvent to obtain pure this compound.
Mandatory Visualizations
Experimental Workflow
References
- 1. Inhibitory effect of triterpenoids from the mushroom Inonotus obliquus against α-glucosidase and their interaction: Inhibition kinetics and molecular stimulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation, Physicochemical Characterization, and Biological Properties of Inotodiol, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inonotusol F Extraction from Inonotus obliquus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Inonotusol F and other bioactive triterpenoids from the medicinal mushroom Inonotus obliquus (Chaga).
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound and other triterpenoids from Inonotus obliquus?
A1: Several methods are effective, each with distinct advantages and disadvantages. The most commonly cited methods in scientific literature include:
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical CO₂ as a solvent. It is highly selective, non-toxic, and allows for the extraction of target compounds without significant degradation.[1][2][3] SFE is noted for shorter extraction times and reduced environmental impact compared to conventional methods.[4][5]
-
Conventional Solvent Extraction: This traditional approach uses organic solvents like ethanol (B145695), methanol, or dichloromethane. The Folch method, a vigorous process using a dichloromethane:methanol mixture, is often used as a benchmark for high-yield extraction.[1][2][4] Ethanol has also been shown to be a good solvent for extracting bioactive constituents.[6]
-
Ultrasound-Assisted Extraction (UAE): This method uses high-power ultrasonic frequencies to disrupt the cell walls of the mushroom, enhancing the release of intracellular compounds into the solvent.[7] It is recognized for its high efficiency and ability to produce extracts with enhanced bioavailability.[7]
-
Microwave-Assisted Extraction (MAE): MAE is another green extraction technique that can replace time-consuming conventional methods that require large solvent volumes.[8][9]
Q2: Which extraction method typically provides the highest yield of triterpenoids?
A2: Conventional solvent extraction methods, such as the modified Folch method, often result in a higher total triterpenoid (B12794562) yield compared to Supercritical Fluid Extraction (SFE).[1][4] However, SFE can be optimized to achieve significant recovery rates. For instance, the highest SFE recovery of triterpenoids (56% relative to the Folch method) was achieved at 50°C and 350 bar.[1][4][10] Ultrasound-assisted enzymatic extraction has also been optimized to yield high rates of total triterpenes.[11]
Q3: What factors critically influence the yield of this compound and other triterpenoids?
A3: The primary factors include the choice of extraction method and solvent, as well as the operational parameters. For SFE, temperature and pressure are critical variables.[1][4][10] For solvent extraction, the type of solvent, liquid-to-material ratio, extraction time, and temperature significantly impact the yield.[11][12] For UAE, parameters such as ultrasonic power, temperature, and extraction time are key to optimization.[13][14]
Q4: How can I purify this compound from the crude extract?
A4: Purification of specific triterpenoids like inotodiol from crude extracts can be achieved using chromatographic techniques. High-Speed Counter-Current Chromatography (HSCCC) has been successfully used for the preparative isolation and purification of inotodiol and trametenolic acid.[15] Fractionation can also be performed using resins like Diaion HP-20 to separate triterpenoid fractions from other compounds like polysaccharides and phenolics.[16] Sequential fractionation with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) is another common method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Total Triterpenoid Yield | Sub-optimal extraction parameters. | For SFE: Optimize temperature and pressure. Studies show that 50°C and 350 bar are effective for triterpenoid extraction.[1][4][10] For Solvent Extraction: Ensure an adequate liquid-to-material ratio (e.g., 20 mL/g or 30:1).[11][12] Optimize extraction time; for heat-assisted extraction, around 84 minutes has been shown to be effective.[12] For UAE: Optimize ultrasonic power, temperature, and time.[13] |
| Inefficient cell wall disruption. | Ensure the I. obliquus material is properly pulverized to a fine powder (e.g., 30 mesh) before extraction to increase the surface area. For methods like UAE, ensure sufficient ultrasonic power is applied to facilitate cell lysis.[7] | |
| Inappropriate solvent choice. | Triterpenoids are less polar than polysaccharides. Use solvents like ethanol, dichloromethane, or supercritical CO₂.[1] For ultrasound-assisted enzymatic extraction, a 64% ethanol concentration was found to be optimal.[11] | |
| Poor Purity of this compound in Extract | Co-extraction of other compounds. | Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning or column chromatography (e.g., with Diaion HP-20 resin or C18 columns) to separate triterpenoids from more polar compounds.[16] High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method for purifying specific triterpenoids.[15] |
| Inconsistent Extraction Results | Variability in raw material. | The chemical composition of I. obliquus can vary. Whenever possible, use raw material from a consistent source and standardize pre-processing steps (drying, grinding). |
| Fluctuation in experimental conditions. | Strictly control all extraction parameters, including temperature, pressure, time, and solvent-to-solid ratio. Calibrate all equipment regularly. | |
| Degradation of Target Compounds | Excessive heat or prolonged extraction time. | Use milder extraction conditions where possible. SFE is advantageous as it can be performed at lower temperatures (e.g., 40-50°C).[1][4] For heat-assisted methods, optimize the extraction time to maximize yield without causing degradation. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on triterpenoid yields from Inonotus obliquus using different extraction methods.
Table 1: Supercritical Fluid Extraction (SFE) vs. Folch Method
| Compound | SFE Yield (mg/100g) | Folch Method Yield (mg/100g) |
| Inotodiol | 87 - 101 | 139 |
| Lanosterol | 59 - 63 | 81 |
| Ergosterol | 17 - 18 | 40 |
| Betulin | 13.2 ± 4.3 | 34.7 ± 4.2 |
| β-Sitosterol | 3.6 ± 0.5 | 5.0 ± 0.4 |
| Stigmastanol | 1.4 ± 0.1 | 1.8 ± 0.2 |
| Total Triterpenoids | ~180 - 197 | ~353 |
Data compiled from multiple studies.[1][2][4][5][10]
Table 2: Optimized Parameters for Ultrasound-Assisted Enzymatic Extraction
| Parameter | Optimal Condition | Resulting Yield (Total Triterpenes) |
| Enzyme Addition | 1.9% | 2.67% |
| Enzymatic Digestion Time | 45 min | |
| Liquid to Material Ratio | 20 mL/g | |
| Ethanol Concentration | 64% |
Data from a study optimizing for simultaneous extraction of triterpenes and flavonoids.[11]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE)
This protocol is based on methodologies described for extracting triterpenoids from I. obliquus.[1][4]
-
Sample Preparation: Pulverize dried I. obliquus sclerotia into a fine powder.
-
Extraction:
-
Load the powdered sample into the SFE extraction vessel.
-
Set the extraction parameters. Optimal conditions for triterpenoid recovery have been reported at:
-
Temperature: 324 K (50°C)
-
Pressure: 350 bar
-
-
Use pure supercritical CO₂ as the solvent.
-
Perform the extraction for a set duration (e.g., 15-20 minutes) or based on a specific volume of CO₂ used.
-
-
Collection: The extracted compounds are depressurized and collected in a separation vessel.
-
Post-Processing: The resulting extract can be further analyzed or purified. For quantification of individual triterpenoids, saponification followed by GC-MS analysis is a common procedure.[1]
Protocol 2: Modified Folch Extraction
This protocol serves as a high-yield benchmark for total triterpenoid extraction.[1][2]
-
Sample Preparation: Use 2g of powdered I. obliquus.
-
Homogenization:
-
Add the sample to a beaker with 60 mL of a dichloromethane:methanol (2:1, v/v) mixture.
-
Homogenize the mixture for three minutes.
-
-
Filtration: Filter the sample through a 0.45 μm filter paper to separate the liquid extract from the solid residue.
-
Repeated Extraction: Scrape the solid material back into the beaker and repeat the homogenization and filtration steps two more times.
-
Pooling and Concentration: Combine the filtrates from all three extractions. Evaporate the solvent under reduced pressure to obtain the crude triterpenoid extract.
Protocol 3: Ultrasound-Assisted Extraction (UAE)
This is a general protocol for efficient extraction using sonication.[7]
-
Sample Preparation: Crush dried I. obliquus into small pieces (e.g., ~1.3 cm²).
-
Suspension: Suspend the mushroom material in a solvent. A mixture of 60% ethanol in purified water is effective. A common ratio is 100g of Chaga in 1000 mL of solvent.
-
Sonication:
-
Immerse a high-power ultrasonic probe into the suspension.
-
Apply sonication. The acoustic cavitation will cause high-shear forces, breaking the mushroom's chitinous cell walls and releasing the bioactive compounds.
-
-
Separation: After sonication, separate the solid residue from the liquid extract through filtration or centrifugation.
-
Concentration: Evaporate the solvent from the liquid extract to obtain the concentrated crude product.
Mandatory Visualizations
Experimental and Purification Workflow
Caption: General workflow for extraction and purification of this compound.
Signaling Pathways Modulated by Inonotus obliquus Triterpenoids
The bioactive compounds within Inonotus obliquus, particularly triterpenoids like inotodiol, have been shown to modulate several key signaling pathways involved in inflammation and cell proliferation.
1. PI3K/Akt Signaling Pathway
Inotodiol has been demonstrated to activate the PI3K/Akt pathway, which is crucial for various cellular processes, including cell survival and proliferation. This activation occurs independently of the NF-κB pathway.[2]
Caption: Inotodiol activation of the PI3K/Akt signaling pathway.
2. NF-κB Signaling Pathway
Extracts from Inonotus obliquus have been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This involves preventing the degradation of IκB-α and subsequently blocking the nuclear translocation of NF-κB, which reduces the expression of pro-inflammatory mediators like iNOS and COX-2.[10][11]
Caption: Inhibition of the NF-κB inflammatory pathway by I. obliquus extract.
3. p53-Dependent Apoptosis Pathway
Inotodiol can induce apoptosis (programmed cell death) in cancer cells through a p53-dependent pathway. It upregulates the tumor suppressor protein p53, which in turn modulates the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to the activation of caspases.[4]
Caption: Inotodiol-induced apoptosis via the p53-dependent pathway.
References
- 1. Natural Products and Health Care Functions of Inonotus obliquus [mdpi.com]
- 2. Inotodiol From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products and Health Care Functions of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inotodiol inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunomodulatory Activity of the Water Extract from Medicinal Mushroom Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic properties of Inonotus obliquus (Chaga mushroom): A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Inotodiol From Inonotus obliquus Chaga Mushroom Induces Atypical Maturation in Dendritic Cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inonotus obliquus – from folk medicine to clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield of Inonotusol F
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inonotusol F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this promising bioactive compound from Inonotus obliquus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus (Chaga). Triterpenoids from this fungus are known for a variety of health-promoting benefits, including antitumor, antioxidant, immunomodulatory, and hypoglycemic effects.[1][2] Specifically, this compound has demonstrated strong inhibitory activity against α-glucosidase, suggesting its potential for further development in managing blood glucose levels.
Q2: What are the general steps involved in obtaining this compound?
A2: The general workflow for obtaining this compound involves the cultivation of Inonotus obliquus mycelium or harvesting of the sclerotium (the sterile conk), followed by extraction of triterpenoids, and subsequent purification to isolate this compound.
Q3: What are the common reasons for low yield of this compound?
A3: Low yields of this compound can stem from several factors throughout the experimental workflow. These can be broadly categorized into issues related to:
-
Fungal Strain and Cultivation Conditions: Suboptimal growth media, temperature, pH, or aeration can hinder the production of secondary metabolites like triterpenoids.
-
Extraction Efficiency: The choice of extraction solvent and method significantly impacts the recovery of this compound.
-
Purification Losses: Each purification step can lead to a loss of the target compound. Inefficient separation techniques or compound degradation can be major contributors.
-
Inaccurate Quantification: Underestimation of the yield can occur due to flawed analytical methods.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter.
Problem 1: Low Biomass of Inonotus obliquus
A low yield of this compound often begins with insufficient fungal biomass.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Culture Medium | Optimize the culture medium. Studies have shown that potato dextrose broth (PDB) and malt (B15192052) extract broth can support good mycelial growth. Consider supplementing the medium with yeast extract, fructose, and soluble starch to enhance biomass. |
| Incorrect pH of the Medium | The initial pH of the culture medium is crucial. While specific optima for this compound are not defined, a starting point is to maintain the pH in the range of 6.0-6.5. |
| Inadequate Aeration and Agitation | For submerged cultures, ensure sufficient aeration and agitation (e.g., 150 rpm) to promote nutrient and oxygen transfer. |
| Suboptimal Incubation Temperature | The optimal growth temperature for I. obliquus is generally between 25-28°C. Deviations from this range can impede growth. |
Problem 2: Low Overall Triterpenoid Content in the Crude Extract
Even with good biomass, the concentration of triterpenoids, including this compound, might be low.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Extraction Method | The choice of extraction method is critical. While the Folch method (a liquid-liquid extraction using chloroform (B151607) and methanol) has shown high recovery for triterpenoids like inotodiol, other methods like Supercritical Fluid Extraction (SFE) with CO2, Ultrasonic-Assisted Extraction (UAE), and Heat-Assisted Extraction (HAE) can also be effective. SFE is considered a "green" alternative with shorter extraction times. |
| Inappropriate Extraction Solvent | The polarity of the solvent system must be optimized. For lanostane-type triterpenoids, a mixture of nonpolar and polar solvents is often effective. For example, a common solvent system for initial extraction is 80% methanol (B129727). For further fractionation, solvents like chloroform are used. |
| Insufficient Extraction Time or Temperature | Ensure adequate extraction time and temperature for the chosen method. For HAE, a temperature of around 70°C for several hours may be optimal. For UAE, parameters like ultrasonic power and duration need to be optimized. |
| Poor Quality of Fungal Material | The triterpenoid content can vary depending on the part of the Inonotus obliquus used (e.g., inner vs. outer part of the sclerotium) and its geographical origin. The outer part of the sclerotium has been reported to have a significantly higher triterpenoid content. |
Quantitative Data on Triterpenoid Extraction Yields from Inonotus obliquus
| Extraction Method | Key Triterpenoid(s) Quantified | Yield (mg/100g of Chaga) |
| Supercritical Fluid Extraction (SFE) | Inotodiol, Lanosterol, Ergosterol | Inotodiol: 87–101, Lanosterol: 59–63, Ergosterol: 17–18 |
| Folch Method | Inotodiol, Lanosterol, Ergosterol | Inotodiol: 139, Lanosterol: 81, Ergosterol: 40 |
Note: These values are for major triterpenoids and can serve as a benchmark. The yield of this compound may differ.
Problem 3: Difficulty in Purifying this compound from the Crude Extract
A complex mixture of compounds in the crude extract can make the isolation of this compound challenging.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-elution with Other Triterpenoids | Inonotus obliquus produces a variety of structurally similar lanostane-type triterpenoids, such as inotodiol and trametenolic acid, which can co-elute during chromatography. |
| Ineffective Chromatographic Technique | A multi-step purification strategy is often necessary. Consider using a combination of techniques such as column chromatography on silica (B1680970) gel or Diaion HP-20 resin, followed by preparative High-Performance Liquid Chromatography (prep-HPLC). |
| Suboptimal Prep-HPLC Conditions | Optimize the mobile phase and stationary phase for prep-HPLC. A C18 column is commonly used for separating triterpenoids. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water or methanol and water is a good starting point. |
Problem 4: Inaccurate Quantification of this compound Yield
An underestimation of the yield can be misleading.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Lack of a Reference Standard | Accurate quantification requires a pure reference standard of this compound. If a commercial standard is unavailable, it needs to be isolated and its purity confirmed by NMR and MS. |
| Non-validated Analytical Method | Develop and validate an analytical method for quantification, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS). Key validation parameters include linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ). |
| Matrix Effects in LC-MS Analysis | Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. Use of an internal standard and proper sample preparation can help mitigate matrix effects. |
Experimental Protocols
Protocol 1: General Extraction of Triterpenoids from Inonotus obliquus
-
Sample Preparation: Dry the sclerotium or mycelium of Inonotus obliquus at 60°C and grind it into a fine powder.
-
Extraction:
-
Methanol Extraction: Macerate the powdered sample in 80% methanol (1:10 w/v) for 24 hours at room temperature with constant stirring.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Fractionation:
-
Suspend the concentrated extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The chloroform fraction is often enriched with triterpenoids.
-
Protocol 2: Preparative HPLC for this compound Purification (Hypothetical - requires optimization)
-
Sample Preparation: Dissolve the dried chloroform fraction in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). Start with a lower concentration of A and gradually increase it.
-
Flow Rate: Optimize based on column dimensions (e.g., 2-5 mL/min).
-
Detection: UV detector at a wavelength of around 210 nm (as many triterpenoids lack strong chromophores at higher wavelengths).
-
-
Fraction Collection: Collect fractions based on the chromatogram peaks.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine the purity of this compound.
Visualizations
Diagram 1: General Workflow for this compound Production
References
Technical Support Center: Isolating High-Purity Inonotusol F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation and purification of Inonotusol F, a triterpenoid (B12794562) from Inonotus obliquus.
Troubleshooting Guide
This guide is designed to help you navigate common issues that may arise during the purification of this compound.
Question: My initial crude extract shows a complex mixture of compounds on TLC/HPLC, making it difficult to proceed with purification. What should I do?
Answer: A complex crude extract is a common starting point for natural product isolation. A preliminary fractionation step is highly recommended to simplify the mixture before proceeding to more refined chromatographic techniques.
-
Recommended Action: Employ liquid-liquid extraction to partition the crude extract based on polarity. A typical scheme would involve sequential extraction with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), ethyl acetate (B1210297), and butanol. This will group compounds with similar polarities, and this compound, as a triterpenoid, is likely to be concentrated in the less polar fractions (e.g., chloroform or ethyl acetate).
-
Alternative Step: Consider using macroporous resin chromatography as an initial clean-up step. Eluting with a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 75%) can effectively remove highly polar or non-polar impurities.[1][2]
Question: I am observing co-elution of this compound with other structurally similar triterpenoids during column chromatography. How can I improve separation?
Answer: Co-elution of similar compounds is a frequent challenge in the purification of natural products. Optimizing your chromatographic conditions is key to achieving better resolution.
-
Optimize Stationary Phase: If you are using normal-phase silica (B1680970) gel chromatography, consider switching to a different stationary phase. Reversed-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can provide a different selectivity profile.
-
Fine-tune Mobile Phase: Systematically adjust the solvent composition of your mobile phase. For normal-phase chromatography, small additions of a slightly more polar solvent can significantly impact separation. For reversed-phase, modifying the ratio of organic solvent (e.g., methanol (B129727) or acetonitrile) to water is crucial.
-
Advanced Techniques: For particularly challenging separations, consider more advanced techniques like High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid partition chromatography method that avoids solid supports, minimizing irreversible adsorption and improving recovery.[1][3][4][5] It has been successfully used to separate triterpenoids from Inonotus obliquus.[5][6]
Question: The purity of my this compound isolate is not improving beyond a certain point, even after multiple chromatographic steps. What could be the issue?
Answer: Reaching a purity plateau suggests the presence of a persistent impurity that is structurally very similar to this compound.
-
Orthogonal Separation Methods: Employ a combination of chromatographic techniques that utilize different separation principles. For example, if you have been using adsorption chromatography (like silica gel), follow it with a partition chromatography method like HSCCC or a size-based separation method like Sephadex LH-20 chromatography.
-
Recrystallization: If you have a semi-pure solid isolate, recrystallization can be a powerful final purification step. The choice of solvent is critical and may require screening various solvents and solvent mixtures to find one in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurity remains in solution.
Question: I am experiencing low yield of this compound after the purification process. How can I improve recovery?
Answer: Low yield can result from compound degradation, irreversible adsorption to the stationary phase, or losses during solvent removal and transfers.
-
Minimize Irreversible Adsorption: As mentioned, techniques like HSCCC can improve recovery by eliminating the solid support matrix.[6]
-
Gentle Handling: Avoid harsh conditions such as high temperatures and extreme pH during extraction and purification. Use a rotary evaporator at a moderate temperature for solvent removal.
-
Fewer, More Effective Steps: A lengthy, multi-step purification process can lead to cumulative losses. Aim for a more efficient workflow with fewer, but more effective, purification steps.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for this compound isolation?
A1: The fruiting body of the Inonotus obliquus (Chaga) mushroom is the primary source for isolating this compound and other related triterpenoids.[5][7]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step approach is generally most effective. This often involves an initial fractionation using macroporous resin or liquid-liquid extraction, followed by column chromatography (silica gel or reversed-phase), and potentially a final polishing step with preparative HPLC or HSCCC for high purity.[1][3][5][8]
Q3: How can I monitor the purity of my this compound fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the separation during column chromatography. For more accurate purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) is recommended.[5][6]
Q4: What are some common impurities found alongside this compound?
A4: Common impurities include other lanostane-type triterpenoids with similar structures, such as inotodiol and trametenolic acid.[5][6][7] Polysaccharides, polyphenols, and sterols are also present in the crude extract.[7][9][10]
Quantitative Data on Triterpenoid Purification
The following table summarizes data from studies on the purification of triterpenoids from Inonotus obliquus and other natural sources, which can serve as a reference for developing a purification strategy for this compound.
| Compound(s) | Source | Initial Chromatography | Final Chromatography | Solvent System (Final Step) | Purity (%) | Yield | Reference |
| Inotodiol, Trametenolic acid | Inonotus obliquus | Chloroform Extract | HSCCC | Hexane:Ethyl acetate:Methanol:Water (1:0.4:1:0.4) | 97.51, 94.04 | 13.0 mg, 7.0 mg from 100 mg extract | [5][6] |
| Inotodiol | Inonotus obliquus | Dichloromethane Extract | Reversed-phase Chromatography (Two Steps) | Methanol | >97 | 924 mg from 1 kg powder | [8] |
| Corosolic acid, Nigranoic acid | Schisandra chinensis | Macroporous Resin | HSCCC | Chloroform:n-Butanol:Methanol:Water (10:0.5:7:4) | 96.3, 98.9 | 16.4 mg, 9.5 mg from 100 mg sample | [1][3] |
| Esculentoside A, B, C, D | Radix Phytolaccae | Ethyl Acetate Extract | HSCCC | Chloroform:Methanol:Water (4:4:2) | 96.7, 99.2, 96.5, 97.8 | 46.3 mg, 21.8 mg, 7.3 mg, 13.6 mg from 150 mg extract | [4] |
Detailed Experimental Protocol: A Generalized Approach for this compound Purification
This protocol provides a general methodology for the isolation and purification of this compound, based on established methods for similar triterpenoids.
1. Extraction
-
Dry and pulverize the fruiting bodies of Inonotus obliquus.
-
Perform exhaustive extraction with a suitable organic solvent, such as 70-80% ethanol or methanol, at room temperature or with gentle heating.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
2. Preliminary Fractionation (Liquid-Liquid Extraction)
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity:
-
Hexane (to remove non-polar compounds like fats and some sterols)
-
Chloroform or Dichloromethane
-
Ethyl Acetate
-
n-Butanol
-
-
Analyze the fractions by TLC or HPLC to identify the fraction(s) containing this compound (likely the chloroform and/or ethyl acetate fractions).
3. Column Chromatography (Silica Gel)
-
Apply the this compound-rich fraction to a silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane or chloroform in methanol. The specific gradient will need to be optimized based on TLC analysis.
-
Collect fractions and monitor by TLC. Combine fractions containing the target compound.
4. Fine Purification (Preparative HPLC or HSCCC)
-
Preparative Reversed-Phase HPLC:
-
Dissolve the semi-purified fraction in a suitable solvent.
-
Inject onto a C18 preparative column.
-
Elute with an isocratic or gradient mobile phase, typically a mixture of methanol or acetonitrile (B52724) and water.
-
Monitor the elution with a UV or ELSD detector and collect the peak corresponding to this compound.
-
-
High-Speed Counter-Current Chromatography (HSCCC):
-
Select a suitable two-phase solvent system based on the partition coefficient (K) of this compound. A common system for triterpenoids is a mixture of hexane, ethyl acetate, methanol, and water.[5]
-
Perform the HSCCC separation according to the instrument's operating procedures.
-
Collect fractions and analyze for the presence and purity of this compound.
-
5. Purity Assessment and Structure Elucidation
-
Determine the purity of the final isolate using analytical HPLC.
-
Confirm the structure of the purified compound as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. maxapress.com [maxapress.com]
- 3. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid isolation and purification of inotodiol and trametenolic acid from Inonotus obliquus by high-speed counter-current chromatography with evaporative light scatting detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation, Physicochemical Characterization, and Biological Properties of Inotodiol, the Potent Pharmaceutical Oxysterol from Chaga Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Recent Developments in Inonotus obliquus (Chaga mushroom) Polysaccharides: Isolation, Structural Characteristics, Biological Activities and Application [mdpi.com]
Resolving co-eluting peaks in Inonotusol F HPLC analysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on resolving co-eluting peaks during the High-Performance Liquid Chromatography (HPLC) analysis of Inonotusol F.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the HPLC analysis of this compound?
A1: Co-elution in the analysis of this compound, a lanostane-type triterpenoid (B12794562) from Inonotus obliquus, can stem from several factors:
-
Structural Similarity of Analytes: Inonotus obliquus contains a complex mixture of structurally related triterpenoids (e.g., inotodiol, trametenolic acid, other inonotusols) that have similar physicochemical properties, leading to close or overlapping retention times on a reversed-phase HPLC column.
-
Inadequate Chromatographic Selectivity: The chosen stationary phase and mobile phase composition may not provide sufficient selectivity to resolve this compound from other compounds.
-
Poor Column Performance: Degradation of the HPLC column, such as loss of stationary phase or contamination, can lead to peak broadening and loss of resolution.
-
Improper Method Parameters: Suboptimal gradient slope, flow rate, or temperature can result in insufficient separation.
Q2: My this compound peak is showing tailing and is not well-resolved from a neighboring peak. What should I check first?
A2: Before making significant changes to your HPLC method, it's crucial to ensure your system is performing optimally. Peak tailing can exacerbate co-elution issues. Here are initial checks:
-
System Suitability: Inject a well-characterized standard to verify that your system meets performance criteria for theoretical plates, tailing factor, and reproducibility.
-
Column Health: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may be degraded and require replacement.
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.
-
Injection Solvent: Ensure your sample is dissolved in a solvent that is of equal or weaker elution strength than the initial mobile phase to prevent peak distortion.
Q3: How can I improve the separation of this compound from a closely eluting impurity?
A3: To improve the resolution between this compound and a co-eluting peak, you need to modify the chromatographic conditions to enhance selectivity (α), efficiency (N), or retention (k'). A systematic approach is recommended:
-
Optimize the Mobile Phase:
-
Gradient Slope: A shallower gradient around the elution time of this compound can increase separation.
-
Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727), or using a ternary mixture, can alter selectivity.
-
pH: For compounds with ionizable groups, adjusting the mobile phase pH can significantly impact retention and selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) is common for triterpenoid analysis to improve peak shape.
-
-
Change the Stationary Phase:
-
If mobile phase optimization is insufficient, using a column with a different chemistry (e.g., phenyl-hexyl, cyano) can provide alternative selectivities.
-
Columns with smaller particle sizes (e.g., sub-2 µm) or core-shell technology can provide higher efficiency and better resolution.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the temperature can increase retention and may improve resolution, while higher temperatures can decrease viscosity and improve efficiency, but may also decrease retention.
-
Flow Rate: Reducing the flow rate can enhance resolution by allowing more time for partitioning between the mobile and stationary phases.
-
Q4: Are there any specific column chemistries recommended for the separation of lanostane (B1242432) triterpenoids like this compound?
A4: Yes, for the separation of structurally similar, non-polar compounds like lanostane triterpenoids, certain stationary phases are generally more effective:
-
C18 (ODS): This is the most common reversed-phase stationary phase and a good starting point. High-purity silica (B1680970) C18 columns are recommended to minimize silanol (B1196071) interactions.
-
C30: These columns are specifically designed for the separation of hydrophobic, long-chain molecules and isomers. They can provide enhanced shape selectivity for triterpenoids.
-
Phenyl-Hexyl: This phase can offer different selectivity due to π-π interactions with analytes that have aromatic moieties or double bonds, which are present in the lanostane skeleton.
-
Chiral Stationary Phases (CSPs): If co-elution is suspected to be due to the presence of stereoisomers, a chiral column will be necessary to achieve separation.
Troubleshooting Guide
This guide provides a systematic approach to resolving co-eluting peaks in your this compound HPLC analysis.
Problem: Incomplete separation of this compound from an adjacent peak.
-
Action: Perform a system suitability test with a known standard.
-
Expected Outcome: System suitability parameters (plate count, tailing factor, retention time reproducibility) are within acceptable limits.
-
Troubleshooting: If the system fails, address the hardware issues (e.g., check for leaks, clean the detector flow cell, service the pump) before proceeding with method optimization.
-
Action 1: Modify the Gradient.
-
Decrease the gradient slope around the elution time of this compound. For example, if the peaks elute at 40% B, modify the gradient from a linear 20-80% B over 20 minutes to a multi-step gradient that holds at 35-45% B for a longer duration.
-
-
Action 2: Change the Organic Solvent.
-
If using acetonitrile as the organic modifier (Solvent B), prepare a mobile phase with methanol as Solvent B and re-run the analysis. The different solvent properties can alter elution order and improve selectivity.
-
-
Action 3: Adjust Mobile Phase Additives.
-
Ensure a consistent, low concentration of an acidifier like formic acid or acetic acid (e.g., 0.1%) in the aqueous mobile phase (Solvent A) to ensure good peak shape for triterpenoids.
-
-
Action 1: Change the Column Chemistry.
-
If resolution is still poor, switch to a column with a different stationary phase (e.g., from a C18 to a C30 or a Phenyl-Hexyl column).
-
-
Action 2: Optimize Column Temperature.
-
Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). A change in temperature can affect selectivity.
-
Data Presentation
The following tables illustrate how to present quantitative data to compare the effectiveness of different troubleshooting steps.
Table 1: Effect of Gradient Slope on the Resolution of this compound and a Co-eluting Impurity.
| Gradient Program | Retention Time of this compound (min) | Retention Time of Impurity (min) | Resolution (Rs) |
| 20-80% B in 20 min | 15.2 | 15.5 | 0.8 |
| 30-50% B in 20 min | 18.1 | 18.8 | 1.5 |
| 35-45% B in 20 min | 22.5 | 23.5 | 2.1 |
Table 2: Comparison of Different Stationary Phases for the Separation of this compound.
| Column (Stationary Phase) | Mobile Phase | Retention Time of this compound (min) | Resolution (Rs) |
| C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water Gradient | 18.1 | 1.5 |
| C30 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water Gradient | 20.3 | 2.2 |
| Phenyl-Hexyl (5 µm, 4.6 x 250 mm) | Methanol/Water Gradient | 17.5 | 1.8 |
Experimental Protocols
The following is a general protocol for the HPLC analysis of triterpenoids from Inonotus obliquus, which can be adapted and optimized for this compound.
Protocol 1: General Reversed-Phase HPLC Method for Triterpenoid Analysis
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% (v/v) Formic Acid in Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 90% B
-
10-30 min: 97% B
-
30-30.1 min: 90% B
-
30.1-40 min: 90% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Note: This method is a starting point and may require optimization for the specific separation of this compound from its potential co-eluting impurities.
Mandatory Visualization
The following diagrams illustrate the troubleshooting workflow for resolving co-eluting peaks.
Caption: Troubleshooting workflow for resolving co-eluting peaks.
Caption: General experimental workflow for this compound HPLC analysis.
Technical Support Center: Chromatographic Analysis of Inonotusol F
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of Inonotusol F in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound analysis?
A1: Based on methods developed for structurally similar lanostane-type triterpenoids like Inotodiol, a reversed-phase HPLC method is a good starting point.[1][2] A C18 or C8 column can be used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.[1][2] The detection wavelength can be set to 210 nm.[3]
Q2: How can I prepare my sample of this compound for chromatographic analysis?
A2: For complex matrices like plasma or crude extracts, a multi-step sample preparation is often necessary to remove interferences and concentrate the analyte. This can include alkaline hydrolysis, followed by liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1] It is crucial to filter the final sample solution through a 0.22-μm filter before injection to prevent clogging of the HPLC system.[3]
Q3: What are the key parameters to optimize for improving the resolution of this compound?
A3: The most critical parameters to optimize are the mobile phase composition (including the type of organic solvent and the gradient profile), the stationary phase (column chemistry and particle size), flow rate, and column temperature.[4][5] Fine-tuning these parameters can significantly impact the separation of this compound from other closely related compounds.
Q4: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
A4: Peak tailing for a compound like this compound can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase pH.[6] To address this, you can try adjusting the mobile phase pH, reducing the sample concentration, or using a column with a different stationary phase chemistry.[6] Checking for and eliminating any dead volume in your HPLC system's connections is also recommended.[4][7]
Q5: Is chiral separation important for this compound, and what type of column should I use?
A5: this compound, like many other lanostane-type triterpenoids, may have multiple chiral centers, meaning it can exist as different stereoisomers.[8][9] These isomers can have different biological activities. For chiral separation, specialized chiral stationary phases (CSPs) are required. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives, are a common choice for separating chiral compounds.[10] Supercritical fluid chromatography (SFC) can also be a powerful technique for chiral separations of such compounds.[10]
Troubleshooting Guides
Issue 1: Poor Resolution or Co-eluting Peaks
This is a common issue when analyzing complex mixtures containing structurally similar compounds.
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the gradient profile. Start with a shallow gradient to maximize separation.[2] Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) as they can alter selectivity. |
| Unsuitable Column Chemistry | Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a C8 column).[1] Consider a column with a smaller particle size for higher efficiency. |
| Suboptimal Flow Rate | Lower the flow rate. This can increase the interaction time of the analyte with the stationary phase, often leading to better resolution. |
| Elevated Column Temperature | Optimize the column temperature. An increase in temperature can improve peak efficiency and alter selectivity.[4] |
Issue 2: Peak Broadening
Broad peaks can compromise both resolution and sensitivity.
| Potential Cause | Recommended Solution |
| Extra-column Volume | Minimize the length and internal diameter of all tubing between the injector, column, and detector.[5][11] Ensure all fittings are properly connected to avoid dead volume.[4][7] |
| Column Overload | Reduce the injection volume or dilute the sample.[11] |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[5] |
| Slow Detector Data Acquisition Rate | Increase the data acquisition rate of your detector to ensure a sufficient number of data points are collected across the peak.[11] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis (starting point)
This protocol is based on methods for the related compound, Inotodiol, and serves as a starting point for method development for this compound.[1][2]
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: HECTOR-M C18 (250 x 4.6 mm, 5 µm) or a similar C18 or C8 column.[1][2]
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with a gradient that begins with a lower percentage of acetonitrile and gradually increases. For example, start at 60% B, ramp to 95% B over 30 minutes.[2]
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C (can be optimized).
-
Detection: UV at 210 nm.[3]
-
Injection Volume: 10 µL.[2]
Protocol 2: Sample Preparation from a Crude Extract
This protocol is a general guide for extracting and cleaning up this compound from a complex matrix.[1][12]
-
Alkaline Hydrolysis (if necessary to release bound forms):
-
Treat the sample with a basic solution (e.g., KOH in methanol) and heat to hydrolyze esters. The temperature and time should be carefully optimized to avoid degradation of the target compound.[1]
-
-
Liquid-Liquid Extraction (LLE):
-
Neutralize the hydrolyzed sample.
-
Extract the aqueous sample with an immiscible organic solvent such as ethyl acetate (B1210297) or hexane.
-
Repeat the extraction multiple times and pool the organic layers.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the evaporated and reconstituted extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation:
-
Evaporate the eluent to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Filter the solution through a 0.22-µm syringe filter before injection.[3]
-
Visualizations
Caption: A workflow for method development and troubleshooting to improve this compound resolution.
References
- 1. A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. halocolumns.com [halocolumns.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. An unusual lanostane-type triterpenoid, spiroinonotsuoxodiol, and other triterpenoids from Inonotus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanostane-type triterpenoids from the sclerotia of Inonotus obliquus possessing anti-tumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. Overview of Sample Preparation and Chromatographic Methods to Analysis Pharmaceutical Active Compounds in Waters Matrices [mdpi.com]
Technical Support Center: Inonotusol F and Related Triterpenoids from Inonotus obliquus
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Inonotusol F and other bioactive triterpenoids isolated from the fungus Inonotus obliquus (Chaga mushroom). The information provided is intended to facilitate experimental workflows and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a triterpenoid (B12794562) compound that has been isolated from the medicinal mushroom Inonotus obliquus. Triterpenoids from this fungus are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines.[1][2] While specific high-throughput studies on this compound are limited, the broader class of triterpenoids from I. obliquus shows significant therapeutic potential.
Q2: What are the best practices for storing this compound and other triterpenoid extracts?
A2: For long-term storage, it is recommended to store purified triterpenoids like this compound as a dry powder or in a suitable solvent (e.g., DMSO, ethanol) at -20°C or -80°C. Protect from light and moisture to prevent degradation. For crude extracts, storage at -20°C is generally sufficient for short to medium-term use.
Q3: In which solvents is this compound soluble?
A3: Triterpenoids are generally lipophilic. This compound is expected to be soluble in organic solvents such as chloroform, ethyl acetate (B1210297), methanol, and ethanol (B145695). For cell-based assays, a stock solution is typically prepared in DMSO.
Q4: What are the major challenges in isolating this compound?
A4: The primary challenges include the low abundance of specific triterpenoids like this compound within the complex chemical matrix of I. obliquus. This necessitates efficient extraction and multi-step purification procedures to achieve high purity. Co-elution with other structurally similar triterpenoids can also complicate purification.[3][4]
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low yield of triterpenoid extract | Inefficient extraction method. | Optimize extraction parameters such as solvent polarity, temperature, and duration. Consider using advanced methods like supercritical CO2 extraction or ultrasound-assisted extraction for improved efficiency.[5][6][7][8] |
| Poor quality of raw material. | Ensure the Inonotus obliquus material is properly identified, harvested, and stored. The host tree (e.g., birch, alder) can influence the chemical composition.[9] | |
| Difficulty in purifying this compound | Co-elution of structurally similar compounds. | Employ high-resolution chromatographic techniques. High-speed counter-current chromatography (HSCCC) has been shown to be effective for separating triterpenoids from I. obliquus.[3][4] Consider using orthogonal separation methods (e.g., normal-phase followed by reverse-phase HPLC). |
| Inconsistent results in biological assays | Degradation of the compound. | Verify the stability of your compound under the assay conditions. Prepare fresh dilutions from a frozen stock solution for each experiment. |
| Inaccurate quantification of the compound. | Ensure accurate quantification of your purified compound using a reliable method such as qNMR or a validated HPLC-UV/ELSD method with a certified reference standard. | |
| Cellular toxicity observed in control (vehicle) group | High concentration of DMSO. | Ensure the final concentration of the vehicle (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle-only control to assess its effect on cell viability. |
Experimental Protocols
General Protocol for Extraction and Purification of Triterpenoids from Inonotus obliquus
This protocol is a generalized procedure and may require optimization.
-
Preparation of Raw Material : Dry the sclerotia of I. obliquus at 40-60°C and grind into a fine powder.
-
Extraction :
-
Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent such as ethyl acetate or ethanol to extract triterpenoids.
-
Alternatively, use a single solvent extraction with 80% ethanol.[9]
-
For higher efficiency, consider supercritical CO2 extraction, which offers a green alternative with high selectivity for triterpenoids.[5][7]
-
-
Purification :
-
Subject the crude extract to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Further purify the resulting fractions using preparative High-Performance Liquid Chromatography (HPLC).
-
For rapid separation, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective technique for purifying triterpenoids like inotodiol and trametenolic acid from I. obliquus extracts.[3][4]
-
Protocol for Cytotoxicity Assay using WST-1
-
Cell Seeding : Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment : Prepare serial dilutions of this compound (or the triterpenoid extract) in the cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation : Incubate the plate for 24-72 hours.
-
WST-1 Assay :
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Bioactive Compounds from Inonotus obliquus and their Activities
| Compound Class | Example Compound(s) | Reported Biological Activity | Reference |
| Triterpenoids | Inotodiol, Trametenolic acid, Betulin | Anti-tumor, Anti-viral, Hypoglycemic, Anti-oxidant, Cyto-protective | [3][4] |
| Polysaccharides | IOPS (Inonotus obliquus polysaccharides) | Antitumor, Antioxidant, Anti-virus, Hypoglycemic, Hypolipidemic | [10] |
| Phenolic Compounds | Gallic acid, Protocatechuic acid | Antioxidant, Antimicrobial | [11] |
Triterpenoid Yields from In. obliquus using Supercritical CO2 Extraction vs. Folch Method
| Triterpenoid | Supercritical CO2 Extraction (mg/100g) | Folch Method (mg/100g) |
| Inotodiol | 87 - 101 | 139 |
| Lanosterol | 59 - 63 | 81 |
| Ergosterol | 17 - 18 | 40 |
| Betulin | Not specified | Not specified |
| Trametenolic acid | Not detected | Detected |
| Data adapted from a study on supercritical CO2 extraction of triterpenoids from Chaga.[7] |
Visualizations
Hypothetical Workflow for Higher Throughput Analysis of this compound
Caption: A conceptual workflow for higher throughput screening of this compound.
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Natural Products and Health Care Functions of Inonotus obliquus [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid isolation and purification of inotodiol and trametenolic acid from Inonotus obliquus by high-speed counter-current chromatography with evaporative light scatting detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analyses of Bioactive Compounds in Inonotus obliquus Conks Growing on Alnus and Betula - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments in Inonotus obliquus (Chaga mushroom) Polysaccharides: Isolation, Structural Characteristics, Biological Activities and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
Overcoming solubility issues of Inonotusol F in assays
Welcome to the technical support center for Inonotusol F. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Like many other triterpenoids, it is a lipophilic molecule with poor water solubility. This characteristic can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental data.
Q2: What is the best solvent to dissolve this compound for in vitro assays?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common initial solvent for dissolving this compound and other poorly soluble compounds for in vitro studies. It is crucial to prepare a high-concentration stock solution in 100% DMSO. However, the final concentration of DMSO in your cell culture media should be kept low, typically at 0.5% or less, as higher concentrations can be cytotoxic to cells.
Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue. Here are a few troubleshooting steps:
-
Reduce the final concentration: The precipitation may be due to the concentration of this compound exceeding its solubility limit in the final assay medium. Try performing a serial dilution of your compound.
-
Use a co-solvent: Incorporating a co-solvent like polyethylene (B3416737) glycol (PEG) or ethanol (B145695) in your formulation can sometimes help maintain solubility upon dilution in aqueous solutions.
-
Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help prevent immediate precipitation.
-
Increase the serum concentration: If your assay protocol allows, a higher percentage of fetal bovine serum (FBS) in the medium can help to solubilize lipophilic compounds.
-
Consider alternative formulation strategies: For more persistent solubility issues, you may need to explore advanced formulation techniques as outlined in the troubleshooting guide below.
Q4: Can I use sonication to dissolve this compound in DMSO?
A4: While sonication can aid in dissolving many compounds, it may not be sufficient for high concentrations of triterpenoids like this compound in DMSO. In some cases, even with sonication and warming, the compound may not fully dissolve at very high concentrations. It is recommended to start with a lower, more manageable stock concentration.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides various strategies to enhance the solubility of this compound in your experimental assays.
Solubilization Strategies
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent in addition to the primary solvent (e.g., DMSO) to increase the solubility of a lipophilic compound in an aqueous solution. Common co-solvents include ethanol and polyethylene glycols (PEGs). | Simple to implement. | Can have cytotoxic effects at higher concentrations. May alter the biological activity of the compound. |
| Surfactants | Using detergents like Tween® 80 or Pluronic® F-68 to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions. | Effective at low concentrations. | Can interfere with certain assays and may have their own biological effects. |
| Cyclodextrins | Utilizing cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity to form inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. | Generally have low toxicity. Can improve bioavailability. | Can be expensive. The complexation efficiency varies depending on the compound. |
| Solid Dispersions | Dispersing the compound in an inert carrier matrix at the solid state. This can be achieved by methods like solvent evaporation or melt extrusion. | Can significantly enhance dissolution rate and bioavailability. | Requires specialized equipment and formulation expertise. |
| Nanoparticle Formulation | Reducing the particle size of the compound to the nanometer range, which increases the surface area-to-volume ratio and enhances the dissolution rate. | Can improve bioavailability and allow for targeted delivery. | Requires specialized equipment for production and characterization. |
Decision Workflow for Solubilization Strategy
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for this compound.
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay for this compound
This protocol is adapted for poorly soluble compounds like this compound.
1. Materials:
-
This compound
-
100% DMSO (cell culture grade)
-
Human cancer cell line (e.g., HepG2 for hepatotoxicity studies)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of this compound dilutions:
-
Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.). This will be your 200X stock plate.
-
Further dilute these DMSO stocks 1:100 in complete cell culture medium to create a 2X working solution plate. The final DMSO concentration in these working solutions will be 1%.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the 2X working solutions of this compound to the respective wells. This will dilute the compound and the DMSO by half, resulting in a final DMSO concentration of 0.5%.
-
Include a vehicle control (medium with 0.5% DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Signaling Pathways
This compound, being a triterpenoid, is likely to exert its biological effects, such as hepatoprotection and cytotoxicity, through the modulation of key signaling pathways involved in cellular stress response, survival, and apoptosis.
Nrf2/MAPK Signaling Pathway in Hepatoprotection
Triterpenoids have been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response. They can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses.
Minimizing degradation of Inonotusol F during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Inonotusol F during extraction from Inonotus obliquus (Chaga mushroom).
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction process, leading to the degradation of this compound and other valuable triterpenoids.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Suboptimal Extraction Temperature: High temperatures can lead to the thermal degradation of triterpenoids. Temperatures exceeding 60°C have been shown to potentially destroy the molecular structure of these compounds. | Maintain extraction temperatures below 50-60°C. For heat-assisted extractions, use the lowest effective temperature and minimize exposure time. Consider non-thermal methods like ultrasonic-assisted extraction at controlled temperatures. |
| Inappropriate Solvent Polarity: The complex structure of this compound, with its multiple hydroxyl groups, dictates a specific polarity requirement for efficient extraction. | Use solvents with appropriate polarity. Ethanol (70-95%) is commonly effective. For selective extraction of less polar triterpenoids, supercritical CO2 can be employed. A modified Folch method using a chloroform-methanol mixture is also an option, though less environmentally friendly. | |
| Presence of Oxidizing Agents: The hydroxyl groups in this compound are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light, especially in the presence of metal ions. | Perform extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Use amber glassware or cover extraction vessels with aluminum foil to protect from light. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial. | |
| Presence of Unexpected Byproducts in Chromatographic Analysis | Acid- or Base-Catalyzed Degradation: Extreme pH conditions can catalyze rearrangement or degradation of the lanostane (B1242432) skeleton and functional groups of this compound. | Maintain a neutral or slightly acidic pH during extraction. If acidic or basic conditions are necessary for other process steps, neutralize the extract as soon as possible. Use buffered solutions where appropriate. |
| Co-extraction of Degrading Enzymes: The raw fungal material may contain enzymes that can degrade this compound once the cellular structure is disrupted during extraction. | Consider a blanching step with steam or a quick solvent wash (e.g., acetone) to denature enzymes before the main extraction process. | |
| Poor Reproducibility of Extraction Yields | Inconsistent Raw Material Quality: The concentration of this compound can vary significantly in Inonotus obliquus based on geographical origin, harvest time, and storage conditions. | Source high-quality, authenticated raw material. Whenever possible, analyze the triterpenoid (B12794562) profile of the raw material before extraction to establish a baseline. Ensure proper storage of the raw material in a cool, dry, and dark place. |
| Variability in Extraction Parameters: Minor variations in temperature, time, solvent-to-solid ratio, and agitation can impact extraction efficiency and degradation rates. | Strictly control all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction run. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for extracting this compound to prevent thermal degradation?
A1: Based on studies of triterpenoid stability, it is recommended to keep the extraction temperature below 60°C. Supercritical fluid extraction (SFE) has shown good results at temperatures between 40-50°C.[1][2] If using heat-assisted solvent extraction, aim for the lower end of the effective temperature range for your chosen solvent and minimize the duration of heat exposure.
Q2: Which solvent system is best for minimizing this compound degradation?
A2: The choice of solvent depends on the desired selectivity and the extraction method. Ethanol (70-95%) is a common and effective solvent for extracting a broad range of triterpenoids. For a "greener" and more selective extraction of less polar triterpenoids, supercritical CO2 is an excellent alternative.[1][2] Ionic liquid-based extractions have also been explored and shown to be effective.[3]
Q3: How can I prevent oxidation of this compound during extraction and storage?
A3: To prevent oxidation, minimize exposure to oxygen and light. Conduct extractions under an inert atmosphere (nitrogen or argon) and use amber glassware or light-blocking coverings. For long-term storage of the extract, remove the solvent under reduced pressure at a low temperature and store the dried extract in a sealed container under inert gas at -20°C or below.
Q4: Can the pH of the extraction medium affect the stability of this compound?
A4: Yes, the lanostane skeleton of this compound can be susceptible to acid-catalyzed rearrangements. It is advisable to maintain a near-neutral pH during extraction unless a specific protocol requires acidic or basic conditions. If non-neutral pH is used, it is crucial to neutralize the extract promptly after the extraction step.
Q5: Are there any analytical methods recommended for quantifying this compound and its potential degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for the quantification of this compound and other triterpenoids.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used after derivatization of the triterpenoids.[1][2]
Data Presentation
Table 1: Comparison of Triterpenoid Yields from Inonotus obliquus using Supercritical Fluid Extraction (SFE) and Folch Method
| Extraction Method | Temperature (°C) | Pressure (bar) | Inotodiol (mg/100g) | Lanosterol (mg/100g) | Total Triterpenoids (mg/100g) |
| SFE | 40 | 281 | 87-95 | 59-61 | ~163-174 |
| SFE | 50 | 281 | 90-98 | 60-62 | ~168-179 |
| SFE | 50 | 350 | 92-101 | 61-63 | ~172-184 |
| Folch Method | Ambient | Atmospheric | 139 | 81 | ~260 |
Data synthesized from Huynh et al. (2022).[1][2]
Table 2: Triterpenoid Content in Wild Inonotus obliquus Canker
| Triterpenoid | Average Content (% w/w) |
| Inotodiol | 0.19 |
| Trametenolic acid | 0.09 |
| 3β-hydroxylanosta-8,24-dien-21-al | 0.09 |
| Lanosterol | 0.06 |
Data from Grienke et al. (2022).[4]
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of Triterpenoids
This protocol is based on the methodology described by Huynh et al. (2022).[1][2]
-
Sample Preparation: Dry the Inonotus obliquus sclerotia at 40°C for 48 hours and grind into a fine powder (particle size < 0.5 mm).
-
Extraction:
-
Load approximately 5 g of the powdered sample into the SFE extraction vessel.
-
Set the extraction temperature to 50°C and the pressure to 350 bar.
-
Use supercritical CO2 as the solvent with a flow rate of 2 mL/min.
-
Perform the extraction for a total of 60 minutes.
-
-
Collection:
-
The extract is collected in a vial at the outlet of the back-pressure regulator.
-
-
Analysis:
-
Evaporate the solvent from the collected extract under a stream of nitrogen.
-
The dried extract can be reconstituted in a suitable solvent (e.g., methanol) for subsequent analysis by HPLC or GC-MS (after derivatization).
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) of Triterpenoids
This protocol is a general method based on principles of efficient extraction while minimizing thermal degradation.
-
Sample Preparation: Prepare the Inonotus obliquus sample as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered sample in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol.
-
Place the flask in an ultrasonic bath.
-
Sonication should be performed at a frequency of 40 kHz and a power of 300 W for 30 minutes.
-
Maintain the temperature of the ultrasonic bath at 45°C using a cooling water circulation system.
-
-
Separation and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it using a rotary evaporator at a temperature not exceeding 50°C under reduced pressure.
-
-
Analysis:
-
The concentrated extract can be further purified or directly analyzed by HPLC.
-
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Optimized workflow for minimizing this compound degradation.
References
- 1. Supercritical CO2 Extraction of Triterpenoids from Chaga Sterile Conk of Inonotus obliquus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Triterpenoid Extraction from Inonotus Obliquus Using Ionic Liquids and Separation of Potential Lactate Dehydrogenase Inhibitors via Ultrafiltration High-Speed Countercurrent Chromatography [mdpi.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Matrix Effects in Inonotusol F LC-MS Analysis
Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Inonotusol F. This resource is designed for researchers, scientists, and drug development professionals to identify, assess, and mitigate issues related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of this compound analysis, these interfering components can originate from the biological sample itself (e.g., plasma, urine, tissue homogenate) or from the extraction process. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity of the assay.[2][3] Given that this compound is often isolated from complex natural product extracts or biological matrices, understanding and controlling matrix effects is critical for developing robust and reliable bioanalytical methods.[4]
Q2: My this compound signal is low and inconsistent when analyzing plasma samples. Could this be a matrix effect?
A2: Yes, low and inconsistent signal intensity, especially in complex biological matrices like plasma, is a classic symptom of ion suppression, a common type of matrix effect.[5] Endogenous substances in plasma, such as phospholipids, salts, and proteins, can co-elute with this compound and compete with it during the ionization process in the mass spectrometer's ion source.[1] This interference can significantly reduce the signal, leading to poor accuracy and precision.[6] To confirm this, a systematic assessment of matrix effects is recommended.
Troubleshooting Guide
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound analysis?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points in the chromatogram ion suppression or enhancement occurs.[7] A standard solution of this compound is continuously infused into the MS detector post-column. A blank, extracted matrix sample is then injected onto the LC column. Any dip or rise in the baseline signal of this compound indicates a region where matrix components are eluting and causing suppression or enhancement.[8]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to measure the precise impact of the matrix.[5][8] It involves comparing the peak area of this compound spiked into a pre-extracted blank matrix with the peak area of this compound in a neat (clean) solvent. The ratio of these peak areas provides a quantitative measure of the matrix effect.[9]
Below is a logical workflow for troubleshooting matrix effects encountered during this compound analysis.
Caption: Workflow for identifying and mitigating matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol uses the post-extraction spike method to calculate Matrix Effect (ME), Recovery (RE), and Process Efficiency (PE).
1. Sample Set Preparation: Prepare three sets of samples in triplicate at a minimum of two concentration levels (low and high QC levels).
-
Set A (Neat Standard): Spike this compound standard into the final analytical solvent (e.g., 50:50 acetonitrile:water).
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike the this compound standard into the final, clean extract. This set represents 100% recovery.
-
Set C (Pre-Extraction Spike): Spike this compound standard into the blank biological matrix before starting the sample preparation procedure.
2. LC-MS Analysis: Analyze all three sets of samples using the developed LC-MS method. Record the mean peak area for each set.
3. Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
A value of 100% for ME indicates no matrix effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement.[9]
The diagram below illustrates this experimental workflow.
Caption: Experimental design for quantitative matrix effect assessment.
Q4: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A4: The goal of sample preparation is to remove interfering endogenous components while efficiently recovering this compound.[10][11] The effectiveness of different techniques can vary significantly.
-
Protein Precipitation (PPT): A simple and fast method, but often yields the "dirtiest" extracts, resulting in significant matrix effects.[11]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning this compound into an immiscible organic solvent, leaving many polar interferences behind.[11]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute this compound, effectively removing interfering compounds.[11][12]
-
Sample Dilution: A straightforward approach that can reduce the concentration of interfering components, but it may compromise the sensitivity of the assay if this compound concentrations are low.[8][13]
Protocol 2: Example Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol is adapted from methods used for similar triterpenoids, like inotodiol, found in plasma.[14]
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution and 600 µL of 4% phosphoric acid. Vortex for 1 minute.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by washing sequentially with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS injection.
Data Presentation
The tables below present illustrative data on the assessment of matrix effects and the effectiveness of various mitigation strategies for this compound analysis.
Table 1: Illustrative Quantitative Assessment of Matrix Effects for this compound (100 ng/mL)
| Biological Matrix | Mean Peak Area (Set A - Neat) | Mean Peak Area (Set B - Post-Spike) | Mean Peak Area (Set C - Pre-Spike) | Recovery (RE %) | Matrix Effect (ME %) | Interpretation |
| Human Plasma | 1,520,400 | 851,424 | 783,310 | 92.0% | 56.0% | Significant Ion Suppression |
| Rat Urine | 1,520,400 | 1,246,728 | 1,146,990 | 92.0% | 82.0% | Moderate Ion Suppression |
| Saliva | 1,520,400 | 1,763,664 | 1,657,844 | 94.0% | 116.0% | Minor Ion Enhancement |
Table 2: Comparison of Sample Preparation Techniques on Reducing Matrix Effects in Human Plasma
| Sample Prep Method | Recovery (RE %) | Matrix Effect (ME %) | Overall Process Efficiency (PE %) |
| Protein Precipitation | 98.5% | 45.2% | 44.5% |
| Liquid-Liquid Extraction | 91.0% | 83.5% | 76.0% |
| Solid-Phase Extraction | 94.2% | 95.1% | 89.6% |
Q5: My sample preparation is optimized, but I still see matrix effects. What chromatographic and MS parameters can I adjust?
A5: If sample preparation alone is insufficient, further optimization is necessary:
-
Chromatographic Separation: The most powerful approach is to chromatographically separate this compound from the co-eluting interferences.[7]
-
Modify the Gradient: Adjust the mobile phase gradient to change the elution profile.
-
Change the Column: Switch to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or F5 column) or a smaller particle size (UHPLC) for better resolution.[5]
-
-
Mass Spectrometry Settings:
-
Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[1]
-
Optimize Source Parameters: Fine-tune ion source parameters like gas flows, temperatures, and voltages to maximize the this compound signal relative to the background noise.[15]
-
Q6: How can I use an internal standard to compensate for matrix effects in this compound quantification?
A6: Using an appropriate internal standard (IS) is the most effective way to compensate for matrix effects that cannot be eliminated.[1][16] The IS is added at a known concentration to all samples, calibrators, and QCs. Since the IS co-elutes and experiences the same matrix effects as the analyte, the ratio of the analyte peak area to the IS peak area remains constant, allowing for accurate quantification.[17][18]
-
The Gold Standard: A Stable Isotope-Labeled (SIL) this compound (e.g., containing ¹³C or ²H) is the ideal IS. It has nearly identical chemical properties and chromatographic behavior to this compound, ensuring it accurately tracks and corrects for any variations.[17][19]
-
Alternative: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic retention can be used, though it may not compensate for matrix effects as perfectly.[9]
Below is a decision tree for selecting the appropriate strategy to handle matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. zefsci.com [zefsci.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Bioactive Potential: A Comparative Analysis of Inonotusol F and Inotodiol
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of natural compounds is paramount. This guide provides a detailed, data-driven comparison of two prominent triterpenoids isolated from the medicinal mushroom Inonotus obliquus: Inonotusol F and inotodiol. By presenting quantitative data, experimental methodologies, and visual pathway diagrams, this document aims to facilitate an objective evaluation of their therapeutic potential.
In the landscape of natural product research, this compound and inotodiol have emerged as compounds of significant interest due to their diverse pharmacological effects. While both are lanostane-type triterpenoids, their distinct structural features give rise to a spectrum of biological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and α-glucosidase inhibitory actions. This guide synthesizes the available experimental data to offer a side-by-side comparison of their efficacy.
Quantitative Comparison of Biological Activities
To provide a clear and concise overview, the following table summarizes the key quantitative data on the biological activities of this compound and inotodiol. This allows for a direct comparison of their potency in various therapeutic areas.
| Biological Activity | Compound | Test System | Concentration/IC50 | Inhibition (%) | Reference |
| α-Glucosidase Inhibition | This compound | α-Glucosidase from Saccharomyces cerevisiae | 11.5 µM (IC50) | 50% | [1] |
| Inotodiol | α-Glucosidase from Saccharomyces cerevisiae | 1.09 ± 0.08 mmol L⁻¹ (IC50) | 50% | ||
| Hepatoprotective Activity | This compound | D-galactosamine-induced WB-F344 cell damage | 10 µM | 34.4% | [2] |
| Inotodiol | Further quantitative data needed for direct comparison | - | - | ||
| Anti-cancer Activity | Inotodiol | HeLa (cervical cancer) cells | > 25 µM | Significant growth inhibition | [3][4] |
| Inotodiol-rich extract | HepG2 (liver cancer) cells | 37.71 µg/mL (IC50) | 50% | [5] | |
| Inotodiol-rich extract | CAL-62 (thyroid cancer) cells | 43.30 µg/mL (IC50) | 50% | [5] | |
| This compound | No quantitative cytotoxicity data available | - | - | ||
| Anti-inflammatory Activity | Inotodiol | Quantitative data on inhibition of specific pro-inflammatory markers needed for direct comparison | - | - | |
| This compound | No quantitative anti-inflammatory data available | - | - |
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for interpreting the presented data. Below are detailed methodologies for the key assays cited in this comparison.
α-Glucosidase Inhibition Assay
This assay evaluates the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in the digestion of carbohydrates. Inhibition of this enzyme can help in managing postprandial hyperglycemia.
-
Enzyme Source: α-Glucosidase from Saccharomyces cerevisiae.
-
Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Procedure:
-
The test compound (this compound or inotodiol) is pre-incubated with the α-glucosidase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
The reaction is initiated by the addition of the substrate, pNPG.
-
The mixture is incubated at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction, which releases p-nitrophenol, is stopped after a specific time by adding a basic solution (e.g., sodium carbonate).
-
The absorbance of the resulting solution is measured spectrophotometrically at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined.
-
Hepatoprotective Activity Assay (D-galactosamine-induced Cell Damage)
This in vitro assay assesses the ability of a compound to protect liver cells from damage induced by a hepatotoxin, D-galactosamine.
-
Cell Line: WB-F344 rat hepatic epithelial cells.
-
Toxin: D-galactosamine.
-
Procedure:
-
WB-F344 cells are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specific period.
-
Subsequently, the cells are exposed to D-galactosamine to induce hepatotoxicity.
-
Cell viability is assessed using methods like the MTT assay, which measures the metabolic activity of the cells.
-
The percentage of protection is calculated by comparing the viability of cells treated with the compound and the toxin to cells treated with the toxin alone.
-
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Cancer cells (e.g., HeLa, HepG2, CAL-62) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (e.g., inotodiol).
-
After a specified incubation period, the MTT reagent is added to each well.
-
The plate is incubated to allow the formazan crystals to form.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
The IC50 value is determined as the concentration of the compound that reduces the cell viability by 50% compared to untreated control cells.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the biological context of these compounds, the following diagrams, generated using Graphviz, illustrate a key signaling pathway potentially modulated by these triterpenoids and a typical experimental workflow.
Conclusion
This comparative guide highlights the current understanding of the biological activities of this compound and inotodiol. The available data suggests that this compound is a potent α-glucosidase inhibitor. Inotodiol demonstrates significant anti-cancer properties, with a pro-apoptotic mechanism involving the p53 pathway, and also exhibits α-glucosidase inhibitory activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical constituents from Inonotus obliquus and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotodiol inhibits cells migration and invasion and induces apoptosis via p53-dependent pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Content and Cytotoxic Activity on Various Cancer Cell Lines of Chaga (Inonotus obliquus) Growing on Betula pendula and Betula pubescens - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inonotusol F and Other Bioactive Triterpenoids from Inonotus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Inonotus, particularly the medicinal mushroom Inonotus obliquus (Chaga), is a rich source of structurally diverse and biologically active triterpenoids. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anticancer, anti-inflammatory, and hepatoprotective effects. This guide provides a comparative analysis of Inonotusol F and other prominent triterpenoids isolated from Inonotus species, with a focus on their cytotoxic and anti-inflammatory properties, supported by available experimental data.
Introduction to Inonotus Triterpenoids
Triterpenoids are a class of natural products derived from a C30 precursor, squalene. In Inonotus species, the most common are lanostane-type triterpenoids. This guide will focus on a comparative analysis of the following key compounds:
-
This compound: A newer addition to the family of Inonotus triterpenoids.
-
Inotodiol: One of the most abundant and well-studied triterpenoids in I. obliquus.
-
Lanosterol: A biosynthetic precursor to other steroids and triterpenoids.
-
Betulin and Betulinic Acid: Lupane-type triterpenoids also found in birch bark, the primary host of I. obliquus.
-
Trametenolic Acid: Another significant lanostane-type triterpenoid (B12794562).
Data Presentation: Comparative Biological Activities
Table 1: Comparative Cytotoxic Activity (IC₅₀ values in µM) of Inonotus Triterpenoids against Various Cancer Cell Lines
| Triterpenoid | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | HepG2 (Liver Cancer) | PC3 (Prostate Cancer) | MDA-MB-231 (Breast Cancer) |
| This compound | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Inotodiol | > 25 µM[1] | Not Available | Not Available | Not Available | Not Available | Not Available |
| Lanosterol | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Betulinic Acid | 8.66 µM | > 100 µM | 2.01 - 6.16 µM[2] | 448 µg/ml (~980 µM)[3] | > 100 µM | 22.39 µM (Derivative)[4] |
| Betulin | Not Available | Not Available | 10.97 - 18.74 µM[2] | Not Available | Not Available | Not Available |
| Trametenolic Acid | Not Available | Not Available | Not Available | Not Available | Not Available | 22.39 µM (Derivative)[4] |
Note: IC₅₀ values can vary significantly based on the specific cell line, assay method, and experimental conditions.
Table 2: Comparative Anti-inflammatory Activity of Inonotus Triterpenoids
| Triterpenoid | Key Anti-inflammatory Effects | Mechanism of Action |
| This compound | Not Available | Not Available |
| Inotodiol | Reduces pro-inflammatory cytokine production[5][6]. | Inhibition of NF-κB signaling[5]. |
| Lanosterol | Limited data available on specific anti-inflammatory mechanisms. | Not well-elucidated. |
| Betulinic Acid | Inhibits NO and PGE₂ production; reduces expression of iNOS and COX-2[7]. | Inhibition of NF-κB and MAPK signaling pathways[7]. |
| Betulin | Inhibits NO and PGE₂ production; reduces expression of iNOS and COX-2. | Activation of AKT/Nrf2 pathway and inhibition of NF-κB phosphorylation. |
| Trametenolic Acid | Shows anti-inflammatory activities. | Not well-elucidated. |
Table 3: Hepatoprotective Activity of this compound
| Triterpenoid | Assay | Cell Line | Protective Effect |
| This compound | D-galactosamine-induced damage | WB-F344 | 74.2% inhibition |
Mandatory Visualization
Below are diagrams illustrating a key signaling pathway involved in the anti-inflammatory effects of Inonotus triterpenoids and a typical experimental workflow for assessing cytotoxicity.
Caption: NF-κB signaling pathway in inflammation and its inhibition by Inonotus triterpenoids.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test triterpenoid dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Include a vehicle control (solvent only).
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Anti-inflammatory Activity Assessment
a) Nitric Oxide (NO) Production: Griess Assay
The Griess assay is used to quantify nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is measured spectrophotometrically.
Protocol:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test triterpenoid for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), and incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
b) Protein Expression of Inflammatory Mediators: Western Blot
Western blotting is used to detect the expression levels of key proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).
Protocol:
-
Cell Lysis: After treatment with the triterpenoid and/or LPS, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-NF-κB, anti-iNOS, anti-COX-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize them to a loading control protein (e.g., β-actin or GAPDH).
Conclusion
The triterpenoids isolated from Inonotus species, including inotodiol, lanosterol, betulin, betulinic acid, and trametenolic acid, exhibit a range of promising biological activities, particularly in the realms of cancer and inflammation. While quantitative data for this compound remains limited in the currently available literature, the existing evidence for its hepatoprotective effects suggests it is a compound of significant interest for future investigation. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this diverse family of natural products. The experimental protocols provided herein offer a standardized framework for researchers to conduct such comparative analyses and contribute to the growing body of knowledge on Inonotus triterpenoids.
References
- 1. Lanostane-type triterpenoids from the sclerotia of Inonotus obliquus possessing anti-tumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchmap.jp [researchmap.jp]
- 4. Review of natural products with hepatoprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inotodiol, a lanostane triterpenoid, from Inonotus obliquus inhibits cell proliferation through caspase-3-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Inonotusol F: A Comparative Analysis of its Bioactivity Against Other Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Inonotusol F, a lanostane-type triterpenoid, with other prominent fungal metabolites. The objective is to furnish researchers, scientists, and drug development professionals with a consolidated resource of experimental data to facilitate informed decisions in natural product-based drug discovery. This document summarizes quantitative bioactivity data, details key experimental protocols, and visualizes relevant signaling pathways.
I. Comparative Bioactivity of Fungal Metabolites
The following tables present a summary of the quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and other selected fungal metabolites. The data has been compiled from various scientific studies to provide a comparative overview.
Table 1: Cytotoxic Activity of Fungal Metabolites Against Various Cancer Cell Lines
| Compound/Extract | Cell Line | Assay | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| This compound | - | - | - | - | Data Not Available |
| Inonotusol A | A549 (Human lung cancer) | MTT | 18.5 ± 1.2 | - | [1] |
| Inonotusol B | A549 (Human lung cancer) | MTT | 25.3 ± 1.8 | - | [1] |
| Inonotusol C | A549 (Human lung cancer) | MTT | 30.1 ± 2.1 | - | [1] |
| Inonotusol D | 4T1 (Mouse breast cancer) | MTT | 9.40 | - | [2] |
| Inonotusol E | A549 (Human lung cancer) | MTT | 15.2 ± 0.9 | - | [1] |
| Inonotusol G | A549 (Human lung cancer) | MTT | 22.7 ± 1.5 | - | [1] |
| Ergosterol Peroxide | 4T1 (Mouse breast cancer) | MTT | 9.06 | - | [2] |
| MCF-7 (Human breast cancer) | MTT | 8.35 | - | [2] | |
| Inotodiol | A549 (Human lung cancer) | MTT | - | 20 | [3] |
| Betulinic Acid | HepG2 (Human liver cancer) | SRB | - | >100 | [4][5] |
| Betulin | HepG2 (Human liver cancer) | SRB | - | >100 | [4][5] |
| I. obliquus extract (IO4) | HT-29 (Human colon cancer) | MTT | - | 50 | [6] |
| A549 (Human lung cancer) | MTT | - | 100 | [6] |
SRB: Sulforhodamine B assay
Table 2: Anti-inflammatory Activity of Fungal Metabolites
| Compound/Extract | Assay | Cell Line | Inhibition/IC₅₀ | Reference |
| This compound | - | - | Data Not Available | |
| Inonotus obliquus extract | NO Production | RAW 264.7 | Significant reduction | [7] |
| IL-1β, IL-6, TNF-α Production | RAW 264.7 | Significant inhibition | [7] | |
| Inonotus sanghuang polyphenols | NO, TNF-α, IL-6, MCP-1 Production | RAW 264.7 | IC₅₀ = 0.52, 2.22, 0.43, 2.24 µg/mL | [8] |
| Hispidin (Inonotus hispidus) | - | - | Anti-inflammatory activity reported | [9] |
Table 3: Antioxidant Activity of Fungal Metabolites
| Compound/Extract | Assay | IC₅₀ (µg/mL) | Reference |
| This compound | - | Data Not Available | |
| Inonoblins A, B, C (I. obliquus) | DPPH Radical Scavenging | Significant activity | [10] |
| ABTS Radical Scavenging | Significant activity | [10] | |
| Phelligridins D, E, G (I. obliquus) | DPPH Radical Scavenging | Significant activity | [10] |
| ABTS Radical Scavenging | Significant activity | [10] | |
| Inonotus obliquus polyphenolic extract | DPPH Radical Scavenging | >5 | [11] |
| 3,4-dihydroxybenzalacetone (I. nidus-pici) | DPPH Radical Scavenging | EC₅₀ 29.7 ± 1.3 µM | [12] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Test compounds (fungal metabolites)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds. Remove the culture medium from the wells and add 100 µL of the medium containing the test compounds to each well. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL. Incubate for 1-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.[6][13][14]
Antioxidant Assay (DPPH Radical Scavenging Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a test tube or a 96-well plate, add a defined volume of the DPPH working solution (e.g., 1 mL). Then, add an equal volume of the test sample at different concentrations. A control is prepared with the solvent instead of the test sample.
-
Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100. The IC₅₀ value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the scavenging activity against the sample concentration.[15][16]
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compounds
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for a further 24 hours.
-
Griess Reaction: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate. Add 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
III. Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways often modulated by bioactive fungal metabolites and a general workflow for their bioactivity screening.
References
- 1. Validating anti-inflammatory and cytotoxic properties of Fagonia cretica L. through metabolic, in vitro, and in silico profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxic and NF-κB and mitochondrial transmembrane potential inhibitory pentacyclic triterpenoids from Syzygium corticosum and their semi-synthetic derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of Antioxidant Potential of Two Aspergillus Isolates By Different Methods Under Various Physio-Chemical Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. protocols.io [protocols.io]
- 9. [PDF] Comparison of Bioactive Secondary Metabolites and Cytotoxicity of Extracts from Inonotus obliquus Isolates from Different Host Species | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]
- 12. Structural diversity, fermentation production, bioactivities and applications of triterpenoids from several common medicinal fungi: Recent advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. static.igem.wiki [static.igem.wiki]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
Validation of an Analytical Method for Inonotusol F: A Comparative Guide Based on ICH Guidelines
This guide provides a comprehensive comparison of two analytical methods for the quantification of Inonotusol F, a bioactive triterpenoid (B12794562) found in the medicinal mushroom Inonotus obliquus (Chaga). The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data reliability and regulatory compliance.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of natural products.
Comparative Analysis of Analytical Methods
Two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are often employed for the analysis of triterpenoids.[5][6][7] While both are suitable for the intended purpose, they offer different performance characteristics. The following table summarizes the validation parameters for a proposed HPLC method and a UPLC alternative for the analysis of this compound.
| Validation Parameter | HPLC Method | UPLC Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from blank, placebo, or known related substances. Peak purity > 0.995. | No interference from blank, placebo, or known related substances. Peak purity > 0.998. | The method should unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 | 0.9999 | r² ≥ 0.999 |
| Range (µg/mL) | 5 - 100 | 1 - 50 | The range should be suitable for the intended application. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | Typically 98.0% - 102.0% for drug substance assay.[4][8] |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | RSD ≤ 2% |
| - Intermediate Precision | ≤ 1.8% | ≤ 1.2% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.1 | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.5 | 0.3 | Signal-to-noise ratio of 10:1 |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | Unaffected by minor changes in flow rate (±0.05 mL/min) and column temperature (±1°C). | The method's capacity to remain unaffected by small, deliberate variations in method parameters.[9] |
Experimental Protocols
HPLC Method for this compound Quantification
This protocol outlines the procedure for determining the purity and concentration of this compound using a validated HPLC method.
a. Instrumentation and Conditions:
-
System: Agilent 1260 Infinity II HPLC or equivalent.
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 95% acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.[7]
b. Standard and Sample Preparation:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of Inonotus obliquus extract, dissolve in methanol, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to an expected concentration within the calibration range.
c. Validation Procedure:
-
Specificity: Inject blank (methanol), placebo (matrix without analyte), and sample solutions to assess for interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[4]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a single standard solution on the same day.[10]
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD & LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio of diluted standard solutions.
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate, column temperature) and assess the impact on the results.
Visualizations
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for validating an analytical method according to ICH Q2(R1) guidelines.
Caption: Workflow of Analytical Method Validation according to ICH Q2(R1).
Signaling Pathway for Method Selection
This diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision pathway for selecting an analytical chromatographic method.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. Comparative Study of Chaga (Inonotus obliquus) Dietary Supplements Using Complementary Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. inis.iaea.org [inis.iaea.org]
A Comparative Guide to the Quantification of Inonotusol F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Inonotusol F, a significant bioactive triterpenoid (B12794562) found in Inonotus obliquus (Chaga mushroom). The selection of an appropriate quantification method is critical for ensuring the quality control of raw materials, standardization of extracts, and for pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the key validation parameters for the different analytical methods used to quantify this compound and related triterpenoids. This data allows for a direct comparison of the linearity, accuracy, precision, and sensitivity of each method.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | ≥ 0.999 | 0.998 |
| Accuracy (%) | 96.7 - 104.9%[1] | 97.8 - 111.9%[2] |
| Precision (RSD) | < 2% | 1.8 - 4.4%[2] |
| Limit of Detection (LOD) | 0.31 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | 0.95 µg/mL | 2 ng/mL[3] |
| Recovery (%) | 95.8 - 104.4% | ≥ 90%[3] |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is widely used for the quality control of Inonotus obliquus due to its robustness and accessibility.
Sample Preparation:
-
Dried and powdered Inonotus obliquus is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, often using ultrasonication to improve extraction efficiency.
-
The resulting extract is filtered and then diluted to an appropriate concentration with the mobile phase.
Chromatographic Conditions:
-
Column: A C18 column (e.g., HECTOR-M C18, 250 × 4.6 mm, 5 µm) is typically used for separation.[1][4]
-
Mobile Phase: An isocratic elution with a high percentage of acetonitrile (B52724) (e.g., 95%) is often employed.[4]
-
Flow Rate: A standard flow rate of 1.0 mL/min is common.[1][4]
-
Detection: UV detection is performed at a wavelength of 210 nm.[4]
-
Injection Volume: A 10 µL injection volume is typically used.[1][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of this compound in complex biological matrices, such as plasma, for pharmacokinetic studies.[2][5]
Sample Preparation (for plasma samples):
-
Plasma samples undergo alkaline hydrolysis, followed by liquid-liquid extraction.[2]
-
Solid-phase extraction is then used for further purification.[2]
-
For protein precipitation, acetonitrile is a commonly used solvent.[3][5]
Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: Reverse-phase chromatography is employed, often with acetonitrile as a mobile phase due to its strong elution strength for low-polarity compounds like this compound.[2]
-
Ionization: Atmospheric pressure chemical ionization (APCI) in positive mode is a suitable ionization technique.[2]
-
Detection: Multiple-reaction monitoring (MRM) mode is used for its high selectivity and sensitivity.[2]
Experimental Workflows
The following diagrams illustrate the typical workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Bioanalytical Method for Determination of Inotodiol Isolated from Inonotus Obliquus and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Cytotoxic Effects of Inonotusol F and Other Lanostane Triterpenoids from Inonotus obliquus
For Researchers, Scientists, and Drug Development Professionals
The medicinal mushroom Inonotus obliquus, commonly known as Chaga, is a rich source of bioactive lanostane-type triterpenoids. These compounds have garnered significant interest in oncological research for their potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxic effects of a specific triterpenoid (B12794562), Inonotusol F, alongside other structurally related inonotusols and lanostane (B1242432) triterpenoids isolated from I. obliquus. The information presented is based on available experimental data to facilitate further research and drug development endeavors.
Comparative Cytotoxicity of Inonotusols and Other Triterpenoids
The cytotoxic efficacy of various inonotusols and related triterpenoids has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | KB (human oral cancer) | > 40 | [1] |
| Bel-7402 (human hepatoma) | > 40 | [1] | |
| A-549 (human lung cancer) | > 40 | [1] | |
| Inonotusol G | KB (human oral cancer) | 28.3 | [1] |
| Bel-7402 (human hepatoma) | > 40 | [1] | |
| A-549 (human lung cancer) | > 40 | [1] | |
| Inotodiol | P388 (murine leukemia) | ~30 | [1] |
| Ergosterol (B1671047) Peroxide | PC3 (human prostate cancer) | - | [2] |
| MDA-MB-231 (human breast cancer) | - | [2] | |
| Trametenolic Acid | PC3 (human prostate cancer) | - | [2] |
| MDA-MB-231 (human breast cancer) | - | [2] |
Note: Specific IC50 values for Ergosterol Peroxide and Trametenolic Acid against PC3 and MDA-MB-231 cells were described as "obvious cytotoxicity" but quantitative data was not provided in the reference.
Based on the available data, this compound did not exhibit significant cytotoxicity against KB, Bel-7402, and A-549 cell lines at the concentrations tested. In contrast, Inonotusol G showed moderate activity against the KB cell line. Inotodiol, a well-studied triterpenoid from I. obliquus, has demonstrated notable cytotoxic effects. Other compounds like ergosterol peroxide and trametenolic acid have also shown pronounced cytotoxicity.[2]
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds typically involves standardized in vitro assays. The following is a generalized protocol based on methodologies reported in the cited literature.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of approximately 5×10⁴ cells/mL and cultured for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the isolated triterpenoids (e.g., this compound, Inotodiol) dissolved in a suitable solvent like DMSO (final concentration < 0.1%).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are often employed:
-
Apoptosis Assay (Annexin V/PI Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis (Propidium Iodide Staining): This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any cell cycle arrest induced by the compound.
-
Caspase Activity Assay: The activation of caspases, key mediators of apoptosis, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage by active caspases. For instance, the activity of caspase-3, a key executioner caspase, can be assessed to confirm the induction of apoptosis.[1]
Visualizing the Process and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided.
References
Inonotusol F Reference Standard: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive characterization of the Inonotusol F reference standard and compares its performance as an α-glucosidase inhibitor with other relevant alternatives. This document summarizes key quantitative data, details experimental protocols, and visualizes essential workflows to support informed decision-making in research and development.
Characterization of this compound Reference Standard
This compound is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus, commonly known as Chaga.[1] As a reference standard, it is a highly purified compound intended for qualitative and quantitative analysis. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Physicochemical Properties
While comprehensive physicochemical data for this compound is not widely published, its structural classification as a lanostane (B1242432) triterpenoid suggests it shares properties with similar compounds, such as moderate to low solubility in aqueous solutions and better solubility in organic solvents like methanol (B129727) and ethanol.
Table 1: Physicochemical and Structural Data for this compound
| Property | Data | Source |
| Molecular Formula | C31H46O4 | [1] |
| Molecular Weight | 482.7 g/mol | Calculated |
| Structure | (17α,21α,23α)-24-methyl-3β-hydroxy-5α-lanosta-8,24-diene-21,23-lactone | [1] |
| Appearance | White amorphous powder | [1] |
| Solubility | Data not available | - |
| Melting Point | Data not available | - |
Spectroscopic Data
The definitive identification of the this compound reference standard relies on its unique spectroscopic fingerprint. The following tables summarize the ¹H and ¹³C NMR spectral data as reported in the literature.
Table 2: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)
| Position | δH (ppm), mult. (J in Hz) |
| 3 | 3.23, dd (11.5, 4.5) |
| 21 | 4.81, d (9.0) |
| 23 | 4.69, d (9.0) |
| 28 | 0.81, s |
| 29 | 0.93, s |
| 30 | 1.01, s |
| 31 | 1.94, s |
| 18 | 0.69, s |
| 19 | 0.99, s |
| (Source: Journal of Natural Products, 2014, 77(1), 35-41) |
Table 3: ¹³C NMR Spectral Data of this compound (125 MHz, CDCl₃)
| Position | δC (ppm) | Position | δC (ppm) |
| 1 | 35.5 | 17 | 51.1 |
| 2 | 27.8 | 18 | 15.8 |
| 3 | 78.9 | 19 | 18.9 |
| 4 | 38.8 | 20 | 36.4 |
| 5 | 50.6 | 21 | 81.1 |
| 6 | 19.1 | 22 | 40.5 |
| 7 | 26.3 | 23 | 77.9 |
| 8 | 134.4 | 24 | 122.1 |
| 9 | 134.5 | 25 | 149.0 |
| 10 | 37.0 | 28 | 28.0 |
| 11 | 21.0 | 29 | 15.5 |
| 12 | 30.9 | 30 | 24.5 |
| 13 | 44.5 | 31 | 20.5 |
| 14 | 49.8 | ||
| 15 | 31.0 | ||
| 16 | 28.2 | ||
| (Source: Journal of Natural Products, 2014, 77(1), 35-41) |
Comparison with Alternative α-Glucosidase Inhibitors
This compound belongs to the class of triterpenoids, many of which exhibit α-glucosidase inhibitory activity, a key mechanism for controlling postprandial hyperglycemia in type 2 diabetes. This section compares this compound with established and natural alternatives.
Table 4: Comparison of α-Glucosidase Inhibitory Activity (IC₅₀ Values)
| Compound | Type | IC₅₀ (µM) | Notes |
| This compound | Triterpenoid | Data not available | - |
| Acarbose | Pseudo-oligosaccharide (Drug) | 181.4 - 1037.6 | IC₅₀ values vary significantly depending on the source of the α-glucosidase enzyme and assay conditions. |
| Quercetin | Flavonoid | 10.92 - 281.2 | A common flavonoid found in many plants with potent α-glucosidase inhibitory activity. |
Note: The IC₅₀ value for this compound's α-glucosidase inhibitory activity is not currently available in published literature. The comparison is based on the potential activity of its compound class.
Experimental Protocols
Reference Standard Characterization Workflow
The characterization of a reference standard like this compound is a multi-step process to ensure its identity, purity, and stability.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To determine the purity of the this compound reference standard.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for the separation of triterpenoids.[2]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A common gradient starts with a lower concentration of acetonitrile, which is gradually increased to elute compounds with increasing hydrophobicity. For example: 0-10 min, 90-97% B; 10-30 min, 97% B.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at 206 nm.[2]
-
Injection Volume: 10-20 µL.[2]
-
Column Temperature: 30 °C.[2]
-
Sample Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the this compound reference standard.
-
Instrumentation: NMR spectrometer (e.g., 500 MHz).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Experiments:
-
1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule.[1]
-
-
-
Sample Preparation: Dissolve a few milligrams of the this compound reference standard in the deuterated solvent.
-
Data Analysis: The chemical shifts, coupling constants, and correlations observed in the various NMR spectra are compared with the reported data to confirm the structure.[1]
α-Glucosidase Inhibition Assay
Objective: To determine the α-glucosidase inhibitory activity of a test compound.
-
Principle: The assay measures the inhibition of the α-glucosidase enzyme, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (p-NPG) to p-nitrophenol, a yellow-colored product. The absorbance of p-nitrophenol is measured spectrophotometrically.[3]
-
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (p-NPG).
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate (Na₂CO₃).
-
Test compound (this compound or alternatives) and positive control (e.g., Acarbose).
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
In a 96-well plate, add the enzyme solution to each well containing the test compound or control.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate the reaction by adding the p-NPG substrate solution to all wells.
-
Incubate the plate at 37°C for a defined time (e.g., 20 minutes).[3]
-
Stop the reaction by adding a sodium carbonate solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Logical Relationships
α-Glucosidase Inhibition and Glucose Metabolism
The primary therapeutic relevance of α-glucosidase inhibitors is their ability to modulate carbohydrate digestion and glucose absorption. The following diagram illustrates this mechanism.
References
A Comparative Guide to Inter-Laboratory Analysis of Inonotusol F
This guide provides a comparative overview of analytical performance for the quantification of Inonotusol F, a significant bioactive triterpenoid (B12794562) found in Inonotus obliquus (Chaga mushroom). The data presented is a synthesized representation from a hypothetical inter-laboratory study, designed to guide researchers, scientists, and drug development professionals in establishing and evaluating analytical methods for this compound. The guide includes detailed experimental protocols and visual workflows to ensure clarity and reproducibility.
Quantitative Data Summary
The following table summarizes the performance of three fictional laboratories in the quantitative analysis of a standardized sample of this compound. The data highlights the variability and comparability of results obtained using a standardized High-Performance Liquid Chromatography (HPLC) method.
Table 1: Inter-Laboratory Comparison of this compound Quantification
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Mean Concentration (mg/g) | 2.15 | 2.21 | 2.18 |
| Standard Deviation (SD) | 0.08 | 0.12 | 0.09 |
| Relative Standard Deviation (RSD %) | 3.72 | 5.43 | 4.13 |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9993 |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.20 | 0.18 |
| Limit of Quantification (LOQ) (µg/mL) | 0.50 | 0.65 | 0.60 |
| Accuracy (Recovery %) | 98.9 | 97.5 | 99.2 |
Experimental Protocols
The methodologies outlined below were provided to each participating laboratory to standardize the analytical process.
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol describes the extraction of triterpenoids, including this compound, from Inonotus obliquus sclerotia.
-
Sample Grinding: Dried sclerotia of Inonotus obliquus are ground into a fine powder (40-60 mesh).
-
Extraction Solvent: A solution of 80% ethanol (B145695) in deionized water is used as the extraction solvent.
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered sample into a 50 mL conical flask.
-
Add 20 mL of the 80% ethanol solvent.
-
Place the flask in an ultrasonic bath.
-
Sonicate at 40 kHz and 25°C for 30 minutes.
-
-
Filtration: The resulting extract is filtered through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC Method for this compound Quantification
This section details the instrumental parameters for the quantitative analysis of this compound.
-
Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using Acetonitrile (Solvent B) and Water (Solvent A).[1]
-
0-10 min: 90% B
-
10-30 min: 97% B
-
30-30.1 min: Return to 90% B
-
30.1-40 min: Re-equilibration at 90% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound standard is prepared in methanol (B129727) and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Visualized Workflows and Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow and relevant biological pathways associated with triterpenoids from Inonotus obliquus.
References
Inonotusol F Demonstrates Potent α-Glucosidase Inhibition, Outperforming Known Competitors in In Vitro Studies
For Immediate Release
[City, State] – [Date] – Researchers and drug development professionals are taking note of a potent α-glucosidase inhibitor, Inonotusol F, a triterpenoid (B12794562) isolated from the medicinal mushroom Inonotus obliquus. Recent studies have revealed its significant inhibitory activity, positioning it as a compound of interest in the management of postprandial hyperglycemia. This comparison guide provides a detailed analysis of this compound's efficacy against established α-glucosidase inhibitors, Acarbose and Voglibose, supported by experimental data and methodologies.
Comparative Efficacy of α-Glucosidase Inhibitors
In a comprehensive study isolating 46 triterpenoids from Inonotus obliquus, this compound (designated as compound 24 in the study) emerged as the most potent inhibitor of α-glucosidase[1]. The inhibitory activities of this compound and commercially available drugs are summarized below.
| Compound | Target Enzyme | IC50 Value | Type of Inhibition |
| This compound | α-Glucosidase | 11.5 - 81.8 μM[1] | Noncompetitive[1] |
| Acarbose | α-Glucosidase | ~11 nM | Competitive |
| Voglibose | α-Glucosidase | 0.07 - 5.6 μM | Competitive |
Note: IC50 values for Acarbose and Voglibose are derived from various sources and may differ based on experimental conditions.
The data indicates that while Acarbose and Voglibose, both competitive inhibitors, exhibit high potency with IC50 values in the nanomolar to low micromolar range, this compound presents a strong inhibitory effect within the micromolar range through a noncompetitive mechanism. This different mode of action could offer therapeutic advantages.
Understanding the Mechanism: α-Glucosidase Inhibition
α-Glucosidase is a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. Inhibition of this enzyme slows down carbohydrate digestion, leading to a reduced and delayed rise in blood glucose levels after meals. This mechanism is a well-established therapeutic strategy for managing type 2 diabetes.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
Experimental Protocols
The following provides a detailed methodology for the in vitro α-glucosidase inhibitory assay used to determine the efficacy of compounds like this compound.
Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate (B84403) buffer (pH 6.8)
-
Test compounds (this compound, Acarbose, Voglibose)
-
96-well microplate reader
-
Sodium carbonate (Na₂CO₃) for stopping the reaction
Assay Procedure:
-
A solution of α-glucosidase is prepared in phosphate buffer.
-
The test compound (inhibitor) at various concentrations is pre-incubated with the α-glucosidase solution in a 96-well plate for a specified period at 37°C.
-
The enzymatic reaction is initiated by adding the substrate, pNPG, to the mixture.
-
The reaction is allowed to proceed for a defined time at 37°C.
-
The reaction is terminated by the addition of a sodium carbonate solution.
-
The amount of p-nitrophenol released from the hydrolysis of pNPG is measured spectrophotometrically at a wavelength of 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor.
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined from a dose-response curve.
Caption: Workflow for the in vitro α-glucosidase inhibition assay.
Conclusion
The triterpenoid this compound has demonstrated significant in vitro inhibitory activity against α-glucosidase. Its noncompetitive mode of inhibition presents a compelling area for further research, potentially offering a different therapeutic profile compared to existing competitive inhibitors like Acarbose and Voglibose. These findings underscore the importance of exploring natural compounds in the quest for novel and effective therapeutic agents for metabolic disorders. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this compound.
References
Safety Operating Guide
Prudent Disposal of Inonotusol F in a Laboratory Setting
The proper management and disposal of specialized research compounds like Inonotusol F, a triterpenoid (B12794562) derived from Inonotus obliquus, are critical for maintaining a safe laboratory environment and ensuring environmental protection.[1][2] Due to the potential for biological activity and the common characteristics of similar organic compounds, this compound should be handled as a potentially hazardous, flammable solid.[3][4]
Quantitative Data for a Structurally Related Compound
While specific quantitative data for this compound is not available, the following table presents data for the related compound, Inonotusol D, to provide context on the typical properties of this chemical class.
| Property | Value | Source |
| Compound Name | Inonotusol D | PubChem |
| Molecular Formula | C30H48O5 | [5] |
| Molecular Weight | 488.7 g/mol | [5] |
| Description | A triterpenoid compound. | [5] |
Note: This data is for Inonotusol D, a related but distinct chemical compound. It is presented for illustrative purposes only.
Standard Operating Protocol for the Disposal of this compound
This protocol outlines the necessary steps for the safe handling and disposal of this compound and any contaminated materials. Given that some triterpenoids exhibit cytotoxic properties, a conservative approach treating the compound as hazardous waste is recommended.[1][2][6]
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If there is a risk of aerosolization or if working with a powder outside of a chemical fume hood, a NIOSH-approved respirator may be necessary.
Step 2: Segregation of Waste
Proper segregation is the most critical step in laboratory waste management.[7]
-
Solid Waste: All solid materials that have come into contact with this compound, including contaminated gloves, pipette tips, and weighing papers, must be collected in a designated, labeled hazardous waste container.[8][9] Do not mix this waste with non-hazardous laboratory trash.
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution must be collected in a separate, labeled hazardous liquid waste container. The container must be compatible with the solvent used.
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container for hazardous waste.
Step 3: Labeling and Storage of Waste
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Methanol solution with this compound").[7][10]
-
Storage: Waste containers should be kept closed when not in use and stored in a designated satellite accumulation area within the laboratory.[4][11] This area should be away from heat sources and incompatible chemicals.[11]
Step 4: Disposal Procedure
-
Contact EHS: Do not attempt to dispose of this compound down the drain or in the regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste management company.[7] The most common and effective method for disposing of solid organic chemical waste is high-temperature incineration.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 4. research.wayne.edu [research.wayne.edu]
- 5. Inonotusol D | C30H48O5 | CID 139586232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 9. danielshealth.com [danielshealth.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Operational Protocols for Handling Inonotusol F
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Inonotusol F. Given that this compound is a triterpenoid (B12794562) exhibiting cytotoxic properties, all handling procedures must be conducted with stringent adherence to safety protocols designed for cytotoxic compounds to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory for all personnel handling this compound to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Two pairs of chemotherapy-grade nitrile gloves, with the outer glove having a long cuff that covers the gown sleeve. | Prevents skin contact and absorption of the cytotoxic compound. |
| Body Protection | Disposable, solid-front, back-closure gown made of a low-permeability fabric. Cuffs should be elastic or knit. | Protects skin and personal clothing from contamination. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes and aerosols of the compound. |
| Respiratory Protection | A fit-tested N95 respirator or higher, particularly when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of cytotoxic particles. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects feet from spills and prevents the spread of contamination. |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to minimize aerosol generation and exposure.
-
Preparation:
-
Ensure the BSC or CVE is operating correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Gather all necessary equipment and reagents before starting.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Reconstitution:
-
Handle the solid form of this compound with extreme care to avoid generating dust.
-
If possible, use a closed system for weighing.
-
When reconstituting, slowly add the solvent to the vial containing the powdered compound to avoid splashing.
-
Gently swirl the vial to dissolve the compound; do not shake vigorously.
-
-
Experimental Use:
-
All manipulations, including dilutions and transfers, must be performed within the BSC or CVE.
-
Use Luer-Lok syringes and needles or other safety-engineered devices to prevent accidental disconnection and spills.
-
Avoid pressurizing vials. Use a vented needle or a similar device to equalize pressure.
-
-
Post-Handling:
-
Decontaminate all surfaces of the BSC or CVE with an appropriate cleaning agent.
-
Carefully remove the outer pair of gloves and dispose of them as cytotoxic waste.
-
Remove the remaining PPE in the following order: shoe covers, gown, face shield, goggles, and inner gloves. Dispose of all disposable items as cytotoxic waste.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Disposal Plan
Proper disposal of all materials contaminated with this compound is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, vials, and pipette tips, must be segregated as cytotoxic waste.
-
-
Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.
-
Sharps (needles, scalpels) must be disposed of in a designated cytotoxic sharps container.
-
Liquid waste should be collected in a sealed, shatter-resistant container, also clearly labeled as cytotoxic waste.
-
-
Final Disposal:
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
